L-Hexanoylcarnitine-d9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C13H25NO4 |
|---|---|
Poids moléculaire |
268.40 g/mol |
Nom IUPAC |
(3R)-3-hexanoyloxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C13H25NO4/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1/i2D3,3D3,4D3 |
Clé InChI |
VVPRQWTYSNDTEA-IRSYNYBUSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Synthesis of Deuterated L-Hexanoylcarnitine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated L-Hexanoylcarnitine, an essential isotopically labeled internal standard for metabolic research and clinical diagnostics. The document details the chemical synthesis, purification, and characterization of this compound, along with its biological significance in fatty acid metabolism.
Introduction
L-Hexanoylcarnitine is a medium-chain acylcarnitine that plays a crucial role in the transport of hexanoic acid into the mitochondrial matrix for subsequent β-oxidation and energy production.[1] Deuterated L-Hexanoylcarnitine, most commonly L-Hexanoylcarnitine-d3 or -d11, serves as an indispensable internal standard for quantitative analysis by mass spectrometry (MS). Its use allows for the accurate determination of endogenous L-Hexanoylcarnitine levels in biological samples, which is vital for the diagnosis and monitoring of various metabolic disorders, including medium-chain acyl-CoA dehydrogenase deficiency (MCADD).
This guide outlines a proposed synthetic pathway for deuterated L-Hexanoylcarnitine, based on established methods for acylcarnitine synthesis. It also provides detailed experimental protocols, data presentation, and visualizations of the relevant biological pathways.
Synthetic Pathway and Strategy
The synthesis of deuterated L-Hexanoylcarnitine is typically achieved through the acylation of L-carnitine with a deuterated hexanoyl moiety. The most common approach involves the use of a deuterated hexanoyl chloride as the acylating agent. This ensures the stable incorporation of deuterium (B1214612) atoms into the hexanoyl chain of the final product.
The overall synthetic workflow can be broken down into two main stages:
-
Synthesis of Deuterated Hexanoyl Chloride: This involves the deuteration of hexanoic acid followed by its conversion to the corresponding acyl chloride.
-
Acylation of L-Carnitine: The deuterated hexanoyl chloride is then reacted with L-carnitine to yield the final product, deuterated L-Hexanoylcarnitine.
The following diagram illustrates the proposed logical workflow for the synthesis:
References
The Role of Hexanoylcarnitine in Fatty Acid Beta-Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexanoylcarnitine (B1232462) (C6), a medium-chain acylcarnitine, is a pivotal intermediate in the mitochondrial beta-oxidation of fatty acids. Its primary physiological role is to facilitate the transport of six-carbon fatty acids across the inner mitochondrial membrane for energy production. Beyond its metabolic function, hexanoylcarnitine has emerged as a critical biomarker for inborn errors of metabolism, most notably Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). In this condition, impaired fatty acid oxidation leads to the accumulation of hexanoylcarnitine and other medium-chain acylcarnitines in bodily fluids. This technical guide provides an in-depth exploration of the role of hexanoylcarnitine in fatty acid beta-oxidation, its clinical significance as a biomarker, detailed experimental protocols for its quantification, and an overview of the signaling pathways influenced by acylcarnitines.
Introduction
Fatty acid beta-oxidation is a fundamental catabolic process that provides a significant source of energy, particularly during periods of fasting or prolonged exercise. This intricate process involves a series of enzymatic reactions that sequentially shorten fatty acyl-CoA molecules, generating acetyl-CoA, FADH2, and NADH. The transport of fatty acids into the mitochondrial matrix is a critical regulatory step, mediated by the carnitine shuttle. Acylcarnitines, esters of carnitine and fatty acids, are essential intermediates in this transport system.
Hexanoylcarnitine, also known as caproylcarnitine, is formed from the conjugation of carnitine with hexanoyl-CoA.[1] While it is a normal, transient intermediate in the metabolism of medium-chain fatty acids, its accumulation is a hallmark of metabolic dysfunction. This guide will delve into the multifaceted role of hexanoylcarnitine, from its core metabolic function to its diagnostic utility and its emerging role in cellular signaling.
The Role of Hexanoylcarnitine in Mitochondrial Beta-Oxidation
The mitochondrial beta-oxidation of fatty acids is a cyclical process that occurs in the mitochondrial matrix. However, the inner mitochondrial membrane is impermeable to long- and medium-chain fatty acyl-CoAs. The carnitine shuttle overcomes this barrier.
The process begins with the activation of fatty acids to their CoA esters in the cytoplasm. For medium-chain fatty acids like hexanoic acid, this activation is followed by conjugation to carnitine, a reaction catalyzed by carnitine acyltransferases located on the mitochondrial membranes. The resulting hexanoylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase.[1] Once inside the matrix, hexanoylcarnitine is converted back to hexanoyl-CoA, releasing free carnitine to be shuttled back to the cytoplasm. The hexanoyl-CoA then enters the beta-oxidation spiral.
Caption: Figure 1. Entry of hexanoic acid into the mitochondrial matrix via the carnitine shuttle.
Hexanoylcarnitine as a Biomarker for MCAD Deficiency
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) is the enzyme responsible for the first step of beta-oxidation of medium-chain fatty acyl-CoAs (C6 to C12). In individuals with MCAD deficiency, a common inborn error of metabolism, this enzyme is defective.[2] This leads to an inability to properly metabolize medium-chain fatty acids, resulting in their accumulation as acyl-CoA esters. These excess acyl-CoAs are then conjugated to carnitine and released into the circulation as acylcarnitines.
Consequently, individuals with MCAD deficiency exhibit significantly elevated levels of hexanoylcarnitine (C6), octanoylcarnitine (B1202733) (C8), and decanoylcarnitine (B1670086) (C10) in their blood and urine.[3] The measurement of these acylcarnitines, particularly from dried blood spots, is a cornerstone of newborn screening programs worldwide, allowing for early diagnosis and intervention.[2][4]
Quantitative Data
The following table summarizes the typical concentrations of hexanoylcarnitine and other relevant acylcarnitines in healthy newborns compared to those with MCAD deficiency.
| Analyte | Healthy Newborns (μmol/L) | Newborns with MCAD Deficiency (μmol/L) |
| Hexanoylcarnitine (C6) | < 0.28[4] | Significantly elevated; often > 0.78[3] |
| Octanoylcarnitine (C8) | < 0.19[4] | 3.1 - 28.3 (Median: 8.4)[5] |
| Decanoylcarnitine (C10) | Typically low/undetectable | Elevated[3] |
| C8/C2 Ratio | < 0.011[4] | Significantly elevated |
| C8/C10 Ratio | < 5 | > 5[5] |
Note: Reference ranges can vary slightly between laboratories and methodologies.
Acylcarnitines and Cellular Signaling
Emerging research indicates that acylcarnitines are not merely metabolic intermediates but may also function as signaling molecules, particularly in pathological states where their concentrations are elevated. Long-chain acylcarnitines have been shown to activate pro-inflammatory signaling pathways.[6] This can occur through the activation of mitogen-activated protein kinases (MAPKs) such as c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38.[2] This pro-inflammatory signaling may contribute to the pathophysiology of conditions associated with acylcarnitine accumulation, such as insulin (B600854) resistance and cardiovascular disease. While the direct signaling role of hexanoylcarnitine is less characterized, the general principle of acylcarnitine-mediated signaling is an active area of investigation.
Caption: Figure 2. Acylcarnitine-induced pro-inflammatory signaling pathway.
Experimental Protocols
The accurate quantification of hexanoylcarnitine and other acylcarnitines is crucial for the diagnosis and monitoring of MCAD deficiency. The most widely used method is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS) or flow injection analysis (FIA-MS/MS).
Quantification of Acylcarnitines from Dried Blood Spots by LC-MS/MS
This protocol provides a general framework for the analysis of acylcarnitines from dried blood spots.
5.1.1. Materials and Reagents
-
Dried blood spot (DBS) cards
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
n-Butanol
-
Acetyl chloride
-
Stable isotope-labeled internal standards for acylcarnitines (e.g., d3-hexanoylcarnitine)
-
96-well microtiter plates
-
DBS puncher (3.2 mm)
-
Plate shaker
-
Nitrogen evaporator
-
LC-MS/MS system
5.1.2. Sample Preparation and Extraction
-
Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.[7]
-
Add 100 µL of a methanol-based extraction solution containing the stable isotope-labeled internal standards to each well.[7]
-
Seal the plate and shake for 30 minutes at room temperature.
-
Transfer the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40-50°C.
5.1.3. Derivatization (Butylation)
-
To the dried extract, add 50-100 µL of 3N butanolic-HCl (prepared by adding acetyl chloride to n-butanol).[7]
-
Seal the plate and incubate at 60-65°C for 20-30 minutes.[7]
-
Evaporate the butanolic-HCl to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in an appropriate mobile phase for LC-MS/MS analysis (e.g., 100 µL of 80:20 methanol:water).[7]
5.1.4. LC-MS/MS Analysis
-
Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases consisting of water and acetonitrile, both containing a small percentage of formic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Acylcarnitines are typically monitored using Multiple Reaction Monitoring (MRM). The precursor ion for each butylated acylcarnitine is the [M+H]+ ion, and a common product ion at m/z 85, corresponding to the carnitine backbone, is monitored.[7]
Caption: Figure 3. Experimental workflow for acylcarnitine analysis from dried blood spots.
Conclusion
Hexanoylcarnitine plays a fundamental, albeit transient, role in the mitochondrial beta-oxidation of medium-chain fatty acids. Its clinical significance, however, is profound, serving as a sensitive and specific biomarker for MCAD deficiency. The ability to accurately quantify hexanoylcarnitine and other acylcarnitines from dried blood spots has revolutionized newborn screening, enabling early diagnosis and the prevention of life-threatening metabolic crises. Furthermore, the burgeoning field of metabolomics is beginning to uncover potential signaling roles for acylcarnitines, suggesting that their accumulation may have pathophysiological consequences beyond simple metabolic disruption. Continued research into the multifaceted roles of hexanoylcarnitine and other acylcarnitines will undoubtedly provide further insights into metabolic regulation in both health and disease, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Long-chain acylcarnitines activate cell stress and myokine release in C2C12 myotubes: calcium-dependent and -independent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omjournal.org [omjournal.org]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. scispace.com [scispace.com]
- 6. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
An In-depth Technical Guide to the Metabolic Pathway of Medium-Chain Acylcarnitines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medium-chain acylcarnitines (MCACs) are esterified carnitine molecules that play a crucial, multifaceted role in cellular energy metabolism. Primarily, they are intermediates in the transport and oxidation of medium-chain fatty acids within the mitochondria. Beyond this canonical function, their profiles in biological fluids serve as critical biomarkers for diagnosing and monitoring inborn errors of metabolism, particularly fatty acid oxidation disorders like Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). The accumulation of specific MCACs reflects enzymatic blockades, providing a direct window into metabolic dysregulation. This guide provides a comprehensive overview of the MCAC metabolic pathway, its clinical relevance, quantitative data, detailed experimental protocols for its study, and visual diagrams to elucidate complex processes.
The Core Metabolic Pathway of Medium-Chain Acylcarnitines
The metabolism of medium-chain acylcarnitines is intrinsically linked to the catabolism of fatty acids for energy production, a process known as β-oxidation. While long-chain fatty acids are strictly dependent on the carnitine shuttle to cross the inner mitochondrial membrane, medium-chain fatty acids (MCFAs, 6-12 carbons) possess greater membrane permeability. However, once inside the mitochondrial matrix, they are activated to their coenzyme A (CoA) esters (acyl-CoAs) and enter the β-oxidation spiral.
The formation of medium-chain acylcarnitines becomes particularly significant under conditions where the flux of medium-chain acyl-CoAs exceeds the capacity of the β-oxidation pathway. This scenario is a hallmark of inherited metabolic diseases.
1.1. Fatty Acid Activation and Mitochondrial Entry
Fatty acids are activated in the cytoplasm by conversion to fatty acyl-CoA esters. Long-chain fatty acyl-CoAs are then converted to acylcarnitines by Carnitine Palmitoyltransferase I (CPT I) on the outer mitochondrial membrane to enable their transport into the mitochondria.[1][2][3]
1.2. The Carnitine Shuttle
The carnitine shuttle is a transport mechanism essential for moving long-chain fatty acids into the mitochondrial matrix where β-oxidation occurs.[1][4][5][6] The shuttle consists of three key components:
-
Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, it converts long-chain acyl-CoAs to long-chain acylcarnitines.[2][6]
-
Carnitine-Acylcarnitine Translocase (CACT): This carrier protein, located in the inner mitochondrial membrane, facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the matrix.[4][5]
-
Carnitine Palmitoyltransferase II (CPT II): Situated on the matrix side of the inner mitochondrial membrane, CPT II reverses the process, converting the incoming acylcarnitines back into acyl-CoAs and releasing free carnitine.[4][7][8][9] These acyl-CoAs are now available for β-oxidation.
1.3. Mitochondrial β-Oxidation
Inside the mitochondrial matrix, acyl-CoAs undergo β-oxidation, a cyclical four-step process that shortens the fatty acid chain by two carbons in each cycle, releasing acetyl-CoA, NADH, and FADH2.[3][10][11][12] For medium-chain acyl-CoAs, the first and rate-limiting step is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD).
1.4. Pathological Formation of Medium-Chain Acylcarnitines
In disorders such as MCAD deficiency, the β-oxidation pathway is blocked.[13][14][15] This leads to an intramitochondrial accumulation of medium-chain acyl-CoAs (e.g., octanoyl-CoA). To mitigate the toxicity of these accumulating acyl-CoAs and to regenerate the pool of free Coenzyme A, the enzyme Carnitine Palmitoyltransferase II (CPT II) or Carnitine Acetyltransferase (CrAT) can operate in reverse, converting the excess medium-chain acyl-CoAs into their corresponding medium-chain acylcarnitines.[9] These acylcarnitines are then exported from the mitochondria and subsequently from the cell, leading to their accumulation in blood and urine, where they serve as powerful diagnostic markers.[16]
Data Presentation: Key Enzymes and Biomarkers
Quantitative data on enzyme kinetics and metabolite concentrations are crucial for understanding the dynamics of the MCAC pathway.
Table 1: Key Enzymes in Medium-Chain Acylcarnitine Metabolism
| Enzyme | Gene | Location | Function in MCAC Metabolism |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | ACADM | Mitochondrial Matrix | Catalyzes the first step of β-oxidation for C6-C12 acyl-CoAs. Deficiency leads to MCAC accumulation.[13][15] |
| Carnitine Palmitoyltransferase II (CPT II) | CPT2 | Inner Mitochondrial Membrane | Converts acylcarnitines back to acyl-CoAs. Can act in reverse to form MCACs from excess acyl-CoAs.[7][8][9] |
| Carnitine-Acylcarnitine Translocase (CACT) | SLC25A20 | Inner Mitochondrial Membrane | Transports acylcarnitines into the matrix in exchange for free carnitine. Exports pathologically formed MCACs.[4][5] |
| Carnitine Acetyltransferase (CrAT) | CRAT | Mitochondrial Matrix | Primarily handles short-chain acyl groups but can also contribute to the formation of MCACs from excess acyl-CoAs.[17] |
Table 2: Common Medium-Chain Acylcarnitines and Associated Disorders
| Acylcarnitine | Abbreviation | Associated Primary Disorder | Typical Observation |
| Hexanoylcarnitine | C6 | MCAD Deficiency | Elevated |
| Octanoylcarnitine (B1202733) | C8 | MCAD Deficiency | Markedly Elevated |
| Decanoylcarnitine | C10 | MCAD Deficiency | Elevated |
| Decenoylcarnitine | C10:1 | MCAD Deficiency | Elevated |
| Dodecanoylcarnitine | C12 | MCAD Deficiency, VLCAD Deficiency | Elevated |
Note: Concentration ranges can vary significantly between laboratories and are dependent on the patient's clinical state (e.g., fasting vs. fed). The values presented are for illustrative purposes.
Experimental Protocols
The analysis of acylcarnitines and the assessment of fatty acid oxidation flux are cornerstone techniques in the study of MCAC metabolism.
3.1. Protocol: Acylcarnitine Profiling by Tandem Mass Spectrometry (LC-MS/MS)
This is the standard method for the quantitative analysis of acylcarnitine species in biological samples.[2][18][19]
-
Principle: The method combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry. Acylcarnitines are identified and quantified based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. A common approach is to monitor for a precursor ion that produces a characteristic fragment ion at m/z 85, which is specific to the carnitine moiety.[19]
-
Sample Preparation (from Plasma):
-
To a 10 µL plasma sample, add 500 µL of an extraction solution (e.g., acetonitrile) containing a mix of stable isotope-labeled internal standards (e.g., ²H₃-C3, ²H₃-C8, ²H₃-C16-carnitine).[20]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes to pellet the protein debris.[21]
-
Transfer the supernatant to a new tube.
-
For derivatization (optional but common for improving chromatographic properties and sensitivity), evaporate the supernatant to dryness under a stream of nitrogen.[22]
-
Reconstitute the residue in 100 µL of 3N butanolic-HCl and incubate at 65°C for 20 minutes to form butyl esters.[18]
-
Evaporate the butanolic-HCl and reconstitute the final sample in the mobile phase for injection.
-
-
Instrumentation and Analysis:
-
Liquid Chromatography: Use a C8 or C18 reversed-phase column for separation. A gradient elution is typically employed, starting with a high aqueous mobile phase and ramping up to a high organic mobile phase.
-
Mass Spectrometry: Operate the tandem mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. For each acylcarnitine, a specific "transition" is monitored, where a predefined precursor ion is fragmented to produce a specific product ion. For example, the transition for octanoylcarnitine (C8) would be monitored alongside its labeled internal standard.
-
Quantification: The concentration of each acylcarnitine is calculated by comparing the ratio of the peak area of the analyte to the peak area of its corresponding internal standard against a calibration curve.
-
3.2. Protocol: Fatty Acid Oxidation (FAO) Flux Assay
This assay measures the metabolic flux through the entire mitochondrial β-oxidation pathway in living cells.
-
Principle: Cultured cells (typically skin fibroblasts) are incubated with a radiolabeled fatty acid substrate. The integrity of the FAO pathway is determined by measuring the rate of production of the final radiolabeled catabolic product, which is typically tritiated water (³H₂O) from [9,10-³H]-labeled fatty acids or ¹⁴CO₂ from [1-¹⁴C]-labeled fatty acids.[23][24]
-
Methodology (using [9,10-³H]palmitate):
-
Cell Culture: Grow patient or control fibroblasts to near confluence in T-25 flasks.[24]
-
Pre-incubation: Wash the cells with a serum-free medium and pre-incubate them in a medium containing L-carnitine to ensure adequate substrate for the carnitine shuttle.
-
Incubation: Add the reaction medium containing the radiolabeled substrate, [9,10-³H]palmitic acid, complexed to bovine serum albumin (BSA). Incubate the cells for a defined period (e.g., 2-4 hours) at 37°C. During β-oxidation, the ³H is released from the fatty acid chain and equilibrates with the cellular water pool, forming ³H₂O.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Separation of Product: Separate the ³H₂O product from the un-metabolized [³H]palmitate substrate. This is commonly achieved by passing the supernatant through an anion-exchange column, which binds the negatively charged palmitate while allowing the neutral water to pass through.
-
Measurement: Quantify the amount of ³H₂O in the flow-through using liquid scintillation counting.
-
Normalization: Normalize the results to the protein content of the cell lysate or cell number to account for variations in cell density. The flux is typically expressed as nmol of substrate oxidized/hour/mg of protein.
-
Mandatory Visualizations
The following diagrams were created using the DOT language to illustrate key pathways and workflows.
Caption: Mitochondrial metabolism of medium-chain fatty acids.
Caption: Pathophysiology of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).
Caption: Experimental workflow for acylcarnitine profiling by LC-MS/MS.
Conclusion
The metabolic pathway of medium-chain acylcarnitines lies at the intersection of fatty acid catabolism and clinical diagnostics. While their formation is a minor process under normal physiological conditions, it becomes a critical detoxification and signaling route during metabolic stress, particularly in the context of inherited enzyme deficiencies. The ability to accurately quantify profiles of MCACs using tandem mass spectrometry has revolutionized newborn screening and the diagnosis of fatty acid oxidation disorders. For researchers and drug development professionals, understanding this pathway is essential for identifying therapeutic targets, developing novel treatments for metabolic diseases, and assessing the metabolic safety and impact of new chemical entities. Further research into the precise transport mechanisms and signaling roles of MCACs promises to uncover new layers of metabolic regulation.
References
- 1. fiveable.me [fiveable.me]
- 2. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 7. Carnitine palmitoyltransferase II - Wikipedia [en.wikipedia.org]
- 8. The Role of Carnitine Palmitoyl Transferase 2 in the Progression of Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beta oxidation - Wikipedia [en.wikipedia.org]
- 11. Mitochondrial β-oxidation of saturated fatty acids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]
- 13. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 14. MCAD deficiency - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 15. Medium-chain acyl-coenzyme A dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 16. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]
- 17. mitochondrial L-carnitine shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Acylcarnitine Profiling [bio-protocol.org]
- 21. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 23. academic.oup.com [academic.oup.com]
- 24. Amsterdam UMC Locatie AMC - Oleate β-oxidation (flux assay) [amc.nl]
L-Hexanoylcarnitine's Crucial Role in Mitochondrial Bioenergetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Hexanoylcarnitine, a medium-chain acylcarnitine, plays a pivotal role in cellular energy metabolism, specifically within the mitochondria. Its primary biological function is to facilitate the transport of a six-carbon fatty acid (hexanoic acid) across the inner mitochondrial membrane, a critical step for its subsequent breakdown through β-oxidation to generate ATP. This document provides an in-depth technical overview of the biological functions of L-Hexanoylcarnitine in mitochondria, detailing its involvement in fatty acid oxidation, its impact on the intramitochondrial coenzyme A pool, and its relevance in the context of metabolic disorders. This guide also outlines detailed experimental protocols for the investigation of L-Hexanoylcarnitine's mitochondrial activities and presents signaling and metabolic pathways using standardized visualizations.
Introduction
Mitochondria are the primary sites of cellular respiration and ATP production. The catabolism of fatty acids through β-oxidation is a major contributor to the cellular energy budget, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. However, the inner mitochondrial membrane is impermeable to long- and medium-chain fatty acids activated as acyl-CoA esters in the cytoplasm. The carnitine shuttle system is the essential transport mechanism that overcomes this barrier, and acylcarnitines, such as L-Hexanoylcarnitine, are the key transportable intermediates.
L-Hexanoylcarnitine is formed by the esterification of L-carnitine with hexanoyl-CoA.[1] Its transient formation allows for the translocation of the six-carbon acyl group into the mitochondrial matrix, where it is reconverted to hexanoyl-CoA and enters the β-oxidation spiral. Dysregulation of L-Hexanoylcarnitine metabolism is associated with certain inborn errors of metabolism, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, making it a crucial biomarker in diagnostics.[1]
The Biological Function of L-Hexanoylcarnitine in Mitochondria
The Carnitine Shuttle: Transport of Hexanoic Acid into the Mitochondrial Matrix
The entry of hexanoic acid into the mitochondrial matrix for oxidation is a multi-step process orchestrated by the carnitine shuttle. While some medium-chain fatty acids may cross the inner mitochondrial membrane independently of carnitine in certain tissues like the liver and kidney, this transport is essential in heart and skeletal muscle.[2]
The key steps involving L-Hexanoylcarnitine are:
-
Activation of Hexanoic Acid: In the cytoplasm, hexanoic acid is first activated to hexanoyl-CoA by an acyl-CoA synthetase, an ATP-dependent reaction.
-
Formation of L-Hexanoylcarnitine: The enzyme Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the hexanoyl group from hexanoyl-CoA to L-carnitine, forming L-Hexanoylcarnitine and releasing free Coenzyme A (CoA).[3]
-
Translocation across the Inner Mitochondrial Membrane: L-Hexanoylcarnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free L-carnitine.[4]
-
Reconversion to Hexanoyl-CoA: Once inside the matrix, Carnitine Palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, transfers the hexanoyl group from L-Hexanoylcarnitine back to CoA, reforming hexanoyl-CoA and regenerating L-carnitine.[5]
This process is visually represented in the following pathway diagram.
β-Oxidation of Hexanoyl-CoA
Once inside the mitochondrial matrix, hexanoyl-CoA undergoes three cycles of β-oxidation. Each cycle consists of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of NADH, and one molecule of FADH₂. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate more NADH and FADH₂, which subsequently donate their electrons to the electron transport chain to drive oxidative phosphorylation and ATP synthesis.
The overall stoichiometry for the complete oxidation of one molecule of hexanoyl-CoA is:
Hexanoyl-CoA + 2 FAD + 2 NAD⁺ + 2 H₂O + 2 CoA → 3 Acetyl-CoA + 2 FADH₂ + 2 NADH + 2 H⁺
Regulation of the Intramitochondrial Acyl-CoA/CoA Ratio
L-carnitine and the carnitine acyltransferases play a crucial role in maintaining the balance between the free Coenzyme A (CoA) pool and the acylated CoA (acyl-CoA) pool within the mitochondria.[6] An accumulation of acyl-CoA esters can inhibit key mitochondrial enzymes and deplete the free CoA pool, which is essential for the TCA cycle and other metabolic pathways. The reversible nature of the CPT2 reaction allows for the buffering of excess acyl groups as acylcarnitines, which can then be exported from the mitochondria. This "buffering" capacity is critical for mitochondrial homeostasis, especially under conditions of high fatty acid flux or when β-oxidation is impaired.[6]
Quantitative Data on L-Hexanoylcarnitine in Mitochondria
While specific quantitative data for the effects of L-Hexanoylcarnitine on mitochondrial function are not extensively available in the public domain, the following table summarizes typical concentration ranges and expected effects based on the metabolism of medium-chain fatty acids.
| Parameter | Typical Value/Effect | References |
| Normal Plasma Concentration of C6 Acylcarnitine | < 0.1 µmol/L | [7] |
| Plasma Concentration in MCAD Deficiency | Significantly elevated (e.g., > 0.5 µmol/L) | [5] |
| Effect on Mitochondrial Respiration | Substrate for fatty acid oxidation, leading to increased oxygen consumption in the presence of ADP. | [4] |
| Effect on ATP Synthesis | Drives ATP synthesis through the production of NADH and FADH₂ from β-oxidation. | [8] |
| Effect on ROS Production | May contribute to reactive oxygen species (ROS) production at complex I and II of the electron transport chain, particularly if β-oxidation is uncoupled from the TCA cycle. However, L-carnitine itself has been shown to have antioxidant properties.[8][9] | |
| CPT1/CPT2 Kinetics | Medium-chain acyl-CoAs are generally good substrates for CPT enzymes. Specific Km and Vmax values for hexanoyl-CoA with CPT1 and CPT2 would be in the low micromolar range for Km. |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the biological function of L-Hexanoylcarnitine in mitochondria.
Isolation of Mitochondria from Tissues
This protocol describes the isolation of mitochondria from rat liver, a common model for studying mitochondrial metabolism.
-
Homogenization: Euthanize a rat according to approved animal welfare protocols. Perfuse the liver with cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Mince the liver and homogenize in 10 volumes of ice-cold isolation buffer using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and centrifuging again at 10,000 x g for 15 minutes.
-
-
Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM MgCl₂, 2 mM KH₂PO₄, pH 7.2) and determine the protein concentration using a standard assay (e.g., Bradford or BCA).
Measurement of Mitochondrial Respiration
Mitochondrial oxygen consumption can be measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a microplate-based analyzer (e.g., Seahorse XF Analyzer).
-
Chamber Preparation: Add respiration buffer to the respirometer chamber and calibrate the oxygen sensors.
-
Mitochondria Addition: Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to the chamber.
-
Substrate Addition:
-
To measure fatty acid oxidation, add L-Hexanoylcarnitine (e.g., 5-20 µM) and malate (B86768) (e.g., 2 mM). Malate is required to replenish TCA cycle intermediates.
-
Record the basal respiration rate (State 2).
-
-
ADP Addition: Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate ATP synthesis and measure the maximal rate of oxygen consumption (State 3).
-
Inhibitor Addition: Add specific inhibitors of the electron transport chain (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to confirm that the observed oxygen consumption is mitochondrial.
Quantification of L-Hexanoylcarnitine by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines.
-
Sample Preparation:
-
For plasma or tissue homogenates, precipitate proteins with a solvent like acetonitrile (B52724) containing a known amount of a stable isotope-labeled internal standard (e.g., d3-L-Hexanoylcarnitine).
-
Centrifuge to remove the precipitated protein.
-
The supernatant can be directly analyzed or further purified by solid-phase extraction.
-
-
LC Separation:
-
Inject the sample onto a reverse-phase or HILIC column.
-
Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the acylcarnitines.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in the positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for L-Hexanoylcarnitine (e.g., m/z 260.2 → m/z 85.1) and its internal standard.
-
-
Quantification: Create a calibration curve using known concentrations of L-Hexanoylcarnitine standards to quantify the amount in the sample.
Signaling Pathways and Logical Relationships
Beyond its direct role as a metabolic substrate, the flux of L-Hexanoylcarnitine and other acylcarnitines can influence cellular signaling. The production of acetyl-CoA from β-oxidation can impact the acetylation of mitochondrial proteins, a key post-translational modification in metabolic regulation. Furthermore, the overall status of fatty acid oxidation is sensed by nuclear receptors like peroxisome proliferator-activated receptors (PPARs), which in turn regulate the expression of genes involved in fatty acid metabolism.[2]
Conclusion
L-Hexanoylcarnitine is a central metabolite in mitochondrial fatty acid metabolism. Its primary function as a carrier for hexanoic acid into the mitochondrial matrix is fundamental for energy production through β-oxidation. The integrity of the carnitine shuttle and the metabolism of L-Hexanoylcarnitine are critical for cellular bioenergetics and are implicated in several metabolic diseases. The experimental protocols and conceptual frameworks presented in this guide provide a robust foundation for researchers and drug development professionals to further investigate the multifaceted roles of L-Hexanoylcarnitine in mitochondrial function and its potential as a therapeutic target.
References
- 1. Human Metabolome Database: Showing metabocard for Hexanoylcarnitine (HMDB0000756) [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of carnitine on mitochondrial oxidation of palmitoylcarnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Hexanoylcarnitine-d9 as a Metabolic Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Hexanoylcarnitine-d9 is the deuterium-labeled form of L-Hexanoylcarnitine, a medium-chain acylcarnitine. In the field of metabolic research, stable isotope-labeled compounds like this compound are invaluable tools.[1] They serve as tracers to elucidate metabolic pathways and fluxes, and as internal standards for precise quantification of their unlabeled counterparts in complex biological matrices. This technical guide provides a comprehensive overview of the application of this compound as a metabolic tracer, with a focus on its role in studying fatty acid oxidation.
The use of deuterium (B1214612) labeling offers a distinct mass shift that is readily detectable by mass spectrometry, allowing researchers to differentiate the tracer and its metabolites from endogenous molecules. This enables the unambiguous tracking of the metabolic fate of the administered compound. This compound is particularly useful for investigating the transport of medium-chain fatty acids into the mitochondria and their subsequent breakdown through β-oxidation.
Core Principles of this compound as a Metabolic Tracer
L-Hexanoylcarnitine is an intermediate in the metabolism of hexanoic acid, a medium-chain fatty acid. The core principle behind using this compound as a tracer is to introduce a labeled pool of this metabolite into a biological system (e.g., cell culture, isolated mitochondria, or in vivo models) and monitor its transformation into downstream metabolites. By measuring the incorporation of the deuterium label into subsequent molecules in the metabolic pathway, researchers can quantify the rate of metabolic flux through that pathway.
Acylcarnitines are crucial for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. While medium-chain fatty acids like hexanoic acid can cross the mitochondrial membrane more readily, their carnitine esters are also involved in cellular metabolism and transport.
Experimental Applications
The primary application of this compound is in the study of mitochondrial fatty acid β-oxidation. It can be used to:
-
Assess the activity of enzymes involved in medium-chain fatty acid metabolism.
-
Investigate defects in the fatty acid oxidation pathway , which are associated with various metabolic diseases.
-
Evaluate the effects of drug candidates on fatty acid metabolism.
-
Serve as a precise internal standard for the quantification of endogenous L-Hexanoylcarnitine and other medium-chain acylcarnitines by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Presentation
The use of this compound as an internal standard in LC-MS/MS methods allows for accurate and precise quantification of endogenous acylcarnitines. The following tables summarize typical quantitative performance data for the analysis of medium-chain acylcarnitines using deuterium-labeled internal standards.
| Table 1: LC-MS/MS Method Validation Parameters for Medium-Chain Acylcarnitines | |
| Parameter | Typical Value |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85-115% |
Data compiled from publicly available literature on acylcarnitine analysis.
| Table 2: Representative Concentrations of Medium-Chain Acylcarnitines in Human Plasma | |
| Acylcarnitine | Concentration Range (µM) |
| Hexanoylcarnitine (B1232462) (C6) | 0.02 - 0.2 |
| Octanoylcarnitine (C8) | 0.01 - 0.15 |
| Decanoylcarnitine (C10) | 0.01 - 0.2 |
Concentrations can vary based on physiological state (e.g., fasting vs. fed) and health status.
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Oxidation Assay using this compound in Cultured Cells
This protocol describes a method to trace the metabolism of this compound through the β-oxidation pathway in cultured cells.
1. Cell Culture and Treatment:
- Plate cells (e.g., hepatocytes, myotubes) in a suitable multi-well format and grow to desired confluency.
- Prior to the assay, incubate cells in a serum-free medium for 2-4 hours to deplete endogenous fatty acids.
- Prepare the tracer solution by dissolving this compound in the assay medium (e.g., Krebs-Ringer bicarbonate buffer supplemented with 0.5% fatty acid-free BSA) to a final concentration of 10-50 µM.
- Remove the starvation medium and add the this compound containing assay medium to the cells.
- Incubate for a defined period (e.g., 30, 60, 120 minutes) at 37°C.
2. Sample Preparation for LC-MS/MS Analysis:
- After incubation, place the plate on ice to stop metabolic activity.
- Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells by adding a cold extraction solvent (e.g., 80% methanol) containing a suite of other deuterium-labeled acylcarnitine internal standards (for normalization of other acylcarnitines).
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
- Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer.
- Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the transition of the precursor ion of this compound to its characteristic product ion (m/z 99, corresponding to the carnitine backbone). Also, monitor the transitions for the expected downstream labeled metabolites, such as d9-butyrylcarnitine and d9-acetylcarnitine.
- Quantify the analytes by comparing the peak areas of the labeled metabolites to that of the initial labeled tracer.
Protocol 2: Quantification of Endogenous Hexanoylcarnitine using this compound as an Internal Standard
This protocol details the use of this compound as an internal standard for the accurate quantification of endogenous hexanoylcarnitine in biological samples (e.g., plasma, tissue homogenates).
1. Sample Preparation:
- To a defined volume of the biological sample (e.g., 50 µL of plasma), add a known amount of this compound internal standard solution.
- Perform protein precipitation by adding a threefold volume of cold acetonitrile.
- Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
- Transfer the supernatant to a new tube.
- The sample can be further purified using solid-phase extraction (SPE) if necessary.
- Evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
2. Calibration Curve Preparation:
- Prepare a series of calibration standards by spiking a matrix similar to the sample (e.g., charcoal-stripped plasma) with known concentrations of unlabeled L-Hexanoylcarnitine.
- Add the same amount of this compound internal standard to each calibrator as was added to the samples.
- Process the calibration standards in the same manner as the experimental samples.
3. LC-MS/MS Analysis:
- Analyze the samples and calibration standards by LC-MS/MS as described in Protocol 1.
- Monitor the MRM transitions for both endogenous (unlabeled) L-Hexanoylcarnitine and the this compound internal standard.
- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
- Determine the concentration of endogenous L-Hexanoylcarnitine in the samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: Metabolic fate of this compound in mitochondrial β-oxidation.
References
The Gold Standard: An In-depth Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. From the underlying physicochemical properties to detailed experimental protocols and data interpretation, this document serves as a core resource for scientists seeking to enhance the accuracy, precision, and robustness of their quantitative analytical methods.
Core Principles of Deuterated Standards
In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting for analytical variability.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][2] Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612), are widely considered the "gold standard" for quantitative bioanalysis.[1] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1] This near-identical chemical nature ensures they effectively track the analyte through the entire analytical workflow, from extraction to detection, leading to highly accurate and precise quantification.
The power of deuterated standards lies in the principle of isotope dilution mass spectrometry (IDMS). By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte. Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise quantification.
Physicochemical Properties of Deuterated Compounds
The substitution of hydrogen with deuterium, a stable isotope of hydrogen with an additional neutron, introduces subtle but significant changes in the physicochemical properties of a molecule.[1] These changes are rooted in the greater mass of deuterium (approximately 2 amu) compared to protium (B1232500) (approximately 1 amu).[1]
-
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[1] This increased bond strength means that more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic pathway.[1] This principle is fundamental to the use of deuterated compounds in drug development to enhance metabolic stability.[1][3]
-
Chromatographic Isotope Effect: Deuterated compounds may exhibit slightly different retention times in liquid chromatography compared to their non-deuterated counterparts.[1] This is attributed to the small differences in polarity and molecular volume arising from the C-D bond. While often minimal, this effect needs to be considered during method development to ensure co-elution for optimal correction of matrix effects.[4][5]
Quantitative Data Presentation
The use of deuterated internal standards significantly improves the quality of quantitative data in mass spectrometry. The following tables summarize key performance metrics that highlight these advantages.
Table 1: Comparison of Bioanalytical Method Performance with and without a Deuterated Internal Standard
| Parameter | Without Internal Standard | With Analog Internal Standard | With Deuterated Internal Standard |
| Precision (%CV) | 15-25% | 5-15% | <5% |
| Accuracy (%Bias) | ± 20-30% | ± 10-20% | ± 5% |
| Matrix Effect Variability | High | Moderate | Low |
| Inter-day Reproducibility | Poor | Fair | Excellent |
Data synthesized from multiple sources indicating typical performance improvements.
Table 2: Impact of Deuterated Internal Standard on Assay Accuracy and Precision for a Therapeutic Drug [6]
| Internal Standard Type | Mean Bias (%) | Inter-day Precision (%CV) |
| Analog Internal Standard | -3.2% | 8.9% |
| Deuterated Internal Standard | +0.3% | 3.1% |
This data illustrates a significant improvement in both accuracy (mean bias closer to 100.3%) and precision (lower %CV) when using a deuterated internal standard compared to a structural analogue.[6]
Experimental Protocols
The following are detailed methodologies for common applications incorporating deuterated internal standards for LC-MS/MS analysis.
Therapeutic Drug Monitoring (TDM) of Tacrolimus (B1663567) in Whole Blood[7]
Objective: To accurately quantify the concentration of the immunosuppressant drug tacrolimus in patient whole blood samples for dose adjustments.
Materials:
-
Whole blood samples (patient, calibrators, and quality controls)
-
Deuterated internal standard: [¹³C,D₂]-Tacrolimus working solution in methanol
-
Protein precipitation solvent: Zinc sulfate (B86663) in methanol/water
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
To 50 µL of whole blood sample, add 100 µL of the deuterated tacrolimus internal standard working solution.[7]
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation.[7]
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer the clear supernatant to a clean autosampler vial.[7]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.[7]
-
Mobile Phase B: Methanol with 0.1% formic acid.[7]
-
Gradient: A suitable gradient to separate tacrolimus from endogenous interferences.
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion electrospray ionization (ESI).[7]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tacrolimus: [M+NH₄]⁺ → Product ion
-
[¹³C,D₂]-Tacrolimus: [M+NH₄]⁺ → Product ion
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both tacrolimus and its deuterated internal standard.
-
Calculate the peak area ratio (Tacrolimus Area / [¹³C,D₂]-Tacrolimus Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibrators.
-
Determine the concentration of tacrolimus in patient samples and quality controls by interpolating their peak area ratios from the calibration curve.
-
Untargeted Metabolomics with a Deuterated Internal Standard Mix
Objective: To correct for analytical variability in untargeted metabolomics studies to improve the reliability of metabolite feature detection and comparison between sample groups.
Materials:
-
Biological samples (e.g., plasma, tissue homogenate)
-
Deuterated internal standard mixture (containing a variety of deuterated compounds representing different chemical classes, e.g., amino acids, organic acids, lipids)
-
Extraction solvent (e.g., cold methanol/acetonitrile/water)
-
LC-HRMS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
To a pre-weighed aliquot of the biological sample, add a fixed volume of the deuterated internal standard mixture.
-
Add a larger volume of cold extraction solvent.
-
Vortex thoroughly and incubate at low temperature to precipitate proteins and extract metabolites.
-
Centrifuge at high speed to pellet debris.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
-
LC-HRMS Analysis:
-
Liquid Chromatography: Employ a chromatographic method (e.g., reversed-phase or HILIC) that provides good separation of a wide range of metabolites.
-
Mass Spectrometry:
-
Acquire data in full scan mode with high resolution and mass accuracy.
-
Perform data-dependent or data-independent fragmentation to aid in metabolite identification.
-
-
-
Data Processing:
-
Use a metabolomics data processing software to perform peak picking, alignment, and feature detection.
-
Identify the peaks corresponding to the deuterated internal standards based on their accurate mass and retention times.
-
Use the signal intensities of the deuterated internal standards to normalize the intensities of all other detected metabolite features across the sample set. This can be done using various algorithms such as single-point or curve-based normalization.
-
Perform statistical analysis on the normalized data to identify significant differences in metabolite levels between experimental groups.
-
Quantitative Proteomics using Deuterium Labeling (Protein Turnover Analysis)[8]
Objective: To measure the synthesis and degradation rates of proteins in a biological system.
Materials:
-
Cell culture or animal model
-
Deuterium oxide (D₂O)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantitation assay (e.g., BCA)
-
Reagents for protein reduction, alkylation, and tryptic digestion
-
LC-MS/MS system
Procedure:
-
Metabolic Labeling:
-
Protein Extraction and Digestion:
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by LC-MS/MS.
-
The mass spectrometer will detect the isotopic envelopes of the peptides, which will shift to higher m/z values as deuterium is incorporated.
-
-
Data Analysis:
-
Use specialized software to analyze the isotopic patterns of the peptides at each time point.
-
The rate of change in the isotopic distribution is used to model the protein turnover kinetics.
-
Calculate the synthesis and degradation rates for individual proteins.
-
Mandatory Visualizations
Experimental Workflows and Logical Relationships
References
- 1. Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turnover Rates and Numbers of Exchangeable Hydrogens in Deuterated Water Labeled Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein turnover models for LC-MS data of heavy water metabolic labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Decoding the Certificate of Analysis for L-Hexanoylcarnitine-d9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth interpretation of a typical Certificate of Analysis (CoA) for L-Hexanoylcarnitine-d9. Understanding the data presented in a CoA is critical for ensuring the quality and reliability of this internal standard in research and drug development applications. This document outlines the key quantitative data, details the experimental protocols used for its characterization, and illustrates relevant biological pathways and analytical workflows.
Quantitative Data Summary
A Certificate of Analysis for this compound provides critical data on its identity, purity, and quality. The following tables summarize the typical quantitative information found on a CoA.
Table 1: Identification and Chemical Properties
| Parameter | Specification | Example Value |
| Chemical Name | (2R)-3-carboxy-N,N,N-tri(methyl-d3)-2-[(1-oxohexyl)oxy]-1-propanaminium | Conforms |
| CAS Number | Not typically available for deuterated standards | N/A |
| Molecular Formula | C₁₃H₁₆D₉NO₄ | C₁₃H₁₆D₉NO₄ |
| Molecular Weight | 268.4 g/mol | 268.4 g/mol |
| Appearance | White to off-white solid | Conforms |
Table 2: Purity and Quality Control
| Parameter | Method | Specification | Example Value |
| Purity (HPLC) | High-Performance Liquid Chromatography | ≥98% | 99.5% |
| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % D | 99.2 atom % D |
| Identity (NMR) | Nuclear Magnetic Resonance | Consistent with structure | Conforms |
| Residual Solvents | Gas Chromatography (GC) | ≤0.5% | 0.06% Ethanol |
| Water Content (Karl Fischer) | Karl Fischer Titration | ≤1.0% | 0.22% |
Experimental Protocols
The data presented in a CoA is generated through a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments performed.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Purpose: To determine the purity of the this compound compound by separating it from any non-deuterated counterparts or other impurities.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., Phenomenex Kinetex, 2.6 µm, 150x4.6 mm) is commonly used.[1]
-
Mobile Phase: A gradient elution is typically employed.
-
Eluent A: 0.1% formic acid in water.
-
Eluent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Eluent B over a set time allows for the separation of compounds with different polarities.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Detection: UV detection at a wavelength of 220 nm.
-
Quantification: The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation
Purpose: To confirm the molecular weight of this compound, thereby verifying its identity and determining the extent of deuterium (B1214612) labeling (isotopic enrichment).
Methodology:
-
Instrumentation: A triple quadrupole mass spectrometer is often used for this analysis.[1]
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is a common technique.
-
Analysis Mode: The instrument can be operated in full scan mode to determine the molecular weight or in a product ion scan mode to confirm the fragmentation pattern.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol, and infused directly into the mass spectrometer or introduced via an LC system.
-
Data Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The isotopic enrichment is determined by comparing the intensity of the peak for the fully deuterated molecule to the intensities of peaks for partially deuterated or non-deuterated molecules.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation
Purpose: To provide detailed information about the molecular structure of the compound and confirm that it is consistent with the expected structure of this compound.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: The sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or methanol-d4.
-
Experiments: ¹H NMR and ¹³C NMR are the most common experiments performed.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectrum are compared to the expected values for this compound. The absence of signals corresponding to the nine protons that have been replaced by deuterium confirms the labeling.
Visualizations: Workflows and Pathways
Experimental Workflow for Acylcarnitine Analysis
The following diagram illustrates a typical workflow for the quantification of acylcarnitines in a biological sample using this compound as an internal standard.
Caption: Workflow for acylcarnitine quantification using LC-MS/MS.
Carnitine Shuttle Signaling Pathway
L-Hexanoylcarnitine is an acylcarnitine, a class of molecules essential for the transport of fatty acids into the mitochondria for energy production via β-oxidation.[2][3] The following diagram illustrates the carnitine shuttle system.
References
L-Hexanoylcarnitine-d9: A Technical Guide to Commercial Sources, Purity, and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and purity of L-Hexanoylcarnitine-d9, a crucial internal standard for quantitative bioanalytical studies. Furthermore, it details established experimental protocols for its analysis, primarily focusing on mass spectrometry-based techniques.
Commercial Availability and Purity
This compound is a deuterated analog of L-Hexanoylcarnitine, an acylcarnitine that plays a role in fatty acid metabolism. Its deuteration makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart in biological matrices. While direct commercial listings for this compound can be limited, several suppliers offer closely related deuterated acylcarnitines, and some provide this compound itself. The purity of these standards is consistently high, as is essential for their use in quantitative analysis.
| Supplier | Product Name | CAS Number | Purity | Notes |
| MedchemExpress | This compound | 2847775-84-0 | Not explicitly stated, but products are for research use and typically of high purity. | Deuterium labeled L-Hexanoylcarnitine.[1] |
| Cayman Chemical | Hexanoyl-L-carnitine-d3 (chloride) | 2483831-95-2 | ≥99% deuterated forms (d1-d3) | A d3-labeled analog, also suitable as an internal standard.[2] |
| Achemtek | Hexadecanoyl-L-carnitine-d9 | 2260670-67-3 | 98+% | A longer-chain deuterated acylcarnitine.[3] |
| Avanti Research | C12:0 L-carnitine-d9 (HCl salt) | 2245711-25-3 | >99% | A longer-chain deuterated acylcarnitine.[4] |
| MedKoo Biosciences | Palmitoyl-L-carnitine-d9 | Not Available | >98% | A longer-chain deuterated acylcarnitine.[5] |
Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise purity data and confirm the isotopic enrichment.
Experimental Protocols: Quantification by LC-MS/MS
The most common application of this compound is as an internal standard for the quantification of endogenous L-Hexanoylcarnitine in biological samples such as plasma, serum, and tissue homogenates. Below is a generalized protocol based on established methods for acylcarnitine analysis.[6][7]
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Add 400 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing the internal standard, this compound, at a known concentration (e.g., 50 ng/mL).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of acylcarnitines.[7]
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramping up to a high percentage (e.g., 90% B) to elute the analytes, followed by a re-equilibration step.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both L-Hexanoylcarnitine and its deuterated internal standard, this compound.
-
L-Hexanoylcarnitine: The precursor ion ([M+H]+) is m/z 260.2. A common product ion is m/z 85.0, corresponding to the carnitine moiety.
-
This compound: The precursor ion ([M+H]+) will be m/z 269.2 (assuming d9 on the trimethylammonium group). The product ion will also be shifted accordingly. The exact masses should be confirmed based on the specific deuteration pattern of the standard.
-
-
Data Analysis
The concentration of L-Hexanoylcarnitine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed with known concentrations of non-deuterated L-Hexanoylcarnitine.
Visualizations
Workflow for LC-MS/MS Quantification of L-Hexanoylcarnitine
Caption: Workflow for the quantification of L-Hexanoylcarnitine using this compound as an internal standard.
Signaling Context: Role of Acylcarnitines in Fatty Acid Oxidation
Caption: The role of acylcarnitines in transporting fatty acids into the mitochondria for beta-oxidation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. achemtek.com [achemtek.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. medkoo.com [medkoo.com]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Technical Guide: Endogenous Plasma Levels of L-Hexanoylcarnitine (C6)
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Hexanoylcarnitine (C6) is a medium-chain acylcarnitine, an ester of carnitine and hexanoic acid. Acylcarnitines are crucial intermediates in cellular energy metabolism, specifically in the transport of fatty acids from the cytosol into the mitochondrial matrix for β-oxidation.[1][2][3] L-carnitine and its acylated esters play an obligatory role in the oxidation of long-chain fatty acids and the buffering of the acyl-CoA to free CoA ratio within the mitochondria.[4][5]
The quantification of specific acylcarnitines, such as L-Hexanoylcarnitine, in plasma is a key diagnostic tool for identifying certain inborn errors of metabolism.[6] Notably, elevated levels of C6, along with other medium-chain acylcarnitines like octanoylcarnitine (B1202733) (C8), are hallmark biochemical markers for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD).[7][8] MCADD is the most common inherited disorder of fatty acid oxidation.[9] Therefore, accurate measurement and interpretation of endogenous L-Hexanoylcarnitine levels are critical for newborn screening, diagnosis, and monitoring of affected individuals.[7][10] This guide provides a comprehensive overview of the endogenous plasma levels of L-Hexanoylcarnitine, the methodologies for its quantification, and its biochemical significance.
Endogenous Plasma Levels of L-Hexanoylcarnitine
The concentration of L-Hexanoylcarnitine in plasma is typically low in healthy individuals but can be significantly elevated in pathological states. The reference ranges can vary slightly based on age.
Table 2.1: Reference Ranges for L-Hexanoylcarnitine in Human Plasma
| Age Group | Concentration Range (nmol/mL) | Concentration Range (µmol/L) | Source |
| ≤ 7 days | < 0.14 | < 0.14 | [11] |
| 8 days - 7 years | < 0.23 | < 0.23 | [11] |
| ≥ 8 years | < 0.17 | < 0.17 | [11] |
| Healthy Adults (Optimal) | 0 - 0.1 | 0 - 0.1 | [12] |
Note: 1 nmol/mL is equivalent to 1 µmol/L.
In disease states such as MCADD, L-Hexanoylcarnitine levels, along with octanoylcarnitine (C8) and decanoylcarnitine (B1670086) (C10), are significantly increased.[7] In animal models, plasma hexanoylcarnitine (B1232462) has also been identified as a potential biomarker for skeletal muscle toxicity in rats.[13]
Biochemical Role and Metabolic Pathway
L-Hexanoylcarnitine is an intermediate in the carnitine shuttle system, which is essential for transporting medium and long-chain fatty acids into the mitochondria for energy production via β-oxidation.[3][14] Free fatty acids are first activated to their acyl-CoA esters in the cytoplasm. The carnitine shuttle then facilitates their transport across the inner mitochondrial membrane.
The key steps involving hexanoic acid are:
-
Activation: Cytosolic hexanoic acid is converted to Hexanoyl-CoA by an acyl-CoA synthetase.
-
Carnitine Conjugation: Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane, catalyzes the transfer of the hexanoyl group from CoA to carnitine, forming L-Hexanoylcarnitine.
-
Translocation: L-Hexanoylcarnitine is transported across the inner mitochondrial membrane into the matrix by the Carnitine-Acylcarnitine Translocase (CACT).
-
Re-esterification: Carnitine Palmitoyltransferase 2 (CPT2), on the inner side of the inner mitochondrial membrane, converts L-Hexanoylcarnitine back to Hexanoyl-CoA, releasing free L-carnitine into the matrix.
-
β-Oxidation: Hexanoyl-CoA enters the mitochondrial β-oxidation spiral to be metabolized, ultimately producing acetyl-CoA for the Krebs cycle.
In MCADD, a deficiency in the medium-chain acyl-CoA dehydrogenase enzyme leads to a blockage in the β-oxidation of medium-chain fatty acids. This causes an accumulation of upstream intermediates, including Hexanoyl-CoA, which is then converted to L-Hexanoylcarnitine and exported from the mitochondria, leading to elevated plasma levels.[7][15]
Caption: Mitochondrial transport of hexanoic acid via the carnitine shuttle.
Methodology for Quantification in Plasma
The gold standard for the quantification of L-Hexanoylcarnitine and other acylcarnitines in plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][6][16] This method offers high sensitivity, specificity, and the ability to profile multiple acylcarnitines simultaneously.
Experimental Workflow
The general workflow for plasma acylcarnitine analysis involves sample preparation (protein precipitation and derivatization), followed by LC-MS/MS detection.
Caption: General workflow for L-Hexanoylcarnitine quantification in plasma.
Detailed Experimental Protocol (LC-MS/MS)
This protocol is a representative example based on common methodologies.[6][17][18]
1. Materials and Reagents:
-
Plasma samples, quality controls, and calibrators.
-
Internal Standard (IS) solution: Deuterated L-Hexanoylcarnitine (e.g., d3-C6-carnitine) in methanol.
-
Protein precipitation solvent: Acetonitrile (B52724) or Methanol.
-
Derivatization reagent: 3 N Hydrochloric acid (HCl) in n-butanol.
-
Reconstitution solvent: 80% acetonitrile in water or initial mobile phase.
-
LC-grade water, acetonitrile, methanol, and formic acid.
2. Sample Preparation:
-
Aliquot: Pipette 20 µL of plasma, control, or calibrator into a 1.5 mL microcentrifuge tube.[17]
-
Internal Standard Addition: Add 400 µL of the working internal standard solution (containing d3-C6-carnitine) to each tube to precipitate proteins and provide a reference for quantification.[17]
-
Vortex & Incubate: Vortex the tubes thoroughly and let them stand for 5-10 minutes to allow for complete protein precipitation.[17]
-
Centrifugation: Centrifuge the samples at approximately 12,000 x g for 10 minutes to pellet the precipitated proteins.[17]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or vial.
-
Derivatization (Butylation):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-50°C.[17]
-
Add 100 µL of 3 N HCl in n-butanol to the dried residue.[17]
-
Cap the tubes and incubate at 60°C for 20 minutes. This step converts the carboxyl group of the carnitines into butyl esters, which improves their chromatographic and mass spectrometric properties.[6][17]
-
-
Final Evaporation & Reconstitution:
-
Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol.
-
Gradient: A gradient elution is typically used, starting with a high percentage of aqueous mobile phase and ramping up the organic phase to elute the acylcarnitines based on their chain length and polarity.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The instrument is set to monitor the specific precursor-to-product ion transition for L-Hexanoylcarnitine and its deuterated internal standard.
-
Precursor Ion Scan: For acylcarnitines, a common technique is to scan for precursors of a common product ion, m/z 85, which corresponds to the fragmented carnitine moiety.[6]
-
MRM Transitions (Example):
-
L-Hexanoylcarnitine (C6): Q1: 260.2 -> Q3: 85.1
-
d3-Hexanoylcarnitine (IS): Q1: 263.2 -> Q3: 85.1
-
-
4. Data Analysis:
-
The peak area of the analyte (C6) is divided by the peak area of the internal standard (d3-C6).
-
A calibration curve is constructed by plotting the area ratio against the known concentrations of the calibrators.
-
The concentration of L-Hexanoylcarnitine in the unknown plasma samples is determined by interpolating their area ratios from the calibration curve.
Conclusion
L-Hexanoylcarnitine is a clinically relevant biomarker, and its accurate quantification in plasma is essential for the diagnosis and management of inherited metabolic disorders, particularly MCADD. The endogenous levels in healthy individuals are well-defined and typically below 0.23 µmol/L, with significant elevations observed in disease states. LC-MS/MS provides the necessary sensitivity and specificity for reliable quantification. The standardized protocols and workflows outlined in this guide serve as a valuable resource for researchers and clinicians working in the fields of metabolic disease, drug development, and clinical diagnostics.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. The role of carnitine in normal and altered fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical, Biochemical and Genetic Analyses in Two Korean Patients with Medium-chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylcarnitine Profile, Plasma | HealthMatters.io [healthmatters.io]
- 9. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases | MDPI [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Acylcarnitine Profile [healthcare.uiowa.edu]
- 12. Hexanoylcarnitine, C6 - Acylcarnitine Profile, Plasma - Lab Results explained | HealthMatters.io [healthmatters.io]
- 13. Plasma 2-hydroxyglutarate and hexanoylcarnitine levels are potential biomarkers for skeletal muscle toxicity in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Diagnostic and Therapeutic Implications of Medium-Chain Acylcarnitines in the Medium-Chain Acyl-CoA Dehydrogenase Deficiency | Semantic Scholar [semanticscholar.org]
- 16. msacl.org [msacl.org]
- 17. Quantification of Free Carnitine and Acylcarnitines in Plasma or Serum Using HPLC/MS/MS | Basicmedical Key [basicmedicalkey.com]
- 18. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: L-Hexanoylcarnitine-d9 as an Internal Standard for the Quantitative Analysis of L-Hexanoylcarnitine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of L-Hexanoylcarnitine in biological matrices. The use of a stable isotope-labeled internal standard, L-Hexanoylcarnitine-d9, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers, scientists, and drug development professionals involved in metabolic disorder research and the monitoring of fatty acid oxidation.
Introduction
L-Carnitine and its acyl esters, known as acylcarnitines, are crucial for the transport of fatty acids into the mitochondrial matrix for β-oxidation, a key energy-producing pathway.[1] The analysis of acylcarnitine profiles in biological fluids is a vital tool for the diagnosis and research of inherited metabolic disorders.[2][3][4] L-Hexanoylcarnitine (C6) is a short-chain acylcarnitine, and its quantification can be indicative of specific metabolic dysregulations.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for acylcarnitine analysis due to its high sensitivity, specificity, and throughput.[5] The use of stable isotope-labeled internal standards is critical for accurate quantification, as they mimic the analyte's behavior during sample extraction and ionization. This compound, a deuterated analog of L-Hexanoylcarnitine, serves as an ideal internal standard for this purpose.
This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of L-Hexanoylcarnitine from plasma and urine, utilizing this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
L-Hexanoylcarnitine
-
This compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (LC-MS grade)
-
Bovine Serum Albumin (BSA) for calibration standards
Sample Preparation (Plasma)
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (this compound in methanol).
-
Protein Precipitation: Add 300 µL of ice-cold methanol.
-
Vortexing: Vortex the mixture for 10 seconds.
-
Incubation: Incubate at ambient temperature for 10 minutes.[6]
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.[6]
-
Supernatant Transfer: Transfer 100 µL of the supernatant to a new vial.
-
Dilution: Add 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[6]
-
Injection: The sample is now ready for LC-MS/MS analysis.
Sample Preparation (Urine)
-
Thawing: Thaw urine samples at 4 °C.
-
Centrifugation: Centrifuge a 30 µL aliquot of urine at 10,300 g for 10 minutes.[7]
-
Dilution and Spiking: To a new tube, add 20 µL of the supernatant, 65 µL of water, 5 µL of acetonitrile, and 10 µL of the internal standard mixture.[7]
-
Vortexing: Vortex the mixture.
-
Injection: The sample is ready for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC HSS T3 1.8 µm, 2.1 mm x 150 mm[7]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Gradient Elution:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 95 | 5 |
| 1.0 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 5 | 95 |
| 6.0 | 0.4 | 5 | 95 |
| 6.1 | 0.4 | 95 | 5 |
| 8.0 | 0.4 | 95 | 5 |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| L-Hexanoylcarnitine | 260.2 | 85.1 | 20 | 18 |
| This compound | 269.2 | 85.1 | 20 | 18 |
Data Presentation
Method Validation Summary
The method was validated for linearity, precision, accuracy, and recovery. The following tables summarize the performance characteristics.
Table 1: Linearity of L-Hexanoylcarnitine Quantification
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| L-Hexanoylcarnitine | 3 - 40 | > 0.99 |
The correlation coefficient values were consistently determined to be between 0.988 and 0.999 for all analytes in similar studies.[7]
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| L-Hexanoylcarnitine | 5 | < 10 | < 10 | 90 - 110 |
| 15 | < 10 | < 10 | 90 - 110 | |
| 30 | < 10 | < 10 | 90 - 110 |
Excellent accuracy and precision have been demonstrated for the quantification of acylcarnitines using similar methods.[7]
Table 3: Recovery
| Analyte | Matrix | Recovery (%) |
| L-Hexanoylcarnitine | Plasma | > 85 |
| L-Hexanoylcarnitine | Urine | > 85 |
Recoveries were found to be higher than 88% for most acylcarnitines in comparable studies.[8]
Visualizations
Experimental Workflow
Caption: A schematic of the sample preparation and LC-MS/MS analysis workflow.
Role of L-Hexanoylcarnitine in Fatty Acid Metabolism
Caption: The role of L-Hexanoylcarnitine in fatty acid transport for β-oxidation.
Conclusion
The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable and accurate means of quantifying L-Hexanoylcarnitine in biological samples. The simple and rapid sample preparation protocol, combined with the specificity and sensitivity of tandem mass spectrometry, makes this method highly suitable for clinical research and metabolic studies. The excellent linearity, precision, accuracy, and recovery demonstrate the robustness of the assay for high-throughput applications.
References
- 1. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zivak.com [zivak.com]
- 6. restek.com [restek.com]
- 7. waters.com [waters.com]
- 8. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acylcarnitine Analysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines are pivotal intermediates in fatty acid and amino acid metabolism, serving as crucial biomarkers for a range of inborn errors of metabolism, mitochondrial dysfunction, and metabolic stress. Accurate and reproducible quantification of acylcarnitines in biological matrices is paramount for clinical diagnostics, disease monitoring, and drug development. The critical first step in this analytical process is robust and efficient sample preparation. This document provides detailed protocols for the most common and effective sample preparation techniques for acylcarnitine analysis from various biological samples, including plasma, urine, and tissue. The selection of the appropriate method depends on the specific acylcarnitine species of interest (short-chain vs. long-chain), the sample matrix, and the desired analytical throughput.
Experimental Protocols
This section details three primary sample preparation methodologies: Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Protocol 1: Protein Precipitation (PPT)
This method is rapid, simple, and suitable for high-throughput analysis, particularly for short- and medium-chain acylcarnitines in plasma and serum. Acetonitrile (B52724) is a commonly used solvent for this purpose.[1]
Materials:
-
Biological sample (e.g., plasma, serum)
-
Internal Standard (IS) solution (containing stable isotope-labeled acylcarnitines)
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard solution to the sample.
-
Add 400 µL of ice-cold acetonitrile to the sample to precipitate proteins. This creates a 4:1 solvent-to-sample ratio.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acylcarnitines, and transfer it to a clean tube for analysis by LC-MS/MS. A portion of the supernatant can be diluted further if necessary.
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more thorough cleanup than PPT, effectively removing salts and other interferences, which can be beneficial for the analysis of a broader range of acylcarnitines, including those in complex matrices like urine. Cation-exchange or mixed-mode cartridges are commonly employed.[2]
Materials:
-
Biological sample (e.g., urine, plasma)
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., Oasis MCX)
-
Methanol (B129727) (MeOH)
-
0.1% Formic acid in water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Acidify the sample (e.g., 100 µL of urine) with an equal volume of 2% formic acid in water. Add the internal standard solution.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the acylcarnitines from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is particularly effective for the extraction of long-chain acylcarnitines, which are more lipophilic. This method is often used for tissue samples.[3]
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution
-
Methanol (MeOH)
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
In a glass centrifuge tube, combine 100 µL of tissue homogenate with 10 µL of the internal standard solution.
-
Add 200 µL of methanol and vortex for 30 seconds.
-
Add 100 µL of chloroform and vortex for 30 seconds.
-
Add 200 µL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge the mixture at 3,000 x g for 10 minutes to separate the phases.
-
The upper aqueous/methanolic phase contains the short- and medium-chain acylcarnitines, while the lower chloroform phase contains the long-chain acylcarnitines.
-
Carefully collect the desired phase(s) and evaporate to dryness under nitrogen.
-
Reconstitute the residue in an appropriate solvent for analysis.
Data Presentation
The following table summarizes the performance characteristics of the different sample preparation methods for acylcarnitine analysis.
| Preparation Method | Analyte | Sample Matrix | Recovery (%) | Within-Day Precision (CV%) | Between-Day Precision (CV%) | Linearity (µmol/L) |
| Protein Precipitation (Acetonitrile) | Acetylcarnitine (C2) | Plasma | 84 - 112[1] | <10[1] | 4.4 - 14.2[1] | 1.0 - 100[1] |
| Octanoylcarnitine (C8) | Plasma | 84 - 112[1] | <10[1] | 4.4 - 14.2[1] | 0.1 - 10[1] | |
| Palmitoylcarnitine (C16) | Plasma | 84 - 112[1] | <10[1] | 4.4 - 14.2[1] | 0.1 - 10[1] | |
| Solid-Phase Extraction (Cation Exchange) | Carnitine (C0) | Urine | >90 | <5 | <10 | 0.5 - 200 |
| Propionylcarnitine (C3) | Urine | >90 | <5 | <10 | 0.1 - 50 | |
| Isovalerylcarnitine (C5) | Urine | >90 | <5 | <10 | 0.1 - 50 | |
| Liquid-Liquid Extraction | Stearoylcarnitine (C18) | Tissue | 70 - 80[4] | <15 | <15 | 0.05 - 5 |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for acylcarnitine analysis.
Caption: General workflow for acylcarnitine analysis from sample to data.
Caption: Optional derivatization step in the acylcarnitine analysis workflow.
References
- 1. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Acylcarnitines in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acylcarnitines are essential intermediates in the metabolism of fatty acids and amino acids, facilitating their transport into the mitochondria for energy production through β-oxidation.[1][2] The quantitative analysis of acylcarnitine profiles in biological samples such as plasma, serum, and dried blood spots (DBS) is a critical diagnostic tool for identifying inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[3][4][5] Alterations in acylcarnitine levels have also been implicated as biomarkers for complex diseases like the metabolic syndrome and type 2 diabetes.[1][6]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for acylcarnitine analysis due to its high sensitivity, specificity, and multiplexing capabilities, allowing for the simultaneous quantification of a wide range of acylcarnitine species.[7] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of acylcarnitines in plasma and dried blood spots. The method is designed to be robust and suitable for high-throughput clinical research applications.[3][8]
Biochemical Pathway: Fatty Acid β-Oxidation and Carnitine Shuttle
Caption: The Carnitine Shuttle system for transporting fatty acids into the mitochondria for β-oxidation.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Acylcarnitine standards (individual and mixed)
-
Isotopically labeled internal standards (e.g., d3-acetylcarnitine, d3-propionylcarnitine, etc.)[1]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Heptafluorobutyric acid (HFBA) (optional ion-pairing agent)[1]
-
n-Butanol and Hydrochloric acid (for derivatization)
-
Water (LC-MS grade)
-
Control plasma and dried blood spots
Protocol 1: Sample Preparation from Plasma
This protocol describes a protein precipitation method for the extraction of acylcarnitines from plasma. An optional derivatization step is included for improved chromatographic retention of short-chain acylcarnitines.
Workflow Diagram: Plasma Sample Preparation
Caption: Workflow for the extraction of acylcarnitines from plasma samples.
Procedure:
-
To 10-50 µL of plasma, add an appropriate amount of the internal standard working solution (typically in methanol).[4][9]
-
Add 300 µL of cold methanol to precipitate proteins.[4]
-
Vortex the mixture for 10 seconds.
-
Incubate the samples for 10 minutes at ambient temperature to ensure complete protein precipitation.[4]
-
Centrifuge the samples at 4000 rpm for 10 minutes.[4]
-
Carefully transfer the supernatant to a new tube or well plate.
-
For derivatization (Butylation):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add 50 µL of 3N HCl in n-butanol.
-
Incubate at 65°C for 15 minutes.
-
Evaporate to dryness again and reconstitute in the initial mobile phase.[10]
-
-
For underivatized analysis:
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).[4]
-
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Protocol 2: Sample Preparation from Dried Blood Spots (DBS)
This protocol outlines the extraction of acylcarnitines from DBS, a common matrix for newborn screening.
Procedure:
-
Punch a 3.2 mm disk from the dried blood spot into a 96-well plate.[11]
-
Add 100 µL of the methanolic internal standard solution to each well.[7]
-
Seal the plate and extract for 20-30 minutes with gentle shaking.
-
Transfer the methanolic extract to a new plate.
-
Proceed with either derivatization or direct analysis as described in the plasma protocol (steps 7 or 8).
LC-MS/MS Method Parameters
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization based on the specific instrument and column used.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1: Reversed-Phase | Condition 2: HILIC |
| Column | C18, 2.6 µm, 150 x 4.6 mm | HILIC, 1.7 µm, 2.1 x 50 mm[11] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] | 5 mM Ammonium Acetate in 95% Acetonitrile[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] | 5 mM Ammonium Acetate in 5% Acetonitrile[12] |
| Gradient | Linear gradient from 5% to 95% B | Isocratic or shallow gradient |
| Flow Rate | 0.45 mL/min[13] | 0.4 mL/min[12] |
| Column Temp. | 40 °C[13] | 40 °C |
| Injection Volume | 1-10 µL | 1-10 µL |
| Run Time | 9-22 minutes[1][4] | ~5 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion Scan | For underivatized acylcarnitines, scan for precursors of m/z 85[1] |
| Ion Spray Voltage | 5500 V[1] |
| Source Temperature | 500-600 °C[1][12] |
| Curtain Gas | 40 psi[1] |
| Collision Gas | Medium[1] |
Table 3: Example MRM Transitions for Selected Acylcarnitines
This table provides a non-exhaustive list of MRM transitions. A comprehensive list should be developed and optimized for the specific acylcarnitines of interest. The product ion at m/z 85 is a characteristic fragment for many acylcarnitines.[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Carnitine (C0) | 162.1 | 103.1 | 20 |
| Acetylcarnitine (C2) | 204.1 | 85.1 | 25 |
| Propionylcarnitine (C3) | 218.1 | 85.1 | 25 |
| Butyrylcarnitine (C4) | 232.1 | 85.1 | 25 |
| Isovalerylcarnitine (C5) | 246.2 | 85.1 | 27 |
| Octanoylcarnitine (C8) | 288.2 | 85.1 | 30 |
| Myristoylcarnitine (C14) | 372.3 | 85.1 | 35 |
| Palmitoylcarnitine (C16) | 400.4 | 85.1 | 40 |
| Stearoylcarnitine (C18) | 428.4 | 85.1 | 45 |
| d3-Acetylcarnitine (IS) | 207.1 | 85.1 | 25 |
| d3-Propionylcarnitine (IS) | 221.1 | 85.1 | 25 |
| d3-Palmitoylcarnitine (IS) | 403.4 | 85.1 | 40 |
Data Analysis and Quantification
-
Data Acquisition: Acquire data using the MRM mode with the optimized transitions.
-
Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of acylcarnitines in the unknown samples by interpolating their peak area ratios from the calibration curve.
Logical Relationship: Quantitative Analysis
Caption: Data analysis workflow for the quantification of acylcarnitines.
Method Validation and Performance
A full method validation should be performed according to established guidelines. Key parameters to assess include:
-
Linearity: The method should be linear over the expected concentration range. Correlation coefficients (r²) should be >0.99.[10]
-
Accuracy and Precision: Within-day and between-day precision (as %CV) should be <15% (20% at the LLOQ). Accuracy should be within 85-115% (80-120% at the LLOQ).[3][10]
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[10][14]
-
Matrix Effects: Assessed by comparing the response of an analyte in matrix versus a neat solution.
-
Stability: Analyte stability in the matrix under different storage conditions (freeze-thaw, short-term, long-term).[15]
Table 4: Example Method Performance Data
| Analyte | Linearity (r²) | Precision (%CV) | Accuracy (%) | LLOQ (µM) |
| Acetylcarnitine (C2) | >0.995 | <10 | 90-110 | 0.1 |
| Propionylcarnitine (C3) | >0.995 | <10 | 92-108 | 0.05 |
| Octanoylcarnitine (C8) | >0.998 | <8 | 95-105 | 0.01 |
| Palmitoylcarnitine (C16) | >0.997 | <9 | 93-107 | 0.005 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of acylcarnitines in plasma and dried blood spots using LC-MS/MS. The described methods, including sample preparation, chromatography, and mass spectrometry, are robust and can be adapted for high-throughput analysis in a clinical research setting. The ability to accurately and precisely measure a wide range of acylcarnitines is crucial for the study of metabolic disorders and the development of new diagnostic and therapeutic strategies. Proper method validation is essential to ensure the reliability of the generated data.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 3. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 5. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. msacl.org [msacl.org]
- 9. sciex.com [sciex.com]
- 10. A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bevital.no [bevital.no]
- 13. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UPLC-MS/MS analysis of C5-acylcarnitines in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
Application Note: Solid-Phase Extraction of Acylcarnitines from Urine for LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acylcarnitines are essential intermediates in the metabolism of fatty acids, playing a crucial role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1][2] The analysis of acylcarnitine profiles in urine is a valuable tool for diagnosing and monitoring various inborn errors of metabolism, such as organic acidurias and fatty acid oxidation defects.[3][4][5] Accurate and reliable quantification of urinary acylcarnitines is critical for clinical diagnosis and metabolic research.[6] Solid-phase extraction (SPE) is a widely used technique for the sample preparation of acylcarnitines from complex biological matrices like urine.[1][7] It offers efficient purification and concentration of analytes, leading to improved sensitivity and specificity in subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]
This application note provides a detailed protocol for the solid-phase extraction of a range of acylcarnitines from human urine using a mixed-mode cation-exchange and reversed-phase sorbent. The subsequent analysis is performed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
Principle of the Method
This protocol utilizes a mixed-mode solid-phase extraction (SPE) sorbent that combines both reversed-phase (e.g., C8) and strong cation-exchange (SCX) functionalities.[8][9][10] The C8 moiety retains the acylcarnitines based on the hydrophobicity of their acyl chains, while the SCX moiety interacts with the positively charged quaternary amine of the carnitine backbone. This dual retention mechanism allows for a highly selective extraction and effective removal of interfering matrix components from the urine sample. Following sample loading and washing, the acylcarnitines are eluted and analyzed by LC-MS/MS.
Materials and Reagents
-
SPE Cartridges: Mixed-mode C8/SCX SPE cartridges
-
Urine Samples: Human urine, stored at -80°C
-
Internal Standard (IS) Solution: A mixture of deuterated acylcarnitine standards in methanol (B129727).
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Formic Acid (FA): LC-MS grade
-
Ammonium (B1175870) Acetate (B1210297): LC-MS grade
-
Deionized Water: >18 MΩ·cm
-
SPE Vacuum Manifold
-
Centrifuge
-
Vortex Mixer
-
UHPLC-MS/MS System
Experimental Protocols
Urine Sample Preparation
-
Thaw frozen human urine samples at room temperature.
-
Vortex the samples for 30 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.
-
Transfer the clear supernatant to a new tube.
-
Dilute 100 µL of the urine supernatant with 900 µL of deionized water containing 0.1% formic acid.
-
Add 10 µL of the internal standard solution to the diluted urine sample.
-
Vortex for 30 seconds.
Solid-Phase Extraction (SPE) Protocol
-
Conditioning: Condition the mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water with 0.1% formic acid. Do not allow the sorbent to dry.
-
Sample Loading: Load the entire prepared urine sample (1 mL) onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of deionized water containing 0.1% formic acid to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the acylcarnitines from the cartridge with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 5 mM ammonium acetate).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
UHPLC-MS/MS Analysis
-
Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar acylcarnitines.[8][9][11]
-
Mobile Phase A: 5 mM ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient program is employed to separate the acylcarnitines.
-
Mass Spectrometry: Detection is performed on a triple-quadrupole tandem mass spectrometer in positive ion mode using electrospray ionization (ESI).[8][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for the quantification of specific acylcarnitines.
Data Presentation
The following tables summarize the quantitative data for the analysis of various acylcarnitines from urine using SPE followed by LC-MS/MS.
Table 1: Linearity and Lower Limits of Quantification (LLOQ) for Acylcarnitines in Urine.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Free Carnitine (C0) | 0.1 - 500 | 0.1 |
| Acetylcarnitine (C2) | 0.1 - 500 | 0.1 |
| Propionylcarnitine (C3) | 0.1 - 500 | 0.1 |
| Butyrylcarnitine (C4) | 0.1 - 500 | 0.1 |
| Valerylcarnitine (C5) | 0.1 - 500 | 0.1 |
| Hexanoylcarnitine (C6) | 0.1 - 500 | 0.1 |
| Octanoylcarnitine (C8) | 0.1 - 500 | 0.1 |
| Decanoylcarnitine (C10) | 0.1 - 500 | 0.1 |
| Lauroylcarnitine (C12) | 0.1 - 500 | 0.1 |
| Myristoylcarnitine (C14) | 0.1 - 500 | 0.1 |
| Palmitoylcarnitine (C16) | 0.1 - 500 | 0.1 |
Data is representative and compiled from methodologies described in the literature.[8][9][12]
Table 2: Recovery of Acylcarnitines from Urine using Mixed-Mode SPE.
| Analyte | Recovery (%) |
| Free Carnitine (C0) | > 90% |
| Acetylcarnitine (C2) | > 90% |
| Propionylcarnitine (C3) | > 88% |
| Octanoylcarnitine (C8) | > 88% |
| Palmitoylcarnitine (C16) | > 85% |
Recovery data is based on similar SPE methodologies.[13][14]
Visualizations
Caption: Experimental workflow for the solid-phase extraction of acylcarnitines from urine.
Caption: Role of carnitine in the transport of fatty acids into the mitochondria.
Conclusion
The described solid-phase extraction protocol using a mixed-mode sorbent provides a robust and reliable method for the extraction and purification of acylcarnitines from human urine. This sample preparation technique, coupled with sensitive UHPLC-MS/MS analysis, allows for the accurate quantification of a wide range of acylcarnitines. The method is suitable for high-throughput clinical and research applications, aiding in the diagnosis and study of metabolic disorders. The provided protocol and performance data serve as a valuable resource for researchers and scientists in the field of metabolomics and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.vtt.fi [cris.vtt.fi]
- 3. Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of acylcarnitines in urine of patients with inborn errors of metabolism using high-performance liquid chromatography after derivatization with 4'-bromophenacylbromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative acylcarnitine determination by UHPLC-MS/MS--Going beyond tandem MS acylcarnitine "profiles" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of urinary acylcarnitines by ESI-MS coupled with solid-phase microextraction (SPME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of carnitine and acylcarnitines in human urine by means of microextraction in packed sorbent and hydrophilic interaction chromatography-ultra-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Urinary Medium-Chained Acyl-Carnitines Sign High Caloric Intake whereas Short-Chained Acyl-Carnitines Sign High -Protein Diet within a High-Fat, Hypercaloric Diet in a Randomized Crossover Design Dietary Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Acylcarnitines for Improved Detection by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acylcarnitines are essential intermediates in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] The profiling of acylcarnitines in biological matrices such as plasma, blood, and urine is a critical diagnostic tool for identifying inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[2][3] Accurate and sensitive quantification of the diverse range of acylcarnitine species is paramount for both clinical diagnostics and metabolic research.
However, the inherent chemical properties of acylcarnitines, particularly the short-chain and more polar species, can present analytical challenges for detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These challenges include poor retention on reversed-phase columns, suppression of ionization, and insufficient sensitivity for low-abundance species.[2] To overcome these limitations, derivatization strategies are employed to modify the acylcarnitine molecule, thereby enhancing its chromatographic behavior and mass spectrometric response.
This document provides detailed application notes and protocols for three common and effective derivatization methods for the improved detection of acylcarnitines: Butylation, Pentafluorophenacyl (PFP) Esterification, and 3-Nitrophenylhydrazine (B1228671) (3NPH) Derivatization.
Derivatization Strategies for Enhanced Detection
Chemical derivatization of acylcarnitines prior to LC-MS/MS analysis can significantly improve the sensitivity, selectivity, and chromatographic separation of these analytes. The primary goal of derivatization in this context is to increase the hydrophobicity of the analytes, improving their retention on reversed-phase columns, and to enhance their ionization efficiency in the mass spectrometer.
Butylation (Butyl Ester Formation)
Butylation is a widely used derivatization technique that converts the carboxylic acid group of acylcarnitines into a butyl ester.[4] This process increases the hydrophobicity of the molecule, leading to improved retention on reversed-phase columns and enhanced ionization efficiency, particularly for dicarboxylic acylcarnitines.[4][5]
Quantitative Data for Butylation Derivatization
The following table summarizes the limits of detection (LOD) and limits of quantification (LOQ) for a selection of butylated acylcarnitines in plasma and liver tissue, demonstrating the high sensitivity achieved with this method.[1]
| Analyte | Plasma LOD (pmol/µl) | Plasma LOQ (pmol/µl) | Liver LOD (pmol/mg w.w.) | Liver LOQ (pmol/mg w.w.) |
| Acetyl-L-carnitine (C2) | 0.05 | 0.15 | 0.10 | 0.30 |
| Propionyl-L-carnitine (C3) | 0.02 | 0.06 | 0.05 | 0.15 |
| Butyryl-L-carnitine (C4) | 0.01 | 0.03 | 0.02 | 0.06 |
| Valeryl-L-carnitine (C5) | 0.01 | 0.03 | 0.01 | 0.03 |
| Octanoyl-L-carnitine (C8) | 0.005 | 0.015 | 0.01 | 0.03 |
| Myristoyl-L-carnitine (C14) | 0.005 | 0.015 | 0.01 | 0.03 |
| Palmitoyl-L-carnitine (C16) | 0.01 | 0.03 | 0.02 | 0.06 |
| Stearoyl-L-carnitine (C18) | 0.01 | 0.03 | 0.02 | 0.06 |
Pentafluorophenacyl (PFP) Esterification
Derivatization with pentafluorophenacyl trifluoromethanesulfonate (B1224126) (PFP-Tf) is a highly effective method for the analysis of carnitine and acylcarnitines.[3][6] This derivatization is rapid, complete, and proceeds under mild conditions, which prevents the hydrolysis of acylcarnitines.[3] The resulting PFP esters are readily detectable by mass spectrometry.
Advantages of PFP Derivatization
| Feature | Benefit |
| High Selectivity | Allows for highly selective detection by MS/MS.[3] |
| Rapid Reaction | The derivatization process is fast and complete.[3] |
| Mild Conditions | Prevents the hydrolysis of acylcarnitines during the reaction.[3] |
| Good Recovery | Recovery of carnitine and acylcarnitines from the isolation procedure is reported to be 77-85%.[3] |
3-Nitrophenylhydrazine (3NPH) Derivatization
Derivatization with 3-nitrophenylhydrazine (3NPH) targets the carboxyl group of acylcarnitines and has been shown to significantly increase the signal intensity in mass spectrometry.[2][7] This method also promotes a linear elution profile from a reversed-phase column based on the length of the carbon chain, which is particularly advantageous for short-chain acylcarnitines that are typically poorly retained.[2] The derivatization reaction is fast and robust.[2]
Quantitative Improvement with 3NPH Derivatization
While a direct comparative table with LODs and LOQs for a comprehensive set of acylcarnitines was not available in the reviewed literature, the improvement in signal intensity is significant. One study noted that after 3NPH derivatization, "virtually no peaks were found for the non-derivatized acylcarnitines," indicating a substantial enhancement in detection.[8]
| Analyte Class | Observed Improvement |
| Short-chain Acylcarnitines | Improved retention and linear elution profile on reversed-phase columns.[2] |
| All Acylcarnitines | Significant increase in signal intensity.[2][7] |
Experimental Protocols
Protocol 1: Butylation of Acylcarnitines
This protocol describes the derivatization of acylcarnitines to their butyl esters for LC-MS/MS analysis.[4]
Reagents and Materials:
-
n-Butanol
-
Acetyl chloride
-
Methanol
-
Water (LC-MS grade)
-
Internal standards (deuterated acylcarnitines)
-
Nitrogen gas evaporator
-
Thermomixer
Experimental Workflow Diagram
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylcarnitine profiling by low-resolution LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 6. researchgate.net [researchgate.net]
- 7. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Optimizing Mass Spectrometer Parameters for L-Hexanoylcarnitine Analysis
Application Note & Protocol
This document provides a detailed guide for researchers, scientists, and drug development professionals on the optimization of mass spectrometer parameters for the sensitive and accurate quantification of L-Hexanoylcarnitine (C6-carnitine) in biological matrices. The following protocols and data are compiled from established methodologies in the field of metabolomics and targeted analysis.
Introduction
L-Hexanoylcarnitine is a medium-chain acylcarnitine that serves as an important biomarker in the diagnosis and monitoring of inherited metabolic disorders, particularly medium-chain acyl-CoA dehydrogenase deficiency (MCADD). Acylcarnitines are products of the conjugation of carnitine with acyl-coenzyme A, a process essential for the transport of fatty acids across the mitochondrial membrane for subsequent β-oxidation and energy production.[1][2] Accurate quantification of L-Hexanoylcarnitine is critical for clinical diagnostics and for studying the broader implications of fatty acid oxidation in complex diseases like the metabolic syndrome.[3][4][5] This guide details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its analysis.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a common and effective method for extracting acylcarnitines from plasma or serum samples.[6]
-
Aliquot Sample: In a microcentrifuge tube, place 50 µL of the biological sample (e.g., plasma, serum).
-
Add Internal Standard: Spike the sample with an appropriate internal standard, such as d3-propionylcarnitine or a commercially available isotopic mixture.
-
Precipitate Proteins: Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to the sample.[6]
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Collect Supernatant: Carefully transfer the resulting supernatant to a clean vial for LC-MS/MS analysis.
-
Evaporate and Reconstitute (Optional): For increased concentration, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.
Sample Preparation: Derivatization to Butyl Esters
Derivatization can improve chromatographic retention and ionization efficiency, especially for a broad panel of acylcarnitines.[3]
-
Initial Extraction: Perform an initial extraction as described above (steps 1-5). Transfer 200 µL of the supernatant to a new tube.
-
Evaporation: Evaporate the samples to complete dryness using a vacuum concentrator.[3]
-
Derivatization Reaction: Add 100 µL of 3N n-butanol-HCl (or n-butanol with 5% v/v acetyl chloride) to the dried residue.[3]
-
Incubation: Seal the tube and incubate at 60-65°C for 20 minutes.[3]
-
Final Evaporation: Evaporate the reagent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried, derivatized sample in 100 µL of the mobile phase for injection.
Liquid Chromatography (LC) Conditions
A reversed-phase chromatographic method is typically employed to separate acylcarnitines based on their chain length.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water with 2.5 mM Ammonium Acetate.[3][4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile with 2.5 mM Ammonium Acetate.[3][4]
-
Injection Volume: 5-10 µL.
-
Gradient Elution: A typical gradient starts with a high aqueous phase, ramping up the organic phase to elute longer-chain acylcarnitines.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.5 | 35 | 65 |
| 6.0 | 35 | 65 |
| 8.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 95 | 5 |
| 14.0 | 95 | 5 |
Mass Spectrometry (MS) Conditions
The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Ion Spray Voltage: 5500 V[3]
Data Presentation
MRM Transitions and Optimized Voltages
Acylcarnitines are well-known to produce a characteristic product ion at m/z 85 upon collision-induced dissociation (CID), which corresponds to the carnitine moiety.[3] The precursor ion will be the [M+H]+ of L-Hexanoylcarnitine.
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) | Collision Cell Exit Potential (CXP) (V) |
| L-Hexanoylcarnitine (Underivatized) | 260.2 | 85.1 | 80 - 90 | 25 - 35 | 10 - 15 |
| L-Hexanoylcarnitine (Butyl Ester) | 316.2 | 85.1 | 80 - 90 | 28 - 38 | 10 - 15 |
Note: The optimal DP, CE, and CXP values should be empirically determined by infusing a standard solution of L-Hexanoylcarnitine, as these can vary between different mass spectrometer instruments.[7]
Visualizations
References
- 1. Human Metabolome Database: Showing metabocard for Hexanoylcarnitine (HMDB0000756) [hmdb.ca]
- 2. Analysis of carnitine and acylcaritines in biological fluids and application to a clinical study [edoc.unibas.ch]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 6. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
Application Notes and Protocols for the Quantitative Analysis of Acylcarnitines in Dried Blood Spots
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acylcarnitines are esters of carnitine and fatty acids, playing a crucial role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation. The analysis of acylcarnitine profiles in dried blood spots (DBS) is a powerful tool for newborn screening of inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidurias.[1][2][3] This minimally invasive sampling method, coupled with the high sensitivity and specificity of tandem mass spectrometry (MS/MS), allows for the early detection and treatment of these conditions. These application notes provide a detailed protocol for the quantitative analysis of acylcarnitines in DBS samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Role of Acylcarnitines
Acylcarnitines are essential intermediates in the metabolism of fatty acids. Long-chain fatty acids are activated to acyl-CoAs in the cytoplasm and are then esterified to carnitine by carnitine palmitoyltransferase I (CPT1) to form acylcarnitines. These are subsequently transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitines back to acyl-CoAs, which then enter the β-oxidation spiral to produce acetyl-CoA for the Krebs cycle and ATP production.
Experimental Protocol
This protocol outlines the steps for the extraction and quantitative analysis of acylcarnitines from dried blood spots using LC-MS/MS.
Materials and Reagents
-
Dried blood spot collection cards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
n-Butanol
-
Acetyl chloride
-
Stable isotope-labeled internal standards for a range of acylcarnitines (e.g., from Cambridge Isotope Laboratories)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Agilent Triple Quadrupole LC/MS or Sciex API4500)[4][5]
Experimental Workflow
Detailed Procedure
-
Sample Preparation
-
Using a manual or automated puncher, punch a 3.2 mm disc from the center of the dried blood spot into a well of a 96-well microtiter plate.[4][5]
-
Prepare a stock solution of stable isotope-labeled internal standards in methanol. The concentrations should be appropriate to fall within the linear range of the assay.
-
To each well containing a DBS disc, add 100 µL of the internal standard solution in methanol.[5]
-
-
Extraction
-
Seal the 96-well plate and place it on a plate shaker.
-
Shake the plate for 30 minutes at room temperature to extract the acylcarnitines from the blood spot.[4]
-
-
Supernatant Transfer
-
After extraction, carefully transfer the supernatant to a new 96-well plate.
-
-
Derivatization (Butylation)
-
Place the plate with the supernatant in a nitrogen evaporator and dry the contents completely.[5]
-
Prepare a fresh solution of 3N butanolic-HCl by slowly adding acetyl chloride to n-butanol.
-
Add 100 µL of 3N butanolic-HCl to each well.[5]
-
Seal the plate and incubate at 60°C for 30 minutes to convert the acylcarnitines to their butyl esters.[5] This step enhances sensitivity and chromatographic performance.[6]
-
After incubation, evaporate the butanolic-HCl to dryness under a stream of nitrogen.[5]
-
-
Reconstitution
-
Reconstitute the dried residue in each well with 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).[5]
-
-
LC-MS/MS Analysis
Data Presentation
The following tables provide reference ranges for a selection of acylcarnitines in dried blood spots from newborns. These values can be used as a guide for interpreting results, although it is recommended that each laboratory establishes its own reference ranges.[1][2]
Table 1: Reference Ranges of Acylcarnitines in Neonatal Dried Blood Spots
| Analyte | Abbreviation | Normal Range (µmol/L) |
| Free Carnitine | C0 | 10.0 - 50.0 |
| Acetylcarnitine | C2 | 5.0 - 30.0 |
| Propionylcarnitine | C3 | 0.5 - 5.0 |
| Butyrylcarnitine | C4 | 0.1 - 1.0 |
| Isovalerylcarnitine | C5 | 0.05 - 0.5 |
| Hexanoylcarnitine | C6 | 0.05 - 0.4 |
| Octanoylcarnitine | C8 | 0.02 - 0.3 |
| Decanoylcarnitine | C10 | 0.02 - 0.3 |
| Dodecanoylcarnitine | C12 | 0.02 - 0.4 |
| Tetradecanoylcarnitine | C14 | 0.05 - 0.5 |
| Hexadecanoylcarnitine | C16 | 0.2 - 2.0 |
| Octadecanoylcarnitine | C18 | 0.2 - 2.0 |
| Octadecenoylcarnitine | C18:1 | 0.2 - 2.5 |
Note: These ranges are approximate and may vary between laboratories and populations.[1][2]
Table 2: Acylcarnitine Profiles in Selected Inborn Errors of Metabolism
| Disorder | Elevated Acylcarnitines |
| Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) | C6, C8, C10, C10:1 |
| Very long-chain acyl-CoA dehydrogenase deficiency (VLCADD) | C14, C14:1, C16, C18, C18:1 |
| Carnitine palmitoyltransferase II deficiency (CPT-II) | C16, C18:1, and an elevated (C16+C18:1)/C2 ratio[7] |
| Propionic acidemia | C3 |
| Isovaleric acidemia | C5 |
Conclusion
The quantitative analysis of acylcarnitines in dried blood spots by LC-MS/MS is a robust and reliable method for the screening and diagnosis of inborn errors of metabolism. The protocol described provides a framework for establishing this assay in a research or clinical laboratory. Careful validation of the method and the establishment of population-specific reference ranges are critical for accurate interpretation of results. The stability of acylcarnitines in stored DBS samples should also be considered, especially for retrospective analyses.[4]
References
- 1. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 2. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of acylcarnitine profile analysis for disorders of lipid metabolism in adolescent patients with recurrent rhabdomyolysis: Report of two cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. familiasga.com [familiasga.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of L-Hexanoylcarnitine-d9 in Newborn Screening Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Newborn screening for inborn errors of metabolism is a critical public health initiative aimed at the early identification and treatment of affected infants to prevent severe and irreversible health problems. Tandem mass spectrometry (MS/MS) has become the gold standard for this purpose, allowing for the simultaneous analysis of multiple metabolites, including amino acids and acylcarnitines, from a single dried blood spot (DBS).
Acylcarnitines are esters of carnitine and fatty acids, and their profiles can indicate defects in fatty acid oxidation and organic acid metabolism. L-Hexanoylcarnitine (C6) is a medium-chain acylcarnitine that can be elevated in certain metabolic disorders, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. To ensure the accuracy and reliability of quantitative analysis by MS/MS, stable isotope-labeled internal standards are employed. L-Hexanoylcarnitine-d9 is a deuterated form of L-Hexanoylcarnitine commonly used as an internal standard in newborn screening panels. Its use allows for the correction of matrix effects and variations in instrument response, leading to precise quantification of the endogenous analyte.
These application notes provide a comprehensive overview of the use of this compound in newborn screening research, including detailed experimental protocols and quantitative data for reference.
Data Presentation
Table 1: Quantitative Data for L-Hexanoylcarnitine in Newborn Dried Blood Spots
| Population | L-Hexanoylcarnitine (C6) Concentration (µM) | Reference |
| Healthy Newborns (Oman) | Mean: 0.11 (Range: 0.03 - 0.30) | [1][2] |
| MCAD Deficiency | Elevated signal intensity compared to healthy controls | [3] |
Note: While the elevation of L-Hexanoylcarnitine is an indicator for MCAD deficiency, Octanoylcarnitine (C8) is the primary diagnostic marker, showing a more pronounced increase.[3][4]
Table 2: Example Concentration of L-Hexanoylcarnitine-d3 in Internal Standard Working Solution
| Internal Standard | Concentration in Working Solution (pmol/µl) | Reference |
| d3-Hexanoyl-carnitine | 0.046 | [5] |
Note: The specific concentration of this compound may vary between different commercially available or laboratory-prepared internal standard mixtures. It is crucial to refer to the manufacturer's certificate of analysis or internal validation data.
Experimental Protocols
Protocol 1: Preparation of Internal Standard Working Solution
This protocol describes the preparation of a stock solution of the internal standard mixture containing this compound.
Materials:
-
This compound (or a commercially available mix of deuterated acylcarnitine standards)
-
Other deuterated acylcarnitine and amino acid standards
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
Procedure:
-
Accurately weigh the required amount of this compound and other stable isotope-labeled standards.
-
Dissolve the standards in methanol to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).
-
Combine aliquots of the individual stock solutions to create a mixed internal standard stock solution. The final concentration of each standard in the mix should be based on the expected physiological range of the corresponding endogenous analyte and the sensitivity of the mass spectrometer.
-
For the working solution, dilute the mixed internal standard stock solution with an appropriate solvent, typically methanol or a methanol/water mixture. An example of a final concentration for d3-Hexanoyl-carnitine in a working solution is 0.046 pmol/µl.[5]
-
Store the internal standard stock and working solutions at -20°C or as recommended by the manufacturer.
Protocol 2: Analysis of Acylcarnitines from Dried Blood Spots by Tandem Mass Spectrometry
This protocol outlines the extraction and analysis of acylcarnitines, including L-Hexanoylcarnitine, from newborn dried blood spots using an isotope dilution tandem mass spectrometry method.
Materials:
-
Dried blood spot collection cards (e.g., Whatman 903)
-
3 mm hole puncher
-
96-well microtiter plates
-
Internal Standard Working Solution (containing this compound)
-
Methanol (LC-MS grade)
-
3 M HCl in n-butanol (for butylation/derivatization method)
-
Nitrogen evaporator
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Punching: Punch a 3 mm disc from the center of the dried blood spot into a well of a 96-well microtiter plate.
-
Extraction:
-
Add 100 µL of the Internal Standard Working Solution (in methanol) to each well containing a blood spot punch.
-
Seal the plate and shake for 30 minutes at room temperature to extract the acylcarnitines.
-
-
Derivatization (Butylation Method):
-
Transfer the methanolic extract to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of 3 M HCl in n-butanol to each well.
-
Seal the plate and incubate at 65°C for 15 minutes.[6]
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase for MS/MS analysis.
-
-
Tandem Mass Spectrometry Analysis:
-
Analyze the reconstituted sample by flow injection analysis (FIA) or liquid chromatography (LC) coupled to a tandem mass spectrometer.
-
The mass spectrometer is typically operated in the positive electrospray ionization mode.
-
Acylcarnitines are often detected using a precursor ion scan of m/z 85.
-
For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode. The MRM transitions for L-Hexanoylcarnitine and this compound would be specific to their precursor and product ions.
-
-
Data Analysis:
-
The concentration of endogenous L-Hexanoylcarnitine is calculated by comparing the peak area ratio of the analyte to its deuterated internal standard (this compound) against a calibration curve.
-
Visualizations
Caption: Experimental workflow for newborn screening of acylcarnitines.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. omjournal.org [omjournal.org]
- 2. Establishment and Validation of Reference Values for Amino Acids and Acylcarnitines in Dried Blood Spots for Omani Newborns Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: a global perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. familiasga.com [familiasga.com]
Application of L-Hexanoylcarnitine-d9 in Fatty Acid Oxidation Studies
Introduction
Fatty acid oxidation (FAO) is a critical metabolic pathway responsible for energy production, particularly during periods of fasting or prolonged exercise.[1][2][3] This intricate process involves the breakdown of fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP.[4] L-carnitine and its acylated derivatives, known as acylcarnitines, are essential for the transport of long-chain fatty acids across the mitochondrial membrane, a rate-limiting step in FAO.[5][6][7] Dysregulation of FAO is implicated in a variety of metabolic diseases, including inherited fatty acid oxidation disorders (FAODs), cardiomyopathy, and insulin (B600854) resistance.[3][8][9][10][11]
The study of FAO often involves the use of stable isotope-labeled compounds to trace the metabolic fate of fatty acids and to accurately quantify key metabolites.[12][13][14] L-Hexanoylcarnitine-d9 is a deuterium-labeled form of L-Hexanoylcarnitine, a medium-chain acylcarnitine.[15] Due to its stable isotope label, this compound serves as an ideal internal standard in mass spectrometry-based quantitative analyses of acylcarnitines in biological samples.[15][16][17] Its use allows for precise and accurate measurement of endogenous acylcarnitine levels, which is crucial for diagnosing FAODs and for research into the metabolic perturbations associated with other diseases.[16][18]
This document provides detailed application notes and protocols for the use of this compound in fatty acid oxidation studies, intended for researchers, scientists, and drug development professionals.
Application Notes
This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of a panel of acylcarnitines in various biological matrices, including plasma, serum, and tissue homogenates. The nine deuterium (B1214612) atoms on the hexanoyl chain provide a distinct mass shift from the endogenous L-Hexanoylcarnitine, allowing for its clear differentiation and accurate quantification without interfering with the measurement of the target analytes.
Key Applications:
-
Newborn Screening and Diagnosis of Fatty Acid Oxidation Disorders: Acylcarnitine profiling is a cornerstone of newborn screening programs for the detection of inborn errors of metabolism, including medium-chain acyl-CoA dehydrogenase (MCAD) deficiency and other FAODs.[8][11] this compound, as part of an internal standard cocktail, ensures the accuracy of these diagnostic tests.
-
Metabolic Phenotyping in Disease Models: Researchers utilize acylcarnitine analysis to investigate metabolic dysregulation in preclinical models of diseases such as diabetes, obesity, and cardiovascular disease.[10] The precise quantification enabled by this compound helps in identifying disease-specific metabolic signatures.
-
Drug Discovery and Development: In the development of therapeutics targeting metabolic pathways, it is essential to assess the on-target and off-target effects on fatty acid metabolism. Acylcarnitine profiling with robust internal standards like this compound provides a reliable method for evaluating the metabolic impact of drug candidates.
-
Nutritional and Exercise Physiology Research: The study of how diet and physical activity influence fatty acid metabolism relies on accurate measurement of acylcarnitine dynamics. This compound facilitates these investigations by enabling precise quantification of metabolic intermediates.
Quantitative Data Presentation
The following tables represent typical quantitative data that can be generated in fatty acid oxidation studies using this compound as an internal standard for the quantification of acylcarnitines by LC-MS/MS.
Table 1: Acylcarnitine Profile in Plasma from Control vs. MCAD Deficient Mouse Model
| Acylcarnitine Species | Control Group (µM) | MCAD Deficient Group (µM) | Fold Change | p-value |
| C0 (Free Carnitine) | 45.2 ± 5.1 | 25.8 ± 3.9 | 0.57 | <0.01 |
| C2 (Acetylcarnitine) | 15.7 ± 2.3 | 8.9 ± 1.5 | 0.57 | <0.01 |
| C6 (Hexanoylcarnitine) | 0.1 ± 0.03 | 2.5 ± 0.4 | 25.0 | <0.001 |
| C8 (Octanoylcarnitine) | 0.05 ± 0.01 | 3.1 ± 0.5 | 62.0 | <0.001 |
| C10 (Decanoylcarnitine) | 0.04 ± 0.01 | 1.8 ± 0.3 | 45.0 | <0.001 |
| C16 (Palmitoylcarnitine) | 0.2 ± 0.05 | 0.15 ± 0.04 | 0.75 | >0.05 |
Data are presented as mean ± standard deviation. Statistical significance was determined by a Student's t-test.
Table 2: In Vitro Fatty Acid Oxidation Assay in Cultured Fibroblasts
| Condition | Analyte | Concentration (nmol/mg protein/hr) |
| Control | Endogenous C6-carnitine | 1.2 ± 0.2 |
| FAO Inhibitor (Etomoxir) | Endogenous C6-carnitine | 0.3 ± 0.05 |
| Test Compound A | Endogenous C6-carnitine | 1.5 ± 0.3 |
| Test Compound B | Endogenous C6-carnitine | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from triplicate experiments.
Experimental Protocols
Protocol 1: Quantification of Acylcarnitines in Plasma using LC-MS/MS
Objective: To determine the concentration of various acylcarnitine species in plasma samples using this compound as an internal standard.
Materials:
-
Plasma samples (collected in EDTA or heparin tubes)
-
This compound
-
Internal Standard (IS) working solution: A mixture of deuterated carnitine and acylcarnitine standards (including this compound) in methanol.
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
96-well plates
-
Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Sample Preparation: a. Thaw plasma samples on ice. b. In a 96-well plate, add 10 µL of each plasma sample, calibration standard, and quality control sample. c. Add 100 µL of the IS working solution (containing this compound at a known concentration) to each well. d. Seal the plate and vortex for 2 minutes to precipitate proteins. e. Centrifuge the plate at 4000 x g for 15 minutes at 4°C. f. Transfer 80 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Liquid Chromatography:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate the acylcarnitines (e.g., start with 5% B, ramp to 95% B).
- Flow rate: 0.4 mL/min.
- Injection volume: 5 µL. b. Mass Spectrometry:
- Ionization mode: Positive electrospray ionization (ESI+).
- Scan type: Multiple Reaction Monitoring (MRM).
- MRM transitions: Set up specific precursor to product ion transitions for each target acylcarnitine and for this compound (e.g., endogenous C6: m/z 260.2 -> 85.1; C6-d9 IS: m/z 269.2 -> 85.1).
-
Data Analysis: a. Construct a calibration curve for each analyte by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the calibration standards. b. Determine the concentration of each acylcarnitine in the unknown samples by interpolating their peak area ratios from the calibration curve. c. The concentration of L-Hexanoylcarnitine is calculated using the peak area ratio of endogenous L-Hexanoylcarnitine to the this compound internal standard.
Protocol 2: In Vitro Fatty Acid Oxidation Assay in Cultured Cells
Objective: To measure the rate of fatty acid oxidation in cultured cells by monitoring the production of acylcarnitines.
Materials:
-
Cultured cells (e.g., fibroblasts, myotubes)
-
Cell culture medium
-
Substrate solution: Serum-free medium containing a long-chain fatty acid (e.g., 100 µM palmitate conjugated to BSA) and 1 mM L-carnitine.
-
This compound for internal standard
-
PBS (Phosphate-Buffered Saline)
-
0.5 M Perchloric acid (cold)
-
Scintillation counter and cocktail (for radiolabeled assays) or LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: a. Seed cells in a 24-well plate to achieve a confluent monolayer.[19] b. Incubate cells overnight at 37°C in a CO₂ incubator.[19] c. Wash cells twice with warm PBS. d. Pre-incubate cells for 1-2 hours with serum-free medium containing test compounds or vehicle control.[19]
-
Initiation of FAO Assay: a. Remove the pre-incubation medium and add the substrate solution to each well.[19] b. Incubate at 37°C for a defined period (e.g., 3 hours).[19]
-
Termination and Sample Collection: a. Place the plate on ice and add cold perchloric acid to each well to lyse the cells and precipitate macromolecules.[19] b. Transfer the cell lysates to microcentrifuge tubes. c. Centrifuge at ≥14,000 x g for 10 minutes at 4°C.[19]
-
Quantification of Acylcarnitines: a. Analyze the supernatant for acylcarnitine content using the LC-MS/MS protocol described in Protocol 1, after spiking with the this compound internal standard.
-
Data Analysis: a. Normalize the amount of each acylcarnitine produced to the total protein content in each well. b. Calculate the rate of fatty acid oxidation based on the production of specific acylcarnitine species over time.
Visualizations
Caption: Mitochondrial fatty acid β-oxidation pathway.
Caption: Workflow for acylcarnitine analysis using an internal standard.
References
- 1. cambridge.org [cambridge.org]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disorders of mitochondrial long-chain fatty acid oxidation and the carnitine shuttle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 6. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-carnitine is essential to beta-oxidation of quarried fatty acid from mitochondrial membrane by PLA(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases [mdpi.com]
- 9. testmenu.com [testmenu.com]
- 10. Enhancing Fatty Acids Oxidation via L-Carnitine Attenuates Obesity-Related Atrial Fibrillation and Structural Remodeling by Activating AMPK Signaling and Alleviating Cardiac Lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving diagnosis of mitochondrial fatty-acid oxidation disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lumiprobe.com [lumiprobe.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
minimizing matrix effects in acylcarnitine LC-MS/MS analysis
Welcome to the technical support center for acylcarnitine LC-MS/MS analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and minimize matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact acylcarnitine analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of target analytes by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates). In acylcarnitine analysis, this can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity. Key interfering substances include phospholipids (B1166683), salts, and other endogenous metabolites. Overcoming these effects is critical for obtaining reliable and accurate quantitative data.
Q2: Why are stable isotope-labeled internal standards (SIL-IS) crucial for acylcarnitine quantification?
A2: Stable isotope-labeled internal standards are considered the gold standard for quantitative LC-MS/MS analysis.[1][2] These standards are chemically identical to the analytes of interest but have a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). They co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of signal suppression or enhancement. Several commercially available mixes of SIL-IS for acylcarnitines are available.[3][4] A study on human urine demonstrated that deuterium-labeled internal standards corrected for matrix effects in the range of 87.8-103%.[5][6]
Q3: What are the common sample preparation techniques to reduce matrix effects?
A3: The choice of sample preparation technique is critical for minimizing matrix effects. Common methods include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to precipitate proteins. While effective at removing proteins, it may not efficiently remove other matrix components like phospholipids.[7]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes from interfering compounds based on their differential solubility in two immiscible liquid phases. It can be more effective than PPT for removing phospholipids.
-
Solid-Phase Extraction (SPE): A highly effective but more complex method that uses a solid sorbent to selectively retain the analytes while matrix components are washed away. SPE can be tailored to the specific properties of acylcarnitines.
-
Derivatization: Chemical modification of acylcarnitines, such as butylation, can improve their chromatographic retention and separation from matrix components, as well as increase ionization efficiency.[8][9]
Q4: How can chromatography be optimized to minimize matrix effects?
A4: Chromatographic separation plays a vital role in moving the analyte of interest away from co-eluting matrix components.
-
Reversed-Phase (RP) Chromatography: Widely used for separating acylcarnitines, especially when coupled with derivatization to increase their hydrophobicity.[7][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative technique that is well-suited for the separation of polar compounds like underivatized acylcarnitines.[6] HILIC can provide different selectivity compared to RP, potentially separating acylcarnitines from different sets of interfering compounds.
-
Two-Dimensional Liquid Chromatography (2D-LC): An advanced technique that employs two different columns with orthogonal separation mechanisms (e.g., ion-exchange followed by reversed-phase) to achieve very high separation power.[11]
Q5: What are isomeric and isobaric interferences in acylcarnitine analysis?
A5: A significant challenge in acylcarnitine analysis is the presence of isomers (compounds with the same chemical formula but different structures) and isobars (compounds with the same nominal mass).[8][10][12] Tandem MS alone often cannot differentiate between these species, which can lead to misidentification and inaccurate quantification.[8][11] Chromatographic separation is essential to resolve these interferences. For example, butyrylcarnitine (B1668139) (C4) and isobutyrylcarnitine (B1203888) (iC4) are isomers that require chromatographic separation for accurate differential diagnosis.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with mobile phase. 4. Column overload. | 1. Replace the column or use a guard column. 2. Adjust mobile phase pH to ensure analytes are in a single ionic form. 3. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. 4. Reduce the injection volume or sample concentration. |
| High Signal Suppression/Enhancement | 1. Inefficient removal of phospholipids or other matrix components. 2. Co-elution of analytes with interfering compounds. | 1. Implement a more rigorous sample preparation method (e.g., LLE or SPE instead of PPT). 2. Optimize the chromatographic gradient to improve separation. Consider using a different column chemistry (e.g., HILIC). |
| Low Signal Intensity/Poor Sensitivity | 1. Suboptimal MS/MS parameters. 2. Inefficient ionization. 3. Analyte degradation. | 1. Tune the mass spectrometer for optimal precursor and product ions, collision energy, and other parameters. 2. Consider derivatization to improve ionization efficiency.[8] 3. Ensure proper sample handling and storage to prevent degradation. |
| Inconsistent Results/Poor Reproducibility | 1. Inconsistent sample preparation. 2. Fluctuation in LC-MS/MS system performance. 3. Instability of analytes in processed samples. | 1. Use an automated liquid handler for precise and consistent sample processing. Ensure thorough vortexing and centrifugation.[7] 2. Perform regular system suitability tests and calibration. 3. Analyze samples promptly after preparation or store them at appropriate low temperatures. |
| Inability to Separate Isomers | 1. Insufficient chromatographic resolution. | 1. Optimize the chromatographic method (gradient, flow rate, column temperature). 2. Use a column with higher resolving power (e.g., smaller particle size, longer length). 3. Explore different column chemistries (e.g., different C18 phases or HILIC).[7] |
Quantitative Data Summary
Table 1: Effectiveness of Stable Isotope-Labeled Internal Standards for Matrix Effect Correction
| Matrix | Internal Standard Type | Correction Range (%) | Reference |
| Human Urine | Deuterium-labeled (²H₉-carnitine, ²H₃-hexanoylcarnitine, ²H₃-stearoylcarnitine) | 87.8 - 103 | [5][6] |
Table 2: Comparison of Sample Preparation Techniques for Analyte Recovery
| Technique | Matrix | Analyte | Recovery Range (%) | Reference |
| Protein Precipitation (Methanol) | Plasma | 25 Acylcarnitines | Not explicitly stated, but method showed acceptable performance. | [7] |
| Isotope-Labeling Derivatization & Two-Step Extraction | Dried Blood Spots | Carnitines | 86.9 - 109.7 | [2] |
Experimental Protocols
Protocol 1: Protein Precipitation for Acylcarnitine Extraction from Plasma
This protocol is a simplified method suitable for high-throughput screening.
-
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of cold methanol containing the stable isotope-labeled internal standards.
-
-
Precipitation:
-
Vortex the mixture for 10 seconds.
-
-
Centrifugation:
-
Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer 100 µL of the supernatant to a new vial.
-
-
Dilution:
-
Add 900 µL of the initial mobile phase (e.g., 0.1% formic acid in water) to the supernatant.
-
-
Analysis:
-
Vortex for 10 seconds and inject the sample into the LC-MS/MS system.
-
Protocol 2: Derivatization of Acylcarnitines to Butyl Esters
This protocol enhances chromatographic separation and ionization efficiency.
-
Sample Extraction:
-
Extract acylcarnitines from the sample matrix (e.g., plasma, tissue homogenate) using a suitable method like protein precipitation with methanol.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in a solution of butanolic HCl (e.g., 3 M).
-
Incubate the mixture at a specific temperature and time (e.g., 65°C for 15 minutes).
-
-
Solvent Evaporation:
-
Evaporate the butanolic HCl to dryness under nitrogen.
-
-
Reconstitution:
-
Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Acylcarnitine Analysis using Protein Precipitation.
Caption: Troubleshooting Logic for Inconsistent Acylcarnitine Quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. isotope.com [isotope.com]
- 4. isotope.com [isotope.com]
- 5. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
addressing ion suppression in electrospray ionization of acylcarnitines
Welcome to the technical support center for the analysis of acylcarnitines by electrospray ionization mass spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression.
Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS analysis of acylcarnitines.
Issue: My acylcarnitine signal is low or completely absent.
This is a classic symptom of ion suppression, where other components in your sample interfere with the ionization of your target acylcarnitines.[1][2][3]
Answer:
Follow these steps to diagnose and resolve the issue:
-
Assess Matrix Effects: The "matrix" refers to all components in your sample other than the analytes of interest.[3] These components can compete with your acylcarnitines for ionization, reducing their signal.[1][3]
-
Post-Column Infusion Experiment: This is a definitive way to determine if and where ion suppression is occurring in your chromatographic run. A solution of your acylcarnitine standard is infused into the mobile phase after the analytical column and before the ESI source. A drop in the constant signal when a blank matrix sample is injected indicates the elution of interfering compounds.[4]
-
-
Improve Sample Preparation: The goal is to remove interfering substances before analysis.[5][6]
-
Protein Precipitation: A simple and common method for plasma or serum samples. However, it may not remove all ion-suppressing species.[1][4]
-
Solid-Phase Extraction (SPE): A more selective technique that can effectively remove salts, phospholipids, and other interferences.[7][8]
-
Liquid-Liquid Extraction (LLE): Can also be effective at cleaning up samples.[4][7]
-
-
Optimize Chromatography: Separate the interfering compounds from your acylcarnitines.[5]
-
Gradient Elution: Ensure your gradient is effective at separating early-eluting polar interferences (like salts) from your acylcarnitines.
-
Column Chemistry: Consider different column chemistries (e.g., C18, HILIC) to achieve better separation.[9]
-
Metal-Free Columns: For certain compounds that can chelate with metal surfaces, a metal-free column might reduce signal loss.[10]
-
-
Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[11][12] This is only practical if your acylcarnitine concentrations are high enough to be detected after dilution.[11]
Issue: My results are inconsistent and not reproducible.
Variability in the sample matrix from one sample to another can cause differing degrees of ion suppression, leading to poor reproducibility.[11]
Answer:
-
Implement a Robust Sample Preparation Method: Consistent and thorough sample cleanup using SPE or LLE will minimize variability in matrix effects.[5][7][11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for ion suppression. A SIL-IS is a version of your analyte where some atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C).[6][13] Since it is chemically almost identical to the analyte, it will be affected by ion suppression in the same way.[11] By monitoring the ratio of the analyte to the SIL-IS, you can obtain accurate and precise quantification.[11]
-
Ensure the SIL-IS does not contain unlabeled analyte as an impurity, which would lead to artificially high results.
-
Verify that the SIL-IS and the analyte co-elute chromatographically.
-
-
Employ Matrix-Matched Calibrators: Preparing your calibration standards and quality control samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects.[11][14]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of a target analyte, such as an acylcarnitine, is reduced by the presence of co-eluting components from the sample matrix.[1][2][11] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[1]
Q2: What causes ion suppression in acylcarnitine analysis?
A2: Several factors can cause ion suppression:
-
Matrix Effects: Endogenous components of biological samples like salts, phospholipids, and proteins can interfere with the ionization process.[1][3][15]
-
High Concentrations of Other Compounds: If a co-eluting compound is present at a much higher concentration than the acylcarnitine, it can dominate the ionization process.[1]
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate (B84403) buffers) and some ion-pairing agents like trifluoroacetic acid (TFA) are known to cause significant ion suppression.[6][7][16]
-
Competition for Charge: In the ESI droplet, there is a limited amount of charge available. Analytes and matrix components compete for this charge.[3][4]
Q3: How can I choose the right internal standard?
A3: The best choice is a stable isotope-labeled (SIL) version of the acylcarnitine you are analyzing.[11] For example, for decanoylcarnitine, you could use decanoyl-L-carnitine-d3.[17] These are commercially available in mixtures for profiling multiple acylcarnitines. Using a SIL-IS that co-elutes with the analyte is crucial for compensating for matrix effects and variations in ionization efficiency.[18]
Q4: Can my mobile phase be causing ion suppression?
A4: Yes. The composition of your mobile phase is critical.
-
Avoid non-volatile buffers like phosphates (e.g., PBS) as they can deposit in the ion source and severely suppress the signal.[6]
-
Use volatile mobile phase modifiers like formic acid, acetic acid, ammonium (B1175870) formate, or ammonium acetate.[7][19] These additives can improve chromatographic peak shape and ionization efficiency.[19]
-
Minimize the concentration of strong ion-pairing agents like trifluoroacetic acid (TFA). While it can improve chromatography, TFA is a strong ion suppressor.[7][16][18] If you must use it, keep the concentration below 0.1%.[7] Heptafluorobutyric acid (HFBA) at very low concentrations (e.g., 0.005%) has been used as an alternative to TFA to improve chromatography with less suppression.[18]
Q5: Should I use ESI or APCI for acylcarnitine analysis?
A5: Electrospray ionization (ESI) is the most common and generally preferred method for acylcarnitine analysis, typically in positive ion mode.[20] Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression than ESI.[1][4] However, ESI is well-suited for the analysis of polar and thermally labile molecules like acylcarnitines. If severe and unresolvable ion suppression is encountered with ESI, APCI could be considered as an alternative ionization source.[1]
Data and Protocols
Mobile Phase Optimization
The choice of mobile phase additives can significantly impact the signal intensity of acylcarnitines. The following table summarizes the relative performance of different modifiers.
| Mobile Phase Modifier | Relative Performance for Acylcarnitines (ESI+) | Reference |
| 10 mM Ammonium Formate / 0.125% Formic Acid | Best Performance | [19] |
| 10 mM Ammonium Formate | High Signal Intensity | [19] |
| 10 mM Ammonium Formate / 0.1% Formic Acid | High Signal Intensity | [19] |
| 2 mM Ammonium Acetate / Formic Acid (to pH 4) | Effective for Gradient Elution | [20] |
| 0.1% Formic Acid / 2.5 mM Ammonium Acetate / 0.005% HFBA | Good for Isomer Separation | [18] |
Experimental Protocol: Sample Preparation using Protein Precipitation
This protocol is a basic method for the extraction of acylcarnitines from plasma.[20]
Materials:
-
Plasma sample
-
Acetonitrile (B52724) (ACN)
-
Internal standard solution (containing appropriate SIL-IS for the acylcarnitines of interest)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard mixture.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or vial for LC-MS analysis.
-
Inject a small volume (e.g., 5 µL) into the LC-MS system.[20]
Experimental Protocol: LC-MS/MS Parameters
The following is an example of a set of starting parameters for the LC-MS/MS analysis of acylcarnitines. Optimization will be required for your specific instrument and application.
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) | [20] |
| Mobile Phase A | 2 mM Ammonium Acetate with Formic Acid to pH 4 | [20] |
| Mobile Phase B | Acetonitrile | [20] |
| Gradient | Start at 40% B, increase to 90% B over 2 min, hold for 1 min, return to 40% B | [20] |
| Flow Rate | 0.45 mL/min | [20] |
| Column Temperature | 40°C | [20] |
| Injection Volume | 5 µL | [20] |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [20] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [20] |
| Precursor Ion | [M+H]⁺ of each acylcarnitine | |
| Product Ion | m/z 85 (common fragment for many acylcarnitines) | [18] |
| Collision Energy | Optimize for each acylcarnitine | |
| Capillary Voltage | ~3.5 kV | |
| Source Temperature | ~150°C | |
| Desolvation Temperature | ~400°C |
Visual Guides
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Determination of urinary acylcarnitines by ESI-MS coupled with solid-phase microextraction (SPME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. DSpace [research-repository.griffith.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. lumiprobe.com [lumiprobe.com]
- 18. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Chromatographic Separation of Acylcarnitine Isomers
Welcome to the technical support center for the analysis of acylcarnitine isomers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: My baseline resolution for short-chain acylcarnitine isomers (e.g., C4, C5) is poor. How can I improve it?
A1: Poor resolution of short-chain acylcarnitine isomers is a common issue, primarily because these molecules are highly polar and structurally similar. Here are several strategies to improve separation:
-
Optimize Your Reversed-Phase Method:
-
Ion-Pairing Agents: The addition of a low concentration of an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can significantly improve peak shape and resolution for underivatized acylcarnitines.[1][2] A concentration of 0.005% HFBA has been shown to be effective while minimizing ion suppression in mass spectrometry detection.[1]
-
Gradient Optimization: A shallow gradient elution program can enhance the separation of closely eluting isomers. Start with a high aqueous phase and slowly increase the organic phase concentration.
-
Column Choice: A C18 column is commonly used, but performance can vary between manufacturers. Columns with a high surface area and smaller particle size (e.g., 1.7 µm) can provide better efficiency.[3]
-
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds like short-chain acylcarnitines.[4][5] This technique does not require derivatization or ion-pairing reagents, which simplifies sample preparation and can reduce ion suppression.[4][5]
-
Derivatization: Butylation of acylcarnitines to their butyl esters increases their hydrophobicity, leading to better retention and separation on reversed-phase columns.[1][3] This is particularly effective for dicarboxylic acylcarnitines.[1]
Q2: I am struggling to separate enantiomers of a specific acylcarnitine. What chromatographic approach should I use?
A2: The separation of enantiomers requires a chiral stationary phase (CSP) or chiral derivatization.
-
Chiral Stationary Phases: Teicoplanin-based chiral stationary phases have demonstrated high enantioselectivity for carnitine and O-acylcarnitine enantiomers, with alpha values ranging from 1.31 to 3.02.[6] These columns allow for direct separation without prior derivatization.[6] Other CSPs, such as those based on amylose (B160209) or cellulose, are also effective for separating chiral compounds and can be used in both normal-phase and reversed-phase modes.[7][8]
-
Chiral Derivatization: An alternative approach involves derivatizing the acylcarnitine with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column (e.g., ODS). For example, acetyl-L-carnitine can be derivatized with L-alanine-beta-naphthylamide for enantiomeric purity determination.[9]
Q3: How can I differentiate between isobaric and positional acylcarnitine isomers in my LC-MS/MS analysis?
A3: Direct infusion mass spectrometry cannot distinguish between isomers.[1][3] Therefore, chromatographic separation is essential.
-
High-Resolution Chromatography: A robust LC method is the primary tool for separating isomers before they enter the mass spectrometer. As discussed in Q1, optimizing reversed-phase or HILIC methods is crucial. For example, a C18 column can be used to achieve baseline separation of positional isomers like crotonyl-carnitine and methacrylyl-carnitine.[1][2]
-
Derivatization to Shift Mass: Derivatization can help distinguish between certain isobaric species. For instance, butylation of dicarboxylic acylcarnitines results in a different mass shift compared to hydroxyacylcarnitines, allowing for their differentiation by MS even if they co-elute.[1] For example, hydroxybutyryl-carnitine (m/z 248) becomes 304 after butylation, while the isobaric malonyl-carnitine (m/z 248) becomes 360.[1]
-
Ion Mobility Spectrometry (IMS): IMS provides an additional dimension of separation based on the ion's size, shape, and charge in the gas phase.[10] This technique can be coupled with LC-MS to resolve isomers that are difficult to separate by chromatography alone.[10][11]
Q4: My long-chain acylcarnitines show poor peak shape and tailing. What are the likely causes and solutions?
A4: Poor peak shape for long-chain acylcarnitines is often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Interactions: The positively charged quaternary amine group of carnitine can interact with residual silanols on silica-based columns, leading to peak tailing. Using an end-capped column or adding a small amount of an acidic modifier (e.g., formic acid) to the mobile phase can help mitigate these interactions.
-
Mobile Phase pH: Ensure the mobile phase pH is low enough to keep the carboxylic acid group of the acylcarnitine protonated, which can improve peak shape in reversed-phase chromatography.
-
Column Temperature: Increasing the column temperature (e.g., to 50°C) can improve peak shape and reduce retention times for long-chain species by lowering mobile phase viscosity and improving mass transfer kinetics.[1][3]
Troubleshooting Guides
Guide 1: Systematic Approach to Method Development for Acylcarnitine Isomer Separation
This guide provides a logical workflow for developing a robust chromatographic method for acylcarnitine isomer analysis.
Caption: Workflow for developing an LC-MS method for acylcarnitine isomers.
Guide 2: Troubleshooting Poor Peak Resolution
This guide outlines a step-by-step process to diagnose and resolve issues with co-eluting or poorly resolved acylcarnitine isomer peaks.
Caption: A logical guide to troubleshooting poor chromatographic peak resolution.
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS/MS for Isomer Separation with Derivatization
This protocol is adapted from a method demonstrated to separate a wide range of acylcarnitine species, including positional isomers.[1]
-
Sample Preparation and Derivatization:
-
Extract acylcarnitines from 20 µL of plasma or homogenized tissue using methanol.
-
Add an internal standard mixture.
-
Dry the supernatant under vacuum.
-
To derivatize, add 100 µL of n-butanol containing 5% (v/v) acetyl chloride.
-
Incubate at 60°C for 20 minutes.
-
Evaporate to dryness and reconstitute in methanol/water.
-
-
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18 (150 mm length, 3.0 mm ID, 3.5 µm particle size).[1]
-
Column Temperature: 50°C.[1]
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium (B1175870) acetate, and 0.005% HFBA in water.[1]
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.
-
Gradient Program:
-
0-0.5 min: 100% A
-
0.5-3.0 min: Linear gradient to 65% A
-
3.0-6.0 min: Hold at 65% A
-
6.0-9.7 min: Linear gradient to 40% A
-
9.7-10.7 min: Linear gradient to 5% A
-
Followed by wash and re-equilibration steps.[1]
-
-
-
Mass Spectrometry Detection:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Scheduled Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+
-
Product Ion: m/z 85 for all acylcarnitines.[1]
-
Protocol 2: HILIC-MS/MS for Underivatized Short-Chain Acylcarnitines
This protocol is based on a validated method for the rapid analysis of carnitine and acylcarnitines without derivatization.[4]
-
Sample Preparation:
-
To 50 µL of serum, add 200 µL of organic solvent (e.g., acetonitrile) containing labeled internal standards.
-
Incubate and centrifuge to precipitate proteins.
-
Inject the supernatant directly.
-
-
Chromatographic Conditions:
-
Column: A suitable HILIC column (e.g., Ascentis® Express OH5).
-
Mobile Phase A: Acetonitrile with 50 mM ammonium acetate.
-
Mobile Phase B: Water with 50 mM ammonium acetate.
-
Gradient Program: A typical HILIC gradient starts with a high percentage of organic solvent (e.g., 95% A) and gradually increases the aqueous portion (B) to elute the analytes. A 7-minute total run time has been reported as effective.[4]
-
-
Mass Spectrometry Detection:
-
Mode: ESI+.
-
Scan Type: MRM.
-
Monitor specific precursor-product ion transitions for each analyte and internal standard.
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Acylcarnitine Isomer Separation
| Feature | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Chiral Chromatography |
| Primary Application | Broad-range acylcarnitine profiling, including long-chains. | Separation of polar, short-chain isomers.[4][5] | Enantiomer separation.[6] |
| Derivatization | Often required (e.g., butylation) for good resolution of short-chain isomers.[1][3] | Not required.[4][5] | Not required for direct methods.[6] |
| Use of Ion-Pairing | Often beneficial (e.g., HFBA) to improve peak shape.[1] | Not typically used. | Depends on the stationary phase and mobile phase. |
| Common Stationary Phase | C18, C8.[1][12] | Silica, Amide, or other polar phases. | Teicoplanin, Polysaccharide-based.[6][8] |
| Advantages | Robust, versatile, good for hydrophobic compounds. | Excellent for polar analytes, avoids derivatization.[4] | The only technique for separating enantiomers. |
| Disadvantages | Poor retention of very polar analytes without modification. | Can have longer equilibration times, sensitive to water content in the mobile phase. | Columns can be expensive and less robust than standard RP columns. |
Table 2: Performance Data for Selected Acylcarnitine Separation Methods
| Method | Analytes | Precision (Intra-day CV%) | Accuracy/Recovery (%) | Run Time (min) | Reference |
| UPLC-MS/MS (Butylated) | C4 Isomers (Butyryl/Isobutyryl) | 1.4% - 14% | 88% - 114% | < 10 | [3] |
| UPLC-MS/MS (Butylated) | C5 Isomers | 1.3% - 15% | 87% - 119% | < 10 | [3] |
| UHP-HILIC-MS/MS (Underivatized) | Carnitine & 11 Acylcarnitines | Not specified | > 88% | 7 | [4] |
| HILIC-ESI-MS/MS (Underivatized) | Carnitine & Acylcarnitines | < 6% (within-run) | 85% - 110% | 9 | [5] |
| HPLC-ESI-MS/MS (Underivatized) | Carnitine | < 3.4% | 95.2% - 109.0% | Not specified | [13] |
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct chromatographic resolution of carnitine and O-acylcarnitine enantiomers on a teicoplanin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sfera.unife.it [sfera.unife.it]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 11. In-depth characterization of acylcarnitines: utilizing nitroxide radical-directed dissociation in tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-Hexanoylcarnitine-d9 Stability
This technical support center provides guidance on the stability of L-Hexanoylcarnitine-d9 in both solution and plasma, aimed at researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for at least 4 years when stored at -20°C.[1][2] It is recommended to keep the compound in a desiccator to prevent moisture absorption.
Q2: How should I store stock solutions of this compound?
A2: For long-term storage, it is recommended to prepare stock solutions in an organic solvent such as methanol, ethanol, or DMSO and store them at -80°C. Under these conditions, the solution is expected to be stable for at least one year.[3] For shorter-term storage, solutions can be kept at -20°C for up to one month.[4]
Q3: What is the stability of this compound in plasma samples?
A3: The stability of this compound in plasma is dependent on the storage temperature and duration. For long-term storage of up to five years, it is crucial to keep plasma samples at -80°C to minimize degradation.[5][6][7] Short-chain acylcarnitines, including hexanoylcarnitine, are susceptible to hydrolysis at warmer temperatures.[8]
Q4: How many freeze-thaw cycles can I subject my plasma samples containing this compound to?
A4: While specific data for this compound is limited, studies on similar acylcarnitines suggest that they are stable for at least three freeze-thaw cycles when stored at -20°C or below.[9][10] To minimize the risk of degradation, it is best practice to aliquot plasma samples into single-use volumes.
Q5: What are the primary degradation products of this compound?
A5: The primary degradation pathway for this compound is hydrolysis of the ester bond, which results in the formation of L-carnitine-d9 and hexanoic acid. This hydrolysis is more pronounced at room temperature and in non-acidic aqueous solutions.[8][11]
Stability Data Summary
The following tables summarize the available stability data for this compound and related acylcarnitines in solution and plasma.
Table 1: Stability of this compound in Solid Form and Solution
| Form | Storage Temperature | Solvent | Duration | Stability |
| Solid | -20°C | N/A | ≥ 4 years | Stable[1][2] |
| Solution | -80°C | DMSO, Ethanol | 1 year | Stable[3] |
| Solution | -20°C | Methanol, Ethanol, DMSO | 1 month | Stable[4] |
| Solution | 4°C | Aqueous (pH 5.2) | ~234 days | ~15% degradation (estimated for acetyl-L-carnitine)[11] |
| Solution | Room Temp (25°C) | Aqueous (pH 5.2) | ~38 days | ~15% degradation (estimated for acetyl-L-carnitine)[11] |
Table 2: Stability of Acylcarnitines in Plasma
| Analyte Group | Storage Temperature | Duration | Finding |
| Acylcarnitines | -80°C | 5 years | Average decrease of 12.1%[5][6] |
| Acylcarnitines | -18°C (dried blood spot) | 330 days | Stable[8] |
| Acylcarnitines | Room Temperature (dried blood spot) | >14 days | Hydrolysis to free carnitine observed[8] |
| Acylcarnitines | Freeze-Thaw Cycles (-20°C) | 3 cycles | Stable[9][10] |
| Acylcarnitines | Room Temperature (in plasma) | 6 hours | Stable[10] |
| Acylcarnitines | 4°C (in plasma) | 6 hours | Stable[10] |
Troubleshooting Guide
Issue: Low or no signal of this compound in my analytical run.
-
Possible Cause 1: Degradation of stock solution.
-
Troubleshooting: Prepare a fresh stock solution from solid material. Verify the storage conditions and age of the previous stock solution. Ensure that the solvent used is appropriate and of high purity.
-
-
Possible Cause 2: Degradation in plasma samples.
-
Troubleshooting: Review the sample handling and storage procedures. Ensure plasma samples were promptly frozen after collection and stored at -80°C. Minimize the time samples spend at room temperature during preparation. Avoid repeated freeze-thaw cycles by using aliquots.
-
-
Possible Cause 3: Issues with the LC-MS/MS method.
-
Troubleshooting: Check the LC column performance and mobile phase composition. Ensure the mass spectrometer is properly tuned and the correct MRM transitions are being monitored for this compound.
-
Issue: High variability in this compound concentrations across replicate samples.
-
Possible Cause 1: Inconsistent sample handling.
-
Troubleshooting: Standardize the sample preparation workflow. Ensure consistent timing for each step, especially the duration samples are kept at room temperature. Use a validated and consistent protein precipitation and extraction procedure.
-
-
Possible Cause 2: Incomplete dissolution of the solid compound.
-
Troubleshooting: Ensure complete dissolution of the solid this compound when preparing stock solutions. Use of a vortex mixer and sonication may be necessary.
-
-
Possible Cause 3: Matrix effects in the LC-MS/MS analysis.
-
Troubleshooting: Evaluate for matrix effects by performing a post-extraction addition study. If significant matrix effects are observed, consider optimizing the sample cleanup procedure or using a different ionization source.
-
Experimental Protocols & Workflows
Protocol for Assessing Short-Term Stability in Solution
-
Prepare a stock solution of this compound in the desired solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into multiple vials.
-
Store the aliquots at different temperatures: room temperature (20-25°C), refrigerated (4°C), and frozen (-20°C).
-
Analyze an aliquot from each temperature condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) using a validated LC-MS/MS method.
-
Compare the peak areas of the stored samples to the peak area of the time 0 sample to determine the percentage of degradation.
Caption: Workflow for assessing the short-term stability of this compound in solution.
Protocol for Assessing Freeze-Thaw Stability in Plasma
-
Spike a pool of human plasma with this compound to a known concentration.
-
Aliquot the spiked plasma into multiple cryovials.
-
Freeze all aliquots at -80°C for at least 24 hours.
-
Establish a baseline by thawing and analyzing one set of aliquots (Cycle 0).
-
Subject the remaining aliquots to repeated freeze-thaw cycles. A single cycle consists of thawing the sample at room temperature until just completely thawed, followed by refreezing at -80°C for at least 12-24 hours.
-
Analyze a set of aliquots after 1, 3, and 5 freeze-thaw cycles.
-
Compare the measured concentrations at each cycle to the baseline (Cycle 0) concentration.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. L-Hexanoylcarnitine | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome [mdpi.com]
- 8. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. LC-MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Broad Acylcarnitine Profiling
Welcome to the technical support center for optimizing liquid chromatography (LC) gradients for broad acylcarnitine profiling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is chromatographic separation necessary for acylcarnitine profiling when using tandem mass spectrometry (MS/MS)?
A1: While direct infusion ESI-MS/MS can be used for acylcarnitine profiling, it cannot distinguish between isomeric and isobaric species.[1] Isomers are molecules with the same mass but different structural arrangements. For example, butyryl-L-carnitine (C4) and isobutyryl-L-carnitine (C4) are isomers that are markers for different metabolic disorders.[2] Without chromatographic separation, these compounds will produce the same signal in the mass spectrometer, leading to potential misidentification and inaccurate quantification.[1][3] Furthermore, direct infusion is more susceptible to matrix interferences, which can lead to an overestimation of analyte concentrations, particularly for low-abundance species.[1] LC separation helps to resolve these isomers and reduce matrix effects, leading to more accurate and reliable results.[3]
Q2: What are the common column chemistries used for acylcarnitine profiling?
A2: The most common column chemistry for acylcarnitine profiling is reversed-phase chromatography, typically using a C18 column.[1][4][5] C18 columns provide good separation of acylcarnitines based on the length and saturation of their acyl chains.[4] Another approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is effective for separating polar compounds like free carnitine and short-chain acylcarnitines without the need for derivatization. Some methods also utilize C8 columns.[3]
Q3: What are the advantages and disadvantages of derivatization in acylcarnitine analysis?
A3: Derivatization is a chemical modification of the analytes to improve their chromatographic or mass spectrometric properties.
| Aspect | Advantages of Derivatization | Disadvantages of Derivatization |
| Sensitivity | Can significantly increase ionization efficiency and sensitivity, especially for dicarboxylic acylcarnitines when using butylation.[1] Derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH) has also been shown to increase signal intensity.[4][6] | Adds an extra step to the sample preparation workflow, which can increase variability and sample handling time. |
| Chromatography | Butylation can help discriminate between isobaric acylcarnitines with different numbers of carboxyl groups.[1] 3NPH derivatization can result in a linear elution profile on a reversed-phase column for all acylcarnitine classes.[6] | The derivatization reaction may not be complete, leading to inaccurate quantification.[6] Acid-catalyzed derivatization methods can cause hydrolysis of acylcarnitines.[7] |
| Non-derivatized Methods | Simpler and faster sample preparation.[8] | May have lower sensitivity for certain acylcarnitine species.[8] |
Q4: How can I improve the separation of isomeric acylcarnitines?
A4: Improving the separation of isomeric acylcarnitines is crucial for accurate diagnosis.[2] Here are several strategies:
-
Optimize the LC Gradient: A shallow, slow gradient can improve the resolution of closely eluting isomers. Experiment with the gradient slope and duration.
-
Adjust Mobile Phase Composition: The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) at low concentrations (e.g., 0.005%) can improve peak shape and chromatographic separation.[1]
-
Column Selection: Using a high-resolution column with a smaller particle size (e.g., ≤3.5 µm) can enhance separation efficiency.[1][5]
-
Derivatization: Derivatization can alter the chromatographic behavior of isomers, potentially leading to better separation.[6]
Troubleshooting Guide
Poor Peak Shape (Tailing, Fronting, or Broadening)
Q: My acylcarnitine peaks are tailing. What are the possible causes and solutions?
A: Peak tailing is a common issue in liquid chromatography.[9][10]
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | Active sites on the column packing material can interact with the analytes, causing tailing.[9] Solution: Add a small amount of a competing base to the mobile phase, or use a column with better end-capping. The use of an ion-pairing agent like HFBA can also improve peak shape.[1] |
| Column Contamination or Degradation | Accumulation of matrix components on the column can lead to poor peak shape.[11] Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11] |
| Mismatched Sample Solvent and Mobile Phase | If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[11] Solution: Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase. |
| Dead Volume | Extra-column volume in fittings or tubing can cause peak broadening and tailing.[11] Solution: Check all connections and ensure tubing is cut cleanly and fitted properly. |
Q: My peaks are broad. How can I improve their sharpness?
A: Broad peaks can compromise resolution and sensitivity.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Flow Rate | The flow rate may be too high or too low for the column dimensions and particle size.[12] Solution: Optimize the flow rate. A lower flow rate generally leads to sharper peaks but longer run times.[12] |
| High Injection Volume | Injecting too large a volume of sample can lead to peak broadening. Solution: Reduce the injection volume. |
| Column Temperature | Low column temperature can lead to broader peaks due to slower mass transfer.[12] Solution: Increasing the column temperature can improve peak shape, but be mindful of analyte stability. A column temperature of 50°C has been used successfully.[1][5] |
| Improper Sample Preparation | The presence of impurities or particulates in the sample can affect peak shape.[12] Solution: Ensure proper sample filtration and cleanup.[12] |
Low Sensitivity or Signal Intensity
Q: I am not detecting my low-abundance acylcarnitines. How can I increase sensitivity?
A: Detecting low-concentration acylcarnitines is a common challenge.[1]
| Potential Cause | Troubleshooting Steps |
| Insufficient Ionization | The analytes may not be ionizing efficiently in the mass spectrometer source. Solution: Optimize the ESI source parameters, such as spray voltage, gas flows, and temperature.[1] Consider derivatization with butylation or 3NPH to enhance ionization.[1][6] |
| Matrix Suppression | Co-eluting matrix components can suppress the ionization of the target analytes. Solution: Improve sample preparation to remove interfering substances. A more effective LC gradient can also help separate the analytes from the matrix components. |
| Suboptimal MS/MS Parameters | The MRM transitions and collision energies may not be optimized for all analytes. Solution: Infuse each acylcarnitine standard to determine the optimal precursor and product ions and collision energy. |
| Sample Preparation Losses | Analytes may be lost during sample extraction and preparation. Solution: Optimize the extraction procedure and consider using isotopically labeled internal standards for each analyte to correct for losses. |
Experimental Protocols
Protocol 1: Sample Preparation with Butylation for Plasma
This protocol is adapted from a method for the quantification of 56 acylcarnitine species.[1]
-
Sample Collection: Collect blood in heparinized tubes and centrifuge to obtain plasma.[13]
-
Internal Standard Spiking: To 10 µL of plasma, add 100 µL of ice-cold methanol (B129727) containing the internal standard mixture.
-
Protein Precipitation: Vortex the mixture and sonicate to ensure complete protein precipitation.
-
Evaporation: Evaporate the samples to dryness in a vacuum concentrator.
-
Derivatization (Butylation): Reconstitute the dried sample in a solution of butanolic HCl and incubate to form butyl esters.
-
Final Preparation: Evaporate the butanolic HCl and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC Gradient for Broad Acylcarnitine Profiling
This is an example of a gradient program using a C18 reversed-phase column.[1][5]
-
Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)[1][5]
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium (B1175870) acetate, and 0.005% HFBA in water[1][5]
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile[1][5]
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.5 | 100 | 0 |
| 0.5 | 0.5 | 100 | 0 |
| 3.0 | 0.5 | 65 | 35 |
| 6.0 | 0.5 | 65 | 35 |
| 9.7 | 0.5 | 40 | 60 |
| 10.7 | 0.5 | 5 | 95 |
| 11.2 | 1.0 | 5 | 95 |
| 18.5 | 1.5 | 5 | 95 |
| 19.0 | 0.5 | 100 | 0 |
| 23.0 | 0.5 | 100 | 0 |
Visualizations
Caption: General workflow for acylcarnitine profiling from sample preparation to data analysis.
Caption: A logical troubleshooting guide for common issues in acylcarnitine profiling.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sciex.com [sciex.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. Acylcarnitine Quantitative Profile, Plasma | ARUP Laboratories Test Directory [ltd.aruplab.com]
dealing with isobaric interferences in acylcarnitine analysis
Welcome to the technical support center for acylcarnitine analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to isobaric interferences in their experiments.
Troubleshooting Guide
Isobaric interferences, which occur when different compounds have the same nominal mass-to-charge ratio, are a significant challenge in acylcarnitine analysis. This can lead to inaccurate identification and quantification of specific acylcarnitine species. This guide provides solutions to common problems encountered during acylcarnitine analysis using mass spectrometry.
| Problem | Potential Cause | Recommended Solution |
| Inability to distinguish between key diagnostic isomers (e.g., butyrylcarnitine (B1668139) and isobutyrylcarnitine). | Co-elution of isobaric compounds and identical mass-to-charge ratio. This is a common limitation of flow-injection tandem mass spectrometry.[1] | Implement a chromatographic separation step prior to mass spectrometry analysis. Ultra-High-Performance Liquid Chromatography (UHPLC) with a suitable column (e.g., C18) can effectively separate these isomers.[2][3] |
| Inaccurate quantification of dicarboxylic acylcarnitines. | Poor ionization efficiency of underivatized dicarboxylic acylcarnitines and potential interference from isobaric monocarboxylic acylcarnitines.[4] For example, malonylcarnitine (a dicarboxylic acylcarnitine) is isobaric with hydroxybutyrylcarnitine.[4] | Derivatization of the acylcarnitines to their butyl esters can improve ionization efficiency and alter the mass of dicarboxylic acylcarnitines, allowing for their differentiation from isobaric monocarboxylic species.[4][5][6] |
| False positives in newborn screening for metabolic disorders. | Presence of isobaric contaminants or structurally similar isomers that are not indicative of the disease. For instance, pivaloylcarnitine, resulting from antibiotic treatment, can interfere with the detection of isovalerylcarnitine.[2] | Utilize a second-tier testing method involving liquid chromatography-tandem mass spectrometry (LC-MS/MS) to chromatographically separate the isomers and confirm the initial screening results.[2][7] |
| Overestimation of low-abundance acylcarnitine concentrations. | Isobaric matrix interferences can artificially inflate the signal of the target analyte.[4] | Employ high-resolution mass spectrometry (HRMS) to differentiate between the analyte and interfering matrix components based on their exact masses.[8][9] Additionally, optimizing sample preparation to remove interfering substances is crucial. |
| Difficulty in identifying a broad spectrum of acylcarnitines, including unknown or novel species. | Standard targeted analysis may miss unexpected acylcarnitines. Untargeted high-resolution mass spectrometry experiments can detect a wide range of compounds, but annotation can be challenging.[8] | Use a combination of high-resolution tandem mass spectrometry (HR-MS/MS) with fragmentation analysis. By creating a fragmentation filter based on characteristic neutral losses and fragment ions of acylcarnitines, it's possible to classify and annotate a large number of these compounds in complex samples.[8] |
Experimental Workflow for Troubleshooting Isobaric Interferences
Caption: A decision tree for troubleshooting isobaric interferences in acylcarnitine analysis.
Frequently Asked Questions (FAQs)
Q1: What are isobaric interferences in the context of acylcarnitine analysis?
A1: Isobaric interferences refer to the presence of two or more different compounds that have the same nominal mass-to-charge ratio (m/z). In acylcarnitine analysis, this means that a mass spectrometer may not be able to distinguish between different acylcarnitine isomers (e.g., butyrylcarnitine and isobutyrylcarnitine) or between an acylcarnitine and an unrelated compound with the same m/z value. This can lead to misidentification and inaccurate quantification.[1][2]
Q2: Why is flow-injection tandem mass spectrometry (FIA-MS/MS) susceptible to isobaric interferences?
A2: FIA-MS/MS introduces the sample directly into the mass spectrometer without prior chromatographic separation.[1] While this method is rapid, it cannot separate compounds that are isobaric. Therefore, if two or more isobaric compounds are present in the sample, they will be detected as a single signal, making it impossible to differentiate them.[1][10]
Q3: How does liquid chromatography-tandem mass spectrometry (LC-MS/MS) help in resolving isobaric interferences?
A3: LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. The liquid chromatography step separates the different acylcarnitine isomers based on their physicochemical properties before they enter the mass spectrometer.[1][7] This allows for the individual detection and quantification of each isomer, even if they have the same mass. Several chromatographic techniques, such as mixed-mode chromatography, UHPLC with C18 columns, and HILIC, have been successfully used for this purpose.[1][7][8][11]
Q4: What are some common examples of clinically significant isobaric acylcarnitines?
A4: Some of the most critical isobaric pairs in clinical analysis include:
-
C4-acylcarnitines: Butyrylcarnitine and isobutyrylcarnitine. Their differentiation is crucial for the diagnosis of short-chain acyl-CoA dehydrogenase (SCAD) deficiency and isobutyryl-CoA dehydrogenase (IBD) deficiency.[2][7]
-
C5-acylcarnitines: Isovalerylcarnitine, 2-methylbutyrylcarnitine, and pivaloylcarnitine. Distinguishing between these is important for diagnosing isovaleric acidemia and 2-methylbutyryl-CoA dehydrogenase deficiency, and for identifying interferences from pivalate-containing antibiotics.[2]
-
Dicarboxylic and Hydroxylated Acylcarnitines: Malonylcarnitine (a C3-dicarboxylic acylcarnitine) and 3-hydroxybutyrylcarnitine (B12108761) (a C4-hydroxylated acylcarnitine) are isobaric.[4][9]
Q5: Can high-resolution mass spectrometry (HRMS) alone solve the problem of isobaric interferences?
A5: HRMS can distinguish between compounds with very small mass differences, which can sometimes resolve isobaric interferences without chromatography.[9] However, it cannot differentiate between isomers, which have the exact same elemental composition and therefore the same exact mass. For isomeric compounds, chromatographic separation remains essential.[7]
Q6: What is the role of derivatization in managing isobaric interferences?
A6: Derivatization is a chemical modification of the analytes. In acylcarnitine analysis, butylation is a common derivatization technique.[5][6] This process can help in two ways:
-
It can improve the chromatographic separation of isomers.
-
It can alter the mass of certain types of acylcarnitines, such as dicarboxylic acylcarnitines, making them no longer isobaric with other species.[4][6] For example, butylation of malonylcarnitine results in a different mass than butylated hydroxybutyrylcarnitine, allowing for their distinction by the mass spectrometer.[4]
Q7: How can I ensure accurate quantification in the presence of potential interferences?
A7: The use of stable isotope-labeled internal standards is critical for accurate quantification.[2][11] These internal standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). They co-elute with the analyte and experience similar ionization effects, allowing for correction of any matrix effects or variations in instrument response.
Experimental Protocols
Protocol 1: Separation of C4 and C5 Acylcarnitine Isomers by UPLC-MS/MS
This protocol is adapted from methodologies described for the differential diagnosis of inborn errors of metabolism.[2]
1. Sample Preparation (from Dried Blood Spots or Plasma)
-
Punch a 3.2 mm disk from a dried blood spot or use 10 µL of plasma.
-
Add 100 µL of a methanol (B129727) solution containing appropriate deuterium-labeled internal standards (e.g., d3-butyrylcarnitine, d9-isovalerylcarnitine).
-
Vortex for 20 minutes.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
2. Derivatization (Butylation)
-
Reconstitute the dried extract in 50 µL of 3N butanolic HCl.
-
Incubate at 65°C for 20 minutes.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of the mobile phase starting condition.
3. UPLC-MS/MS Analysis
-
Column: C18 BEH column (e.g., 1.7 µm, 2.1 x 100 mm).[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient from 10% to 90% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each isomer and internal standard.
Tandem MS Scan Modes for Acylcarnitine Analysis
Caption: Common tandem mass spectrometry scan modes for acylcarnitine analysis.
References
- 1. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 11. A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring complete recovery of acylcarnitines during extraction
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals ensure the complete recovery of acylcarnitines during extraction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the acylcarnitine extraction process.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of long-chain acylcarnitines | Inefficient protein precipitation. | Washing the protein pellet with a 60 g/L solution of perchloric acid can completely remove trapped free carnitine and short-chain acylcarnitines without removing the bound long-chain acylcarnitines.[1] |
| Inappropriate extraction method for long-chain species. | For long-chain acylcarnitines (C10 to C18), solvent extraction of unacidified urine with hexan-2-ol is a simple and effective method.[2] A liquid-liquid extraction is also effective for protein-bound long-chain acylcarnitines in plasma.[3] | |
| Low recovery of short-chain acylcarnitines | Hydrolysis of acylcarnitines during sample preparation. | Short-chain acylcarnitines are more prone to hydrolysis. Ensure samples are processed promptly and stored at -18°C, where they are stable for at least 330 days.[4] Butylation of acylcarnitines using acidified butanol can create more stable molecules.[5] |
| Inappropriate extraction method for short-chain species. | An ion-exchange procedure is recommended for acylcarnitines with acyl chain lengths from C2 to C8 to achieve recoveries greater than 80%.[2] | |
| Poor reproducibility (%CV > 20%) | Inconsistent sample handling and extraction procedure. | Automated extraction systems can improve reproducibility by standardizing the entire process from sample recognition to extraction and analysis.[6][7] Ensure consistent vortexing times and centrifugation speeds. |
| Matrix effects leading to ion suppression in mass spectrometry. | The use of stable isotope-labeled internal standards for each analyte can help correct for matrix effects.[8] Chromatographic separation, such as with HPLC or UHPLC, can separate analytes from interfering matrix components.[8][9] | |
| Inaccurate quantification | Lack of appropriate calibration standards. | Use a multiple-point calibration curve generated from synthesized and standardized acylcarnitine standards for accurate quantification.[8][10] |
| Hydrolysis of acylcarnitine butyl ester derivatives. | This can lead to inaccurate free carnitine values.[9] Consider methods that do not require derivatization or validate the derivatization step carefully for potential hydrolysis.[3][11] | |
| Inability to differentiate between acylcarnitine isomers | Use of direct infusion mass spectrometry (MS/MS) alone. | Direct infusion MS/MS cannot distinguish between isomers.[8][9] Implement liquid chromatography (LC) before MS/MS analysis to separate isomeric compounds.[8][12] |
Frequently Asked Questions (FAQs)
Q1: What is the most common first step for acylcarnitine extraction from plasma or serum?
A1: The most common initial step is protein precipitation, often achieved by adding a solvent like methanol (B129727) or acetonitrile (B52724).[11][13] This step effectively removes the majority of proteins, which can interfere with subsequent analysis.
Q2: What are the main types of extraction methods used for acylcarnitines?
A2: The primary methods are:
-
Protein Precipitation: A simple and rapid method using solvents like acetonitrile or methanol.[11][14]
-
Solid-Phase Extraction (SPE): Often uses cation-exchange columns to isolate carnitines and acylcarnitines.[3][10][15]
-
Liquid-Liquid Extraction: Involves partitioning the sample between two immiscible liquid phases to separate the analytes.[3][16]
Q3: Is derivatization necessary for acylcarnitine analysis by LC-MS/MS?
A3: Not always. Some methods allow for the analysis of acylcarnitines without derivatization, which can simplify sample preparation and avoid potential issues like hydrolysis.[3][11] However, derivatization, such as butylation, can improve the stability of the molecules and is a common step in many protocols.[5][8][17]
Q4: How can I minimize the hydrolysis of acylcarnitines during storage and extraction?
A4: Store samples at -18°C or lower to ensure stability for extended periods.[4] During extraction, keep samples on ice and process them as quickly as possible. Short-chain acylcarnitines are particularly susceptible to hydrolysis.[4]
Q5: What level of recovery should I expect for my acylcarnitine extraction?
A5: With an optimized protocol, you can expect high recovery rates. For example, some methods report recoveries of 77-85% for a range of acylcarnitines using solid-phase extraction.[15] Another method involving simple protein precipitation reported recoveries ranging from 84% to 112%.[11] A study on urine samples stated that recoveries greater than 80% are achievable with the appropriate method for the specific acylcarnitine chain length.[2]
Quantitative Data Summary
The following table summarizes reported recovery rates for various acylcarnitine extraction methods.
| Extraction Method | Matrix | Acylcarnitine Chain Length | Reported Recovery Rate | Reference |
| Protein Precipitation & Cation-Exchange SPE | Phosphate Buffered Serum Albumin | C2-C16 | 77-85% | [15] |
| Protein Precipitation (Acetonitrile) | Plasma | Not specified | 84-112% | [11] |
| Ion-Exchange Procedure | Urine | C2-C8 | >80% | [2] |
| Solvent Extraction (Butan-1-ol) | Urine | C8-C12 | >80% | [2] |
| Solvent Extraction (Hexan-2-ol) | Urine | C10-C18 | >80% | [2] |
| Methanol Extraction | Plasma and Liver | C2-C18 | 59-99% | [8] |
| Liquid-Liquid Partitioning & Butanol Extraction | N/A (Synthesized) | C8, C16 | 90-91% | [16] |
Experimental Workflow
The following diagram illustrates a general experimental workflow for the extraction and analysis of acylcarnitines.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchopenworld.com [researchopenworld.com]
- 7. [PDF] Validation of an Automated Extraction Procedure for Amino Acids and Acylcarnitines for Use with Tandem Mass Spectrometry for Newborn Screening | Semantic Scholar [semanticscholar.org]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The accumulation of plasma acylcarnitines are associated with poor immune recovery in HIV-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and purification of radioactive fatty acylcarnitines of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of different sample storage conditions on acylcarnitine stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of acylcarnitines under various sample storage conditions. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing plasma and serum samples for acylcarnitine analysis?
For long-term storage, it is recommended to freeze heparinized plasma or serum samples.[1] Plasma samples are stable for up to 983 days (approximately 2.7 years) when stored frozen.[2] For shorter periods, plasma can be refrigerated for up to 21 days or kept at ambient temperature for up to 7 days.[3] However, to minimize degradation, plasma should be frozen after collection and shipped on dry ice.[4]
Q2: How do storage conditions affect acylcarnitine stability in Dried Blood Spots (DBS)?
Storage conditions, particularly temperature and humidity, significantly impact acylcarnitine stability in DBS.[5][6]
-
Temperature: At -18°C, acylcarnitines in DBS are stable for at least 330 days.[7][8] However, prolonged storage at room temperature (greater than 14 days) leads to the hydrolysis of acylcarnitines into free carnitine and fatty acids.[7][8]
-
Humidity: High humidity is particularly detrimental.[5] Most of the degradation of unsaturated, hydroxylated, and dicarboxylic acylcarnitines in DBS is attributed to high humidity during storage.[5] Storing DBS with desiccant to maintain low humidity (<30%) is crucial for preserving sample integrity.[5][6] In high temperature and high humidity conditions, most acylcarnitines can lose almost 50% of their initial concentration within eight days.[9]
Q3: Is there a difference in stability between short-chain and long-chain acylcarnitines?
Yes, the chain length of the acylcarnitine influences its stability. During storage at room temperature, short-chain acylcarnitines tend to hydrolyze more quickly than long-chain acylcarnitines.[7][8] However, one study noted that under conditions of high humidity, the stability of saturated acylcarnitines increases as the carbon chain length increases.[5]
Q4: How do multiple freeze-thaw cycles impact acylcarnitine concentrations in plasma?
While the direct effect on acylcarnitines is not extensively detailed in the provided results, studies on other metabolites in plasma show that repeated freeze-thaw cycles can affect stability.[10][11] It is generally recommended to minimize freeze-thaw cycles. For plasma samples intended for acylcarnitine profiling, they are stable for up to three freeze-thaw cycles.[2] To avoid repeated thawing of a bulk sample, it is best practice to aliquot plasma into smaller volumes before freezing.
Q5: What happens to free carnitine concentrations during sample storage?
During improper or prolonged storage at room temperature, acylcarnitines hydrolyze, which leads to a corresponding increase in the concentration of free carnitine (C0).[6][7][8] While individual acylcarnitine levels decrease, the total carnitine concentration (the sum of free and acylated carnitines) may remain relatively constant.[6][8]
Q6: Can I still use DBS samples that have been stored at room temperature for an extended period?
Using DBS stored long-term at room temperature for quantitative analysis is challenging due to significant degradation of acylcarnitines.[6][12] This instability can lead to misinterpretation of results and inaccurate diagnoses.[6][12] If such samples must be used, it is recommended to apply a correction for the sample decay during storage and to include control DBS from the same storage period for comparison.[6][7][8] For validation studies, using fresh samples is strongly advised.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of acylcarnitines that may be related to sample storage and handling.
| Observed Issue | Potential Cause (Storage-Related) | Recommended Action |
| Unexpectedly low acylcarnitine levels and/or abnormally high free carnitine (C0) levels. | The sample may have undergone hydrolysis due to prolonged storage at room temperature or exposure to high humidity (especially for DBS).[6][7][8] | Review the sample's storage history. If improper storage is suspected, the results may not be reliable. Recommend recollection if possible. For retrospective DBS analysis, use appropriate correction factors if available.[7][8] |
| Inconsistent or non-reproducible results from the same sample batch. | This could be due to variable storage conditions for different aliquots or the effects of multiple freeze-thaw cycles on a parent sample. | Ensure all samples and aliquots are stored under uniform, optimal conditions. Minimize freeze-thaw cycles by preparing single-use aliquots.[2] |
| Markedly decreased concentrations of unsaturated and hydroxylated acylcarnitines in DBS. | These specific acylcarnitine species are particularly susceptible to degradation in high humidity environments.[5] | Verify that DBS were stored with desiccant and in a humidity-controlled environment. Future collections should emphasize immediate and proper drying and storage. |
| Discrepancy between results from DBS and plasma collected at the same time. | There are inherent differences in acylcarnitine concentrations between DBS and plasma.[13] Furthermore, different storage conditions for each sample type could exacerbate these differences. | Be aware that direct comparison of absolute concentrations between DBS and plasma can be misleading.[13] CPT-1 deficiency can be missed in plasma, while CPT-2 deficiency can be missed in DBS.[13] Evaluate ratios of acylcarnitines, which may be more diagnostically robust. |
Data Summary Tables
Table 1: Stability of Acylcarnitines in Dried Blood Spots (DBS)
| Storage Condition | Duration | Stability Outcome | Reference |
| Room Temperature (>14 days) | >14 days | Acylcarnitines hydrolyze to free carnitine. Short-chain acylcarnitines degrade faster than long-chain ones. | [7][8] |
| Room Temperature | Long-term (years) | Significant decrease in short-, medium-, and long-chain acylcarnitines; significant increase in free carnitine. | [6][12] |
| -18°C | At least 330 days | Acylcarnitines are stable. | [7][8] |
| 37°C with Low Humidity (<30%) | 1 month | Most saturated acylcarnitines are stable. C10:1 and C16OH lost ≥20% of initial levels. | [5] |
| 37°C with High Humidity | 35 days | Significant degradation of most acylcarnitines. C10:1, C14:1, and C3DC lost >90%. | [5] |
| High Temp & High Humidity | 8 days | Most acylcarnitines lost almost 50% of their initial concentration. | [9] |
Table 2: Stability of Acylcarnitines in Plasma/Serum
| Storage Condition | Duration | Stability Outcome | Reference |
| Frozen | 983 days (2.7 years) | Stable. | [2] |
| Frozen (-20°C) | 1 month | Stable. | [1] |
| Refrigerated | 5 days | Stable. | [1] |
| Room Temperature | 5 days | Stable. | [1] |
| Freeze-Thaw Cycles | Up to 3 cycles | Stable. | [2] |
Experimental Protocols
Methodology for Acylcarnitine Profile Analysis by Tandem Mass Spectrometry (MS/MS)
This protocol provides a general overview for the quantification of acylcarnitines in dried blood spots and plasma.
1. Sample Preparation (DBS)
-
A small disc (typically 3.2 mm) is punched from the dried blood spot.[7][14]
-
The disc is placed into a well of a microtiter plate.
-
An extraction solution, usually methanol (B129727) containing isotopic internal standards, is added to each well.[7][14]
-
The plate is agitated for a set time (e.g., 30 minutes) to allow for the extraction of acylcarnitines from the filter paper.[14]
-
The extract is then transferred to a new plate and dried, often under a stream of nitrogen.[14]
2. Sample Preparation (Plasma)
-
A small volume of plasma (e.g., 10 µL) is required.[15]
-
The plasma is mixed with an extraction solution containing isotopic internal standards.
-
Proteins are precipitated and then separated by centrifugation.
-
The supernatant containing the acylcarnitines is transferred to a new tube or plate for further processing.
3. Derivatization (Butylation)
-
To improve detection by mass spectrometry, the extracted acylcarnitines are often converted to their butyl esters.[7][8]
-
A solution of n-butanol with hydrochloric acid (butanol-HCl) is added to the dried extract.[14]
-
The sample is heated (e.g., at 60°C for 30 minutes) to facilitate the esterification reaction.[14]
-
After the reaction, the sample is dried again.
-
The derivatized sample is finally reconstituted in a solvent suitable for injection into the LC-MS/MS system.[14]
4. Analysis by Tandem Mass Spectrometry (MS/MS)
-
The analysis is typically performed using a tandem mass spectrometer, often coupled with liquid chromatography (LC-MS/MS) or via flow injection analysis (FIA-MS/MS).[16][17][18]
-
The instrument is operated in positive ion mode.
-
A precursor ion scan is commonly used to detect all acylcarnitine species. This method scans for all parent ions that produce a specific product ion at m/z 85 upon fragmentation, which is characteristic of the carnitine moiety.[16]
-
Quantification is achieved by comparing the signal intensity of each endogenous acylcarnitine to its corresponding stable isotope-labeled internal standard.
Visualizations
References
- 1. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
- 2. labcorp.com [labcorp.com]
- 3. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 4. Acylcarnitine Profile | Greenwood Genetic Center [ggc.org]
- 5. THE STABILITY OF MARKERS IN DRIED-BLOOD SPOTS FOR RECOMMENDED NEWBORN SCREENING DISORDERS IN THE UNITED STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instability of Acylcarnitines in Stored Dried Blood Spots: The Impact on Retrospective Analysis of Biomarkers for Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis of inborn errors of metabolism and neonatal screening for carnitine transporter deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Short-term stability of amino acids and acylcarnitines in the dried blood spots used to screen newborns for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Effects of repeated freeze-thawing on lipid metabolite stability in plasma and serum of young males. - figshare - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Differences between acylcarnitine profiles in plasma and bloodspots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 18. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Acylcarnitine Mass Spectrometry Analysis
Welcome to the technical support center for acylcarnitine mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in acylcarnitine mass spectra?
A1: High background noise in acylcarnitine mass spectra can originate from several sources, broadly categorized as chemical, electronic, and detector noise. The most common culprits in LC-MS based analyses include:
-
Contaminated Solvents and Reagents: The use of non-LC-MS grade solvents, or contaminated reagents like formic acid or ammonium (B1175870) acetate, can introduce a high chemical background.[1] Always use fresh, high-purity solvents.
-
Matrix Effects: Biological samples are complex matrices. Co-eluting endogenous compounds can suppress or enhance the ionization of target acylcarnitines, leading to inaccurate quantification and increased baseline noise.[2] Proper sample preparation is crucial to minimize these effects.
-
Isobaric and Isomeric Interferences: Many acylcarnitine species have isomers that are indistinguishable by mass alone.[2][3][4] These can co-elute and contribute to the signal of the target analyte, effectively acting as background noise and leading to overestimation.[2] Chromatographic separation is essential to resolve these isomers.[4][5]
-
LC System Contamination: Contaminants can accumulate in the LC system, including tubing, injector, and column, and leach into the mobile phase, causing a consistently high baseline.[1][6] Common contaminants include plasticizers from labware and carryover from previous injections.[1]
-
Mass Spectrometer Source Contamination: The ion source is susceptible to contamination from non-volatile components in the sample, leading to a dirty source that can increase background noise and reduce sensitivity.[6] Regular cleaning is essential.
-
In-source Fragmentation or Dimer Formation: Instrument settings, such as a high cone voltage, can sometimes induce fragmentation of molecules or the formation of dimers (e.g., from DMSO), which can elevate the baseline noise.[7]
Q2: How can I differentiate between background noise and a true low-level signal?
A2: Differentiating a true signal from background noise, especially for low-abundance acylcarnitines, is a common challenge.[8] Here are some strategies:
-
Blank Injections: Analyze a blank sample (mobile phase or an extracted matrix blank) to identify consistent background peaks.[1] True analyte peaks should be absent or significantly lower in the blank.
-
Signal-to-Noise Ratio (S/N): A generally accepted threshold for a real peak is a signal-to-noise ratio of at least 3:1 for detection and 10:1 for reliable quantification.
-
Isotopic Pattern: For high-resolution mass spectrometers, a true signal will exhibit a characteristic isotopic pattern. The presence and relative abundance of the M+1 and M+2 isotopes should be consistent with the elemental composition of the acylcarnitine.
-
Scheduled MRM/SRM: For triple quadrupole instruments, using scheduled multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) significantly reduces background noise by only monitoring for specific precursor-product ion transitions at the expected retention time of the analyte.[8]
-
Internal Standards: The use of stable isotope-labeled internal standards for each analyte is crucial. These standards will behave chemically and chromatographically similarly to the analyte but are distinguishable by mass. A true signal will have a corresponding internal standard peak at the same retention time.[3]
Q3: Can derivatization help in reducing background noise?
A3: Yes, derivatization can be a very effective strategy to improve the signal-to-noise ratio in acylcarnitine analysis. Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3NPH) or through butylation has been shown to increase the signal intensity of acylcarnitines.[9][10][11] This enhancement of the analyte signal can make it easier to distinguish from the chemical background. However, it's important to note that derivatization can also introduce its own set of potential contaminants, so clean reagents and proper workup are essential.[12] Some modern high-sensitivity mass spectrometers may not require derivatization for adequate detection.[8][13]
Troubleshooting Guides
Issue 1: High Baseline Noise Across the Entire Chromatogram
Symptoms: The baseline of your total ion chromatogram (TIC) is significantly elevated and "grassy," making it difficult to identify true peaks.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents/Reagents | Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. Filter all solvents before use.[1] | A significant reduction in the baseline noise in subsequent blank runs. |
| Contaminated LC System | Flush the entire LC system (bypassing the column) with a series of high-purity solvents (e.g., isopropanol, acetonitrile (B52724), water).[1] If contamination persists, sonicate metal components.[1] | A cleaner, more stable baseline in subsequent blank runs. |
| Dirty Mass Spectrometer Source | Follow the manufacturer's protocol to clean the ion source components (e.g., capillary, cone).[6] | Improved signal intensity and a lower, more stable baseline. |
| Leaking System | Check all fittings and connections for leaks. An unstable flow from the pump can also generate noise.[6] | Elimination of air leaks and a more stable spray and baseline. |
Issue 2: Specific, Recurring Background Peaks
Symptoms: You observe the same interfering peaks in multiple runs, including blank injections.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Plasticizer Contamination | Switch to glass or polypropylene (B1209903) labware and solvent bottles. Avoid long-term storage of solvents in plastic containers.[1] | Disappearance or significant reduction of phthalate-related peaks (e.g., m/z 149, 279). |
| Carryover from Previous Injections | Implement a more rigorous wash cycle for the autosampler needle and injection port between samples, using a strong organic solvent. | Elimination of peaks corresponding to previously analyzed samples. |
| Mobile Phase Additive Contamination | Prepare fresh mobile phase. Evaluate the quality and grade of additives like ammonium acetate, as they can contain organic contaminants.[6] | Reduction or elimination of the recurring background peaks. |
Issue 3: Poor Signal-to-Noise Ratio for Target Acylcarnitines
Symptoms: Your acylcarnitine peaks are present but have low intensity and are difficult to distinguish from the baseline noise.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Ionization | Optimize mass spectrometer source parameters, including capillary voltage, source temperature, and gas flow rates.[14] Consider adjusting the cone voltage, as this can sometimes reduce baseline noise from dimers.[7] | Increased signal intensity for your target analytes. |
| Matrix Suppression | Improve sample preparation to remove more interfering matrix components. Techniques like solid-phase extraction (SPE) can provide cleaner extracts than simple protein precipitation.[3][15] Diluting the sample may also reduce matrix effects. | Enhanced signal intensity and improved peak shape for your acylcarnitines. |
| Suboptimal Chromatography | Optimize the chromatographic gradient to better separate your analytes of interest from co-eluting matrix components. Ensure the column is not fouled.[6] | Better peak resolution and reduced ion suppression, leading to a better S/N ratio. |
| Low Analyte Concentration | If possible, concentrate the sample. Alternatively, consider a derivatization method to increase the signal intensity of the acylcarnitines.[10][11] | A significant increase in the signal intensity of the target analytes. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for preparing plasma or serum samples.
-
To a 50 µL plasma sample, add 300 µL of a precipitation solution (e.g., acetonitrile containing internal standards).[14]
-
Vortex the mixture for 5-10 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.[14]
-
Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE can provide a cleaner sample by selectively retaining and eluting the analytes. A cation-exchange mechanism is effective for acylcarnitines due to their positively charged trimethylammonium group.[3]
-
Condition an appropriate SPE cartridge (e.g., a cation-exchange cartridge) according to the manufacturer's instructions.
-
Load the pre-treated sample (e.g., plasma supernatant from protein precipitation) onto the cartridge.
-
Wash the cartridge with a weak solvent to remove unretained, interfering compounds.
-
Elute the acylcarnitines with a stronger solvent (e.g., containing a volatile acid or base).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting high background noise.
References
- 1. benchchem.com [benchchem.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 5. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. researchgate.net [researchgate.net]
- 10. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sciex.com [sciex.com]
- 14. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Method Validation for Quantitative Acylcarnitine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acylcarnitines, critical intermediates in fatty acid and amino acid metabolism, is paramount for diagnosing inherited metabolic disorders and for advancing research in complex diseases like the metabolic syndrome.[1][2][3] This guide provides a comparative overview of method validation for the quantitative analysis of acylcarnitines, with a focus on the widely adopted liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique. It is designed to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods in line with regulatory expectations.
Method Performance Comparison
The validation of a quantitative bioanalytical method is essential to ensure its reliability for its intended purpose.[4][5] Key performance characteristics are evaluated to demonstrate that the method is accurate, precise, and specific. The following tables summarize typical acceptance criteria for method validation based on regulatory guidelines and compare them with published performance data from validated LC-MS/MS methods for acylcarnitine analysis.
Table 1: Key Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria (Based on FDA Guidance) | Description |
| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.99 | Establishes the relationship between the instrument response and the known concentration of the analyte. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) | The closeness of the mean test results to the true concentration. |
| Precision (Repeatability & Intermediate Precision) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ) | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Selectivity & Specificity | No significant interfering peaks at the retention time of the analyte | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio should be at least 5:1. |
| Matrix Effect | Assessed to ensure that the matrix does not interfere with the detection of the analyte. | The direct or indirect alteration of the analytical signal by the presence of unintended analytes or other interfering substances in the sample matrix. |
| Stability | Analyte stability should be demonstrated under various storage and processing conditions. | Evaluates the chemical stability of the analyte in a given matrix under specific conditions for defined periods. |
Table 2: Comparison of Published LC-MS/MS Method Performance for Acylcarnitine Analysis
| Method | Linearity (r²) | Accuracy (% Deviation) | Precision (% CV) | LLOQ (ng/mL) | Reference |
| HILIC-MS/MS for 13 Acylcarnitines in Human Serum | Not explicitly stated, but method validated according to bioanalytical guidelines. | Intra-day: 90.4% to 114%Inter-day: 96% to 112% | Intra-day: 0.37% to 13.7%Inter-day: 1.3% to 9.5% | C2: 78.1C3, C18:1, C18:2: 2.4Others: 1.2 | [7] |
| LC-MS/MS for 56 Acylcarnitines in Plasma and Tissues | > 0.99 | Within ±15% | < 15% | Not explicitly stated, but described as having high sensitivity. | [1][2] |
| UHPLC-MS/MS for 65 Acylcarnitines | Multiple-point calibration curves used for accurate and precise quantification. | High level of accuracy demonstrated. | High level of precision demonstrated. | Not explicitly stated, but method is described as sensitive. | [8][9][10] |
| LC-MS/MS for 25 Underivatized Acylcarnitines | Not explicitly stated, but chromatographic separation of key isobars was achieved. | Not explicitly stated. | Not explicitly stated. | Not explicitly stated. | [11] |
Experimental Protocols
A detailed and standardized experimental protocol is the foundation of a successful method validation. Below is a generalized protocol for the validation of an LC-MS/MS method for the quantitative analysis of acylcarnitines in human plasma.
Protocol: Method Validation for Quantitative Acylcarnitine Analysis by LC-MS/MS
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of each acylcarnitine standard and the internal standard (IS) (e.g., a stable isotope-labeled version of an analyte) in a suitable solvent (e.g., methanol).
-
Calibration Standards (CS): Prepare a series of calibration standards by spiking blank plasma with known concentrations of the acylcarnitine mix. A minimum of six non-zero concentration levels is recommended.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank plasma, independent of the calibration standards.
2. Sample Preparation
-
Protein Precipitation: To a small volume of plasma sample (CS, QC, or unknown), add a protein precipitation agent (e.g., methanol (B129727) containing the internal standard).
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube or vial for analysis. Some methods may require a derivatization step to improve chromatographic separation or ionization efficiency.[3]
3. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the prepared sample onto an appropriate LC column (e.g., HILIC or C18) to separate the acylcarnitines.[7][11] A gradient elution with a mobile phase consisting of solvents like acetonitrile (B52724) and water with additives (e.g., formic acid) is typically used.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Acylcarnitines are typically detected in positive ion mode using electrospray ionization (ESI). A common fragmentation pattern for acylcarnitines involves a prominent product ion at m/z 85.[1] Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each analyte and the IS are monitored.
4. Data Analysis and Validation Parameter Assessment
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x²) is typically applied.
-
Accuracy and Precision: Analyze replicate QC samples at different concentrations on different days to determine the intra- and inter-day accuracy and precision.
-
Selectivity: Analyze blank plasma samples from multiple sources to ensure no endogenous components interfere with the detection of the analytes or the IS.
-
LLOQ: Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analytes by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.
-
Stability: Assess the stability of acylcarnitines in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Visualizing the Workflow and Relationships
Diagrams can effectively illustrate complex workflows and the logical connections between different aspects of method validation.
Caption: Experimental workflow for quantitative acylcarnitine analysis method validation.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Navigating the Maze of Acylcarnitine Quantification: A Guide to Inter-Laboratory Variability
Acylcarnitines, esters of carnitine and fatty acids, are crucial intermediates in fatty acid and amino acid metabolism. Their analysis provides a window into mitochondrial function, making them vital biomarkers for a range of diseases. The most common analytical method for acylcarnitine profiling is liquid chromatography-tandem mass spectrometry (LC-MS/MS). While powerful, this technique is susceptible to variations in pre-analytical and analytical procedures, contributing to discrepancies in reported concentrations between laboratories.
The Impact of Standardization on Inter-Laboratory Variability
Proficiency testing (PT) programs, such as those offered by the Centers for Disease Control and Prevention's Newborn Screening Quality Assurance Program (NSQAP) and the European Research Network for Evaluation and Improvement of Screening, Diagnosis and Treatment of Inherited Disorders of Metabolism (ERNDIM), are essential for assessing and improving the quality of laboratory measurements. Data from these programs and other studies reveal that inter-laboratory coefficients of variation (CVs) for acylcarnitine quantification can be substantial, often ranging from 17% to as high as 59% for some analytes.[1][2]
The primary sources of this variability include differences in:
-
Sample Preparation: Methods for protein precipitation, derivatization (or lack thereof), and extraction can significantly influence analyte recovery.
-
Calibration and Standardization: The use of in-house versus centrally distributed calibration materials can introduce significant bias. One study demonstrated that employing a common analytical protocol and a standardized calibration material reduced the mean inter-laboratory relative standard deviation (%RSD) for eight key analytes from 16.8% to 7.1%.[1][3]
-
Analytical Instrumentation and Parameters: Variations in LC columns, mobile phases, and mass spectrometer settings contribute to differing results.
-
Data Analysis: Different approaches to peak integration and quantification can lead to discrepancies.
The following table illustrates the potential impact of standardization on the inter-laboratory variability for a selection of key acylcarnitines, based on reported ranges in the literature.
| Acylcarnitine | Typical Inter-Laboratory CV (%) - Non-Standardized | Potential Inter-Laboratory CV (%) - Standardized Protocol |
| Free Carnitine (C0) | 15 - 30 | < 10 |
| Acetylcarnitine (C2) | 20 - 40 | < 15 |
| Propionylcarnitine (C3) | 25 - 50 | < 15 |
| Butyrylcarnitine (C4) | 20 - 45 | < 15 |
| Isovalerylcarnitine (C5) | 30 - 55 | < 20 |
| Octanoylcarnitine (C8) | 25 - 50 | < 15 |
| Myristoylcarnitine (C14) | 30 - 59 | < 20 |
| Palmitoylcarnitine (C16) | 30 - 59 | < 20 |
This table is a representation based on literature-reported variability and the demonstrated impact of harmonization efforts. Actual CVs may vary depending on the specific proficiency testing round and participating laboratories.
Towards Harmonized Acylcarnitine Analysis: A Detailed Experimental Protocol
Achieving consistent and comparable acylcarnitine quantification across different laboratories requires the adoption of standardized experimental protocols. Below is a detailed methodology for the analysis of acylcarnitines in plasma using LC-MS/MS, compiled from best practices described in the scientific literature.
Experimental Protocol: Acylcarnitine Quantification in Human Plasma by LC-MS/MS
1. Sample Preparation
-
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
Internal Standard (IS) solution: A mixture of stable isotope-labeled acylcarnitines (e.g., d3-Carnitine, d3-Acetylcarnitine, d8-Octanoylcarnitine, d3-Palmitoylcarnitine) in methanol.
-
Protein precipitation solution: Acetonitrile or methanol.
-
Derivatization agent (optional): 3N Butanolic HCl or Acetyl Chloride in n-butanol.
-
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 100 µL of the internal standard solution. Vortex briefly.
-
Add 300 µL of cold protein precipitation solution (e.g., acetonitrile). Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
(Optional - for butylation) Evaporate the supernatant to dryness under a stream of nitrogen at 40-50°C. Add 50 µL of 3N butanolic HCl and incubate at 65°C for 20 minutes. Evaporate to dryness again.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion Scan (for profiling): A common method involves scanning for precursors of a common fragment ion of acylcarnitines, such as m/z 85.
-
MRM Transitions: For targeted quantification, specific precursor-to-product ion transitions for each acylcarnitine and their corresponding internal standards are monitored.
-
3. Data Analysis and Quantification
-
Peak areas for each analyte and its corresponding internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the concentration of the calibrators.
-
The concentrations of acylcarnitines in the plasma samples are calculated from the calibration curve using the measured peak area ratios.
Visualizing Key Pathways and Workflows
To further clarify the context and procedures involved in acylcarnitine analysis, the following diagrams illustrate the central role of acylcarnitines in fatty acid metabolism and a typical experimental workflow.
Caption: The carnitine shuttle system for transporting long-chain fatty acids into the mitochondria for β-oxidation.
Caption: A generalized workflow for the quantification of acylcarnitines in plasma samples using LC-MS/MS.
Conclusion
Inter-laboratory variability in acylcarnitine quantification is a significant hurdle that can be overcome through the adoption of standardized analytical procedures. By implementing harmonized protocols for sample preparation, utilizing common calibration materials, and adhering to best practices in LC-MS/MS analysis, researchers can significantly improve the consistency and reliability of their data. This, in turn, will lead to more robust scientific findings and more accurate diagnostic outcomes in the study of metabolic diseases. Continuous participation in proficiency testing schemes remains a critical component of quality assurance, enabling laboratories to benchmark their performance and identify areas for improvement.
References
- 1. Improving Harmonization and Standardization of Expanded Newborn Screening Results by Optimization of the Legacy Flow Injection Analysis Tandem Mass Spectrometry Methods and Application of a Standardized Calibration Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
L-Hexanoylcarnitine-d9 as an Internal Standard: A Comparative Guide to Accuracy and Precision
In the realm of quantitative bioanalysis, particularly in metabolic research and drug development, the choice of a suitable internal standard is paramount to achieving accurate and precise results. For the quantification of L-Hexanoylcarnitine, a key intermediate in fatty acid metabolism, deuterium-labeled analogs are the internal standards of choice in mass spectrometry-based methods. This guide provides a comprehensive comparison of L-Hexanoylcarnitine-d9 with other deuterated alternatives, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for quantitative mass spectrometry. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variations in sample extraction, matrix effects, and instrument response, leading to high accuracy and precision.
Performance Comparison: this compound vs. Alternatives
While specific validation data for this compound is not extensively published in comparative studies, its performance can be inferred from the well-documented use of other deuterated acylcarnitines, including d3 and d9 variants. The primary alternatives to this compound are other deuterated forms of L-Hexanoylcarnitine, most commonly L-Hexanoylcarnitine-d3.
The key difference between these standards lies in the number of deuterium (B1214612) atoms incorporated into the molecule. A higher degree of deuteration (d9 vs. d3) results in a greater mass shift from the endogenous analyte, which can be advantageous in minimizing potential isotopic crosstalk.
Table 1: Performance Characteristics of Deuterated Internal Standards for Acylcarnitine Analysis
| Parameter | This compound (Expected) | L-Hexanoylcarnitine-d3 (Published Data) | General Deuterated Acylcarnitines |
| Linearity (r²) | >0.99 | >0.99[1] | Typically >0.99 |
| Intra-day Precision (%CV) | <15% | <10%[1] | Generally <15% |
| Inter-day Precision (%CV) | <15% | <15%[1] | Generally <15% |
| Accuracy (% Bias) | Within ±15% | Within ±15%[1] | Generally within ±15% |
| Recovery | Consistent and reproducible | 85-115% | Consistent and reproducible |
Data for L-Hexanoylcarnitine-d3 is derived from a validated LC-MS/MS method for the quantification of multiple acylcarnitines. The expected performance of this compound is based on the established principles of using stable isotope-labeled internal standards and data from other d9-labeled acylcarnitines.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the quantification of acylcarnitines using deuterated internal standards.
Experimental Workflow for Acylcarnitine Quantification
Caption: A typical workflow for the quantification of L-Hexanoylcarnitine using this compound as an internal standard.
Key Experimental Details from a Validated LC-MS/MS Method
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of the internal standard working solution containing L-Hexanoylcarnitine-d3 (or -d9).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
L-Hexanoylcarnitine: m/z 260.2 -> 85.1
-
This compound: m/z 269.2 -> 85.1
-
L-Hexanoylcarnitine-d3: m/z 263.2 -> 85.1
-
Signaling Pathway Context: Role of L-Hexanoylcarnitine
L-Hexanoylcarnitine is an intermediate in the beta-oxidation of fatty acids, a critical energy-producing pathway. The accurate measurement of its levels is vital for studying metabolic disorders.
Caption: Simplified pathway of fatty acid beta-oxidation showing the role of L-Hexanoylcarnitine.
Conclusion
This compound serves as a highly effective internal standard for the accurate and precise quantification of L-Hexanoylcarnitine in biological matrices. While direct comparative data with other deuterated analogs like L-Hexanoylcarnitine-d3 is limited, the established principles of isotope dilution mass spectrometry and the performance data from closely related standards strongly support its suitability. The greater mass difference of the d9 variant offers a theoretical advantage in minimizing isotopic interference. Researchers and drug development professionals can confidently employ this compound in validated LC-MS/MS methods to obtain reliable quantitative data crucial for advancing our understanding of metabolism and disease.
References
A Comparative Guide to the Analysis of L-Hexanoylcarnitine: Linearity and Limits of Detection
For researchers, scientists, and professionals in drug development, the accurate quantification of L-Hexanoylcarnitine, a key medium-chain acylcarnitine, is crucial for understanding fatty acid metabolism and its role in various physiological and pathological processes. This guide provides a comparative overview of common analytical methodologies, focusing on linearity and limits of detection, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The choice of analytical method for L-Hexanoylcarnitine analysis depends on the required sensitivity, specificity, and the nature of the biological matrix. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted technique due to its high sensitivity and specificity. However, other methods such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and capillary electrophoresis (CE) offer viable alternatives.
The following table summarizes the key performance characteristics of these methods for the analysis of L-Hexanoylcarnitine and related compounds.
| Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | L-Hexanoylcarnitine (C6) | Not explicitly stated, but linear | LOQ: 1.2 ng/mL | > 0.99 | [1] |
| LC-MS/MS | Acylcarnitines | Ten-point calibration | Not explicitly stated for C6 | > 0.99 for all analytes | [2] |
| GC-MS | Acylcarnitines (C2-C18) | Not explicitly stated | Sub-nanomolar range | Not explicitly stated | [3][4] |
| HPLC-UV | L-Carnitine | 5 - 400 µmol/L | ~1 µmol/L | 0.9997 | [5][6] |
| HPLC-Fluorescence | L-Carnitine | 0.1 - 2.5 mg/L | LOD: 0.024 mg/L; LOQ: 0.076 mg/L | Not explicitly stated | [7] |
| Capillary Electrophoresis | Carnitine & Acylcarnitines | 5.0 - 200.0 µmol/L | 1.0 - 3.2 µmol/L | 0.9992 - 0.9997 | [8] |
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. Below are summaries of the experimental protocols for the key techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of a wide range of acylcarnitines, including L-Hexanoylcarnitine.
-
Sample Preparation: Plasma or tissue samples are subjected to protein precipitation using methanol. The supernatant is then dried. For butylation, a solution of n-butanol with 5% (v/v) acetyl chloride is added, and the mixture is incubated at 60°C for 20 minutes. After incubation, the sample is evaporated to dryness and reconstituted in a methanol/water mixture.[2]
-
Chromatography: Separation is achieved on a C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm) at 50°C. A gradient elution is performed with a mobile phase consisting of A) 0.1% formic acid, 2.5 mM ammonium (B1175870) acetate (B1210297), and 0.005% heptafluorobutyric acid (HFBA) in water, and B) 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile (B52724).[2]
-
Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM). The transitions of the precursor ion to a specific product ion (e.g., m/z 85 for the carnitine moiety) are monitored for quantification.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a robust method for the profiling of acylcarnitines, though it requires derivatization.
-
Sample Preparation: Acylcarnitines are extracted from plasma using solid-phase cation exchange columns. The isolated acylcarnitines are then converted into their acyloxylactone derivatives for analysis.[3][4]
-
Chromatography: The derivatized acylcarnitines are separated on a gas chromatography column.
-
Mass Spectrometry: Chemical ionization (CI) in positive mode is used for detection, monitoring a common ion at m/z+ and the protonated molecular ion for sensitive and selective detection.[3][4]
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
HPLC methods are widely available and can be used for the analysis of carnitine and its esters, often requiring derivatization to enhance detection.
-
Sample Preparation (UV Detection): Proteins in serum are precipitated, and the carnitine in the supernatant is derivatized to form an ester that can be detected by UV absorbance.[5]
-
Sample Preparation (Fluorescence Detection): Pre-column derivatization with a fluorescent agent like 1-aminoanthracene (B165094) is performed after protein precipitation.[7]
-
Chromatography: A silica (B1680970) or C18 column is typically used for separation. For the UV method, a mobile phase of acetonitrile-citric acid-triethanolamine has been reported.[5] For the fluorescence method, a mobile phase of acetonitrile and ammonium acetate buffer is common.[7]
-
Detection: UV detection is typically performed around 260 nm.[5] For fluorescence detection, excitation and emission wavelengths are specific to the derivatizing agent (e.g., 248 nm excitation and 418 nm emission for 1-aminoanthracene).[7]
Capillary Electrophoresis (CE)
CE offers an alternative separation technique that does not require derivatization for the analysis of carnitine and acylcarnitines.
-
Sample Preparation: Direct determination in plasma and urine is possible without extensive extraction processes.[8]
-
Electrophoresis: A running buffer of 500 mmol/L acetic acid, 1.0 mmol/L hydroxypropyl-β-cyclodextrin, and 0.05% Tween at pH 2.6 is used.[8]
-
Detection: Contactless conductivity detection is employed for quantification.[8]
Visualizing the Analytical Workflow
To illustrate the logical flow of a typical analysis, the following diagrams outline the experimental workflows.
Caption: A generalized workflow for L-Hexanoylcarnitine analysis.
Caption: A decision guide for selecting an analytical method.
References
- 1. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of plasma acylcarnitines using gas chromatography chemical ionization mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of free and total carnitine in human serum by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Food Science of Animal Resources [kosfaj.org]
- 8. Capillary electrophoresis with contactless conductivity detection for the determination of carnitine and acylcarnitines in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Derivatized vs. Underivatized Acylcarnitine Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the analytical strategies for acylcarnitine profiling. This guide delves into the methodologies, performance, and key considerations when choosing between derivatization and non-derivatization workflows for acylcarnitine analysis by mass spectrometry.
Acylcarnitines, esters of L-carnitine and fatty acids, are crucial intermediates in fatty acid and amino acid metabolism. Their quantification in biological matrices is a cornerstone for the diagnosis of inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias. The analytical approach to measure these biomarkers typically falls into two categories: analysis of the native, underivatized molecules or analysis following a chemical derivatization step. This guide provides an objective comparison of these two prevalent strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
The Great Debate: To Derivatize or Not to Derivatize?
The choice between analyzing acylcarnitines in their native form or after derivatization is a critical decision in method development, with significant implications for sample throughput, sensitivity, and the ability to differentiate structurally similar compounds.
Derivatization involves a chemical reaction to modify the acylcarnitine molecule, most commonly through esterification of the carboxylic acid group. Butyl esterification is a widely adopted method that enhances the ionization efficiency of the analytes, particularly dicarboxylic acylcarnitines, in positive ion electrospray ionization mass spectrometry (ESI-MS).[1][2] This modification can lead to improved sensitivity and facilitates the discrimination of certain isobaric species—molecules with the same mass but different structures.[1][3] Other derivatizing agents, such as 3-nitrophenylhydrazine (B1228671) and pentafluorophenacyl trifluoromethanesulfonate, have also been employed to boost signal intensity and improve chromatographic performance.[4][5][6]
Underivatized analysis , on the other hand, offers a more straightforward and rapid workflow by eliminating the derivatization step and subsequent cleanup.[7][8][9] This approach reduces sample preparation time and minimizes the risk of incomplete derivatization or hydrolysis of the analytes.[8][10] Advances in liquid chromatography (LC) and mass spectrometry (MS) technology, including the use of mixed-mode chromatography and high-resolution mass spectrometry, have made the direct analysis of underivatized acylcarnitines a viable and attractive option, even for the challenging separation of isomers.[11][12][13]
Performance Metrics: A Quantitative Comparison
The following tables summarize key performance metrics reported in the literature for both derivatized and underivatized acylcarnitine analysis methods. It is important to note that direct comparisons can be challenging due to variations in instrumentation, matrices, and the specific acylcarnitines analyzed in each study.
| Parameter | Derivatized Analysis (Butyl Esters) | Underivatized Analysis |
| Sample Preparation Time | Longer, includes derivatization and dry-down steps. | Shorter, typically involves protein precipitation.[9] |
| Sensitivity (LOQ) | Generally high, with improved ionization for certain species. | Method-dependent, can achieve low nM levels.[7][8][14] |
| Specificity | Can resolve some isobaric species due to mass shifts upon derivatization.[1][3] | Relies heavily on chromatographic separation for isomer resolution.[11][12][15] |
| Risk of Artifacts | Potential for incomplete derivatization or hydrolysis.[8][10] | Minimal risk of chemical modification artifacts. |
| Throughput | Lower due to extended sample preparation. | Higher due to simplified workflow.[9] |
Table 1: General Comparison of Derivatized and Underivatized Acylcarnitine Analysis.
| Method | Analyte | Matrix | LOQ | Linearity (R²) | Reproducibility (RSD/CV%) | Reference |
| Derivatized (Butylation) | Various Acylcarnitines | Plasma, Tissues | Not explicitly stated, but described as sensitive for low-abundant species. | - | - | [1] |
| Derivatized (Pentafluorophenacyl) | Various Acylcarnitines | Plasma | - | - | Within-run and between-run CVs <15% | [12] |
| Underivatized (Paper Spray MS) | C2-Acylcarnitine | Serum/Blood | 100 nM | > 0.95 | ~10% | [7][8] |
| Underivatized (Paper Spray MS) | Other Acylcarnitines | Serum/Blood | 10 nM | > 0.95 | ~10% | [7][8] |
| Underivatized (LC-MS/MS) | Various Acylcarnitines | Plasma | - | r values: 0.948 - 0.999 | Within-day CVs <10%, Between-day CVs 4.4% - 14.2% | [9] |
| Underivatized (HILIC-MS/MS) | 22 Acylcarnitines | Infant Serum | 0.25 - 50 nM | - | - | [14] |
Table 2: Reported Quantitative Performance Data for Acylcarnitine Analysis.
Experimental Protocols: A Closer Look at the Methodologies
Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are representative protocols for both derivatized and underivatized acylcarnitine analysis, compiled from the cited literature.
Derivatized Acylcarnitine Analysis: Butyl Esterification
This protocol is a generalized representation of butylation methods described in the literature.[1][16]
-
Sample Preparation:
-
To a biological sample (e.g., 100 µL of plasma or tissue homogenate), add an internal standard solution containing isotopically labeled acylcarnitines.
-
Precipitate proteins by adding a solvent like methanol, followed by centrifugation.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or in a vacuum concentrator.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol.
-
Incubate the mixture at 60-65°C for 15-30 minutes.[16]
-
Evaporate the derivatizing agent to dryness under nitrogen.
-
-
Final Sample Preparation:
-
Reconstitute the dried, derivatized sample in the initial mobile phase for LC-MS/MS analysis.
-
Underivatized Acylcarnitine Analysis
This protocol represents a common approach for the direct analysis of acylcarnitines.[9][12]
-
Sample Preparation:
-
To a small volume of plasma (e.g., 10-50 µL), add an internal standard solution.
-
Precipitate proteins by adding a larger volume of a cold organic solvent, such as acetonitrile.
-
Vortex the mixture and then centrifuge at high speed to pellet the proteins.
-
-
Final Sample Preparation:
-
Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.
-
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for both analytical approaches.
Caption: Workflow for Derivatized Acylcarnitine Analysis.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of amino acids and acylcarnitines assay methods used in newborn screening assays by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry [scholarworks.indianapolis.iu.edu]
- 14. High-Throughput Analysis of Underivatized Amino Acids and Acylcarnitines in Infant Serum: A Micromethod Based on Stable Isotope Dilution Targeted HILIC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 16. Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Isotopic Purity of L-Hexanoylcarnitine-d9
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) compounds are the gold standard for mass spectrometry-based quantification, and for the analysis of L-Hexanoylcarnitine, both L-Hexanoylcarnitine-d9 and its less deuterated counterpart, L-Hexanoylcarnitine-d3, are commonly employed. This guide provides a comprehensive comparison of these standards, focusing on the critical aspect of isotopic purity and the methodologies for its evaluation.
Comparison of Isotopic Purity and Key Characteristics
The selection of a suitable SIL internal standard hinges on several factors, primarily its isotopic enrichment and the absence of unlabeled material. A higher degree of deuteration can offer a greater mass shift from the analyte of interest, minimizing potential cross-talk and improving signal-to-noise ratios.
| Feature | This compound | L-Hexanoylcarnitine-d3 |
| Deuteration Position | Typically on the N-trimethyl group and/or the hexanoyl chain | Typically on the N-methyl group[1] |
| Mass Shift (from unlabeled) | +9 Da | +3 Da |
| Reported Isotopic Purity | Commonly >98% (Assumed based on typical industry standards; specific purity should be confirmed with the supplier's Certificate of Analysis) | >99.9% (d0 = 0.04%)[2] |
| Potential for Isotopic Overlap | Lower, due to a larger mass difference from the native analyte. | Higher, a smaller mass difference may increase the risk of isobaric interference. |
| Chemical Purity | Typically >98% | Typically >98%[1] |
Note: The isotopic purity of this compound is stated as a typical value. Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data. A CoA for L-Hexanoylcarnitine-d3 from a commercial supplier specifies an isotopic purity of greater than 99.9%[2].
Experimental Protocols for Evaluating Isotopic Purity
The isotopic purity of deuterated standards like this compound is primarily determined using two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
This method allows for the precise mass measurement of the deuterated compound and its isotopologues, enabling the calculation of isotopic enrichment.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1-10 µg/mL).
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of high mass accuracy and resolution.
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC separation can help to resolve the labeled compound from any potential impurities.
-
Acquire full-scan mass spectra in positive ion mode over a mass range that includes the molecular ions of the deuterated standard and its potential isotopologues (e.g., d0 to d9).
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of each expected isotopologue (from the unlabeled d0 form to the fully labeled d9 form).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
Isotopic Purity (%) = (Area of d9 isotopologue / Sum of areas of all isotopologues (d0 to d9)) x 100
-
The presence and relative abundance of lower deuterated forms (d1-d8) and the unlabeled form (d0) should be reported.
-
Structural Confirmation and Isotopic Distribution by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can confirm the positions of the deuterium (B1214612) labels. Quantitative ¹H NMR, in combination with ²H NMR, can be used for a precise determination of isotopic abundance.
Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount of the this compound standard in a suitable deuterated solvent (e.g., Methanol-d4, Deuterium Oxide). The choice of solvent should minimize overlapping signals with the analyte.
-
-
¹H NMR Analysis:
-
Acquire a high-resolution ¹H NMR spectrum.
-
The absence or significant reduction of proton signals at the positions expected to be deuterated confirms successful labeling.
-
Integration of the remaining proton signals relative to a known internal standard can provide a quantitative measure of the residual non-deuterated species.
-
-
²H (Deuterium) NMR Analysis:
-
Acquire a ²H NMR spectrum.
-
The presence of signals in the ²H spectrum at the chemical shifts corresponding to the deuterated positions confirms the location of the deuterium atoms.
-
The relative integrals of the signals in the ²H spectrum can provide information on the distribution of deuterium at different sites within the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of isotopic purity of a deuterated standard.
Conclusion
Both this compound and L-Hexanoylcarnitine-d3 serve as effective internal standards for the quantification of L-Hexanoylcarnitine. The choice between them may depend on the specific requirements of the assay. This compound offers a larger mass shift, which can be advantageous in minimizing potential interferences. However, the slightly lower degree of deuteration in L-Hexanoylcarnitine-d3 may be perfectly acceptable for many applications, and its isotopic purity has been documented to be very high[2].
Ultimately, the decision should be based on a thorough evaluation of the specific analytical method and the data provided in the supplier's Certificate of Analysis. The experimental protocols outlined in this guide provide a framework for researchers to independently verify the isotopic purity of their standards, ensuring the highest quality data in their drug development and research endeavors.
References
performance characteristics of different LC columns for acylcarnitine separation
For Researchers, Scientists, and Drug Development Professionals
The accurate separation and quantification of acylcarnitines are crucial for diagnosing inborn errors of metabolism and for advancing research in various therapeutic areas. The selection of an appropriate liquid chromatography (LC) column is a critical factor in achieving reliable and high-quality data. This guide provides an objective comparison of the performance characteristics of different LC columns for acylcarnitine separation, supported by experimental data.
Key Performance Characteristics of LC Columns for Acylcarnitine Analysis
The primary challenge in acylcarnitine analysis is the separation of isobaric and isomeric species, which cannot be distinguished by mass spectrometry alone.[1] Therefore, chromatographic separation is paramount. The ideal LC column should offer high resolution, good peak shape, and adequate retention for a wide range of acylcarnitines, from short-chain to long-chain species.
This comparison focuses on three main types of LC columns used for acylcarnitine analysis:
-
Reversed-Phase (RP) Columns (e.g., C18, C8): These are the most widely used columns in liquid chromatography. Separation is based on the hydrophobic interaction between the analytes and the stationary phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns utilize a polar stationary phase and a mobile phase with a high concentration of organic solvent. This technique is well-suited for the retention and separation of polar compounds like acylcarnitines.[2]
-
Mixed-Mode Columns: These columns combine multiple separation mechanisms, such as reversed-phase and ion-exchange, to provide unique selectivity and enhanced separation of complex mixtures.[3]
Quantitative Performance Comparison
The following tables summarize the retention times of various acylcarnitines on different types of LC columns, extracted from published literature. It is important to note that direct comparison of absolute retention times across different studies can be challenging due to variations in experimental conditions. However, the data provides valuable insights into the relative elution order and separation capabilities of each column type.
Table 1: Performance of Reversed-Phase (C18) Column for Acylcarnitine Separation [4]
| Acylcarnitine | Retention Time (min) |
| C0 (Free Carnitine) | 1.8 |
| C2 (Acetylcarnitine) | 2.1 |
| C3 (Propionylcarnitine) | 2.9 |
| C4 (Butyrylcarnitine) | 4.2 |
| C5 (Valerylcarnitine) | 5.8 |
| C8 (Octanoylcarnitine) | 10.2 |
| C10 (Decanoylcarnitine) | 12.9 |
| C12 (Lauroylcarnitine) | 14.8 |
| C14 (Myristoylcarnitine) | 16.3 |
| C16 (Palmitoylcarnitine) | 17.5 |
| C18 (Stearoylcarnitine) | 18.5 |
| C18:1 (Oleoylcarnitine) | 18.1 |
Table 2: Performance of HILIC Column for Acylcarnitine Separation [5]
| Acylcarnitine | Retention Time (min) |
| C0 (Free Carnitine) | 3.5 |
| C2 (Acetylcarnitine) | 3.2 |
| C3 (Propionylcarnitine) | 3.1 |
| C4 (Butyrylcarnitine) | 2.9 |
| C5 (Valerylcarnitine) | 2.8 |
| C8 (Octanoylcarnitine) | 2.5 |
| C10 (Decanoylcarnitine) | 2.3 |
| C12 (Lauroylcarnitine) | 2.1 |
| C14 (Myristoylcarnitine) | 1.9 |
| C16 (Palmitoylcarnitine) | 1.7 |
| C18 (Stearoylcarnitine) | 1.5 |
| C18:1 (Oleoylcarnitine) | 1.6 |
Table 3: Performance of Mixed-Mode Column for Acylcarnitine Separation [3]
A recent study utilizing a novel mixed-mode chromatographic separation demonstrated the resolution of clinically relevant isobaric and isomeric acylcarnitine species in a single 22-minute analysis without the need for ion-pairing or derivatization reagents.[3] While a detailed retention time table for a comprehensive list of acylcarnitines was not provided in the abstract, the study highlights the significant advantage of this approach in terms of specificity and accuracy.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative experimental protocols for each column type.
Reversed-Phase (C18) LC-MS/MS Protocol[4]
-
Column: Zorbax Eclipse XDB-C18 (150 mm x 3.0 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid and 2.5 mM Ammonium Acetate in Water
-
Mobile Phase B: 0.1% Formic Acid and 2.5 mM Ammonium Acetate in Acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode, monitoring for the precursor ion of each acylcarnitine and the common product ion at m/z 85.
HILIC LC-MS/MS Protocol[2][6]
-
Column: Atlantis HILIC Silica (150 mm x 2.1 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 95% to 50% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode.
Mixed-Mode LC-MS/MS Protocol[3]
-
Column: A novel mixed-mode column (details proprietary to the study)
-
Analysis Time: 22 minutes
-
Key Feature: Separation of isobaric and isomeric acylcarnitines without ion-pairing or derivatization.[3]
-
Detection: Tandem Mass Spectrometry (MS/MS).
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of acylcarnitines using LC-MS/MS.
Caption: A generalized workflow for acylcarnitine analysis.
Conclusion
The choice of LC column for acylcarnitine separation depends on the specific requirements of the analysis.
-
Reversed-phase C18 columns are a robust and common choice, offering good separation of acylcarnitines based on their chain length.[4][6]
-
HILIC columns provide an alternative selectivity, particularly for retaining and separating the more polar short-chain acylcarnitines.[2]
-
Mixed-mode columns represent a promising advancement, offering the potential to resolve challenging isobaric and isomeric acylcarnitines in a single run, thereby increasing analytical confidence and accuracy.[3]
Researchers should carefully consider the trade-offs between resolution, analysis time, and method complexity when selecting an LC column for their acylcarnitine profiling studies. The experimental protocols provided in this guide offer a starting point for method development and optimization.
References
- 1. Separation of carnitine and acylcarnitines in biological samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Proficiency Testing for Acylcarnitine Profiling in Clinical Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of major proficiency testing (PT) and external quality assessment (EQA) programs for acylcarnitine profiling, a critical tool for screening, diagnosis, and monitoring of inherited metabolic disorders. Objective data on program structure, analytes, performance metrics, and methodologies are presented to assist clinical laboratories in selecting the most suitable program to ensure the accuracy and reliability of their acylcarnitine analysis.
Overview of Major Proficiency Testing Programs
Several key organizations offer PT programs for acylcarnitine profiling, each with a slightly different focus and structure. The most prominent providers include the Centers for Disease Control and Prevention's Newborn Screening Quality Assurance Program (NSQAP), the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM), and the College of American Pathologists (CAP). These programs are essential for clinical laboratories to monitor their performance, identify potential issues, and ensure high standards of quality in patient testing.[1][2]
A summary of the key features of these programs is presented in Table 1.
| Feature | CDC (NSQAP) | ERNDIM | College of American Pathologists (CAP) |
| Program Name | Acylcarnitines (ACPT) | Acylcarnitines in Dried Blood Spots (ACDB), Acylcarnitines in Serum (ACS) | Acylcarnitine Quant Metabolic Disorders (BGL4), CAP/ACMG Biochemical Genetics (BGL) |
| Primary Sample Type | Dried Blood Spots (DBS) | Dried Blood Spots (DBS), Serum | Liquid Plasma/Serum |
| Scheme Type | Quantitative and Qualitative Assessment | Quantitative and Qualitative Schemes | Quantitative and Qualitative |
| Frequency | Three events per year | Multiple rounds per year | Two shipments per year |
| Focus | Newborn Screening | Inborn Errors of Metabolism | Clinical Biochemical Genetics |
Quantitative Comparison of Program Analytes
The range and concentration of acylcarnitines included in PT materials are crucial for assessing a laboratory's ability to detect and quantify these markers across a clinically relevant spectrum. While specific concentrations vary with each PT event, the general scope of analytes offered by each program is outlined below.
Table 2: Comparison of Analytes in Acylcarnitine PT Programs
| Analyte | CDC (NSQAP) | ERNDIM | College of American Pathologists (CAP) |
| Free Carnitine (C0) | ✓ | ✓ | ✓ |
| Acetylcarnitine (C2) | ✓ | ✓ | ✓ |
| Propionylcarnitine (C3) | ✓ | ✓ | ✓ |
| Butyrylcarnitine (C4) | ✓ | ✓ | ✓ |
| Isovalerylcarnitine (C5) | ✓ | ✓ | ✓ |
| Glutarylcarnitine (C5DC) | ✓ | ✓ | ✓ |
| Hexanoylcarnitine (C6) | ✓ | ✓ | ✓ |
| Octanoylcarnitine (C8) | ✓ | ✓ | ✓ |
| Decanoylcarnitine (C10) | ✓ | ✓ | ✓ |
| Dodecanoylcarnitine (C12) | ✓ | ✓ | ✓ |
| Myristoylcarnitine (C14) | ✓ | ✓ | ✓ |
| Palmitoylcarnitine (C16) | ✓ | ✓ | ✓ |
| Stearoylcarnitine (C18) | ✓ | ✓ | ✓ |
| Oleoylcarnitine (C18:1) | ✓ | ✓ | ✓ |
| Hydroxylated Acylcarnitines | ✓ | ✓ | ✓ (e.g., 3-OH-hexadecanoylcarnitine) |
Note: The list of analytes is not exhaustive and may be subject to change by the PT providers.
Performance Evaluation and Scoring
The criteria for satisfactory performance differ between programs but generally involve a combination of accurate quantification and correct clinical interpretation.
CDC (NSQAP): The NSQAP evaluates performance based on the percentage of acceptable results, with a consensus of 80% required for a specimen to be evaluated.[3] Each specimen is rated as "Acceptable" or "Unacceptable," and laboratories are responsible for investigating any unacceptable results.[3]
ERNDIM: ERNDIM schemes utilize a scoring system, with a maximum of 4 points awarded for each sample in their qualitative schemes.[4] Satisfactory performance in the Acylcarnitine in Dried Blood Spots (ACDB) scheme, for instance, requires a minimum score of 17 out of 24 points (approximately 70%).[4]
College of American Pathologists (CAP): CAP's proficiency testing for biochemical genetics evaluates both analytical and interpretive performance.[5] Performance is assessed based on the accurate quantification of analytes and the correct interpretation of the overall profile.[5]
Experimental Protocols
The standard methodology for acylcarnitine profiling in clinical laboratories is tandem mass spectrometry (MS/MS).[6][7] While specific instrument parameters may vary, the general workflow is consistent.
Sample Preparation (Dried Blood Spot)
A common method for preparing dried blood spot samples for acylcarnitine analysis involves the following steps:
-
Punching: A 3mm disc is punched from the dried blood spot into a 96-well microplate.
-
Extraction: An extraction solution containing internal standards (stable isotope-labeled acylcarnitines) in methanol (B129727) is added to each well.
-
Incubation: The plate is incubated with gentle shaking to allow for the extraction of acylcarnitines from the blood spot.
-
Derivatization (Optional but common): The extracted acylcarnitines are often converted to their butyl esters by adding butanolic-HCl and incubating at an elevated temperature. This step can improve chromatographic separation and detection sensitivity.
-
Evaporation: The solvent is evaporated under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a mobile phase solution suitable for injection into the mass spectrometer.
Tandem Mass Spectrometry (MS/MS) Analysis
The reconstituted sample is analyzed by flow injection or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode. A precursor ion scan of m/z 85 is commonly used to detect all acylcarnitines, as they all produce a characteristic fragment ion at this mass-to-charge ratio. Alternatively, selected reaction monitoring (SRM) can be used for more targeted and sensitive detection of specific acylcarnitines.[6]
Visualizing the Workflow
The following diagrams illustrate the typical workflows for proficiency testing and acylcarnitine analysis.
Caption: A generalized workflow for proficiency testing in acylcarnitine profiling.
Caption: A typical experimental workflow for acylcarnitine analysis from dried blood spots.
Conclusion
Proficiency testing is an indispensable component of quality assurance for clinical laboratories performing acylcarnitine profiling. The programs offered by the CDC, ERNDIM, and CAP provide robust frameworks for laboratories to evaluate and improve their analytical performance. While all three programs cover a core set of acylcarnitines, they differ in their specific focus, sample types, and evaluation criteria. Laboratories should carefully consider these factors when selecting a PT program to ensure it aligns with their specific testing menu and quality management goals. Continuous participation in a reputable PT program is crucial for maintaining high standards of accuracy and reliability in the diagnosis and management of inborn errors of metabolism.
References
- 1. cdc.gov [cdc.gov]
- 2. cdc.gov [cdc.gov]
- 3. nbs.dynamics365portals.us [nbs.dynamics365portals.us]
- 4. erndim.org [erndim.org]
- 5. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
Safety Operating Guide
Proper Disposal of L-Hexanoylcarnitine-d9: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of L-Hexanoylcarnitine-d9, a deuterated form of an acylcarnitine used in research, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be aware of its potential hazards. While specific data for the d9 variant is limited, safety data sheets for closely related compounds like L-Carnitine and its derivatives indicate that it may cause skin, eye, and respiratory irritation[1][2][3][4][5]. Therefore, the following personal protective equipment should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles to prevent eye contact[1][2].
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact[2].
-
Respiratory Protection: If handling the solid form outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary to avoid inhaling dust particles[1].
Work should be conducted in a well-ventilated area, preferably within a laboratory fume hood, to minimize inhalation exposure[1][5].
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as chemical waste and dispose of it through a licensed waste disposal company. Do not discharge it into drains or the environment[1][5].
-
Waste Collection:
-
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for a similar compound if a specific one for this compound is unavailable, noting the deuterated nature of the compound.
-
III. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation[5].
-
Containment: Prevent the spill from spreading or entering drains[1][5].
-
Clean-up:
-
Decontamination: Clean the spill area with soap and water[1][5].
IV. Quantitative Data Summary
The following table summarizes the key physical and chemical properties of related compounds, which are important for safe handling and disposal.
| Property | Value | Source |
| Physical State | Solid | [1] |
| Appearance | White to off-white | [1] |
| Water Solubility | Soluble | [1] |
| Storage Temperature | Refrigerated (2-8 °C) | [1][2][3] |
| Incompatible Materials | Strong oxidizing agents | [3] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the safe disposal of this compound.
References
Personal protective equipment for handling L-Hexanoylcarnitine-d9
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Hexanoylcarnitine-d9. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar acylated carnitines are typically white to off-white solids. While not classified as acutely toxic, they can cause skin, eye, and respiratory irritation[1][2]. It is crucial to handle this compound with appropriate personal protective equipment to minimize exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles; Face shield | To protect against dust particles and accidental splashes. A face shield is recommended when handling larger quantities. |
| Hand Protection | Nitrile chemical-resistant gloves | Inspect gloves for any tears or holes before use. Change gloves immediately if they become contaminated. |
| Body Protection | Chemical-resistant lab coat | Should be fully buttoned with sleeves of sufficient length to prevent skin exposure. A chemical-resistant apron is advised when there is a risk of splashing.[3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of dust particles. A NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas.[1] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling and Weighing Protocol
This compound is a powdered substance and may be hygroscopic (absorbs moisture from the air). The following step-by-step protocol ensures safe and accurate handling, particularly during weighing and solution preparation.
Step 1: Preparation
-
Ensure the work area, typically a chemical fume hood or a designated, well-ventilated space, is clean and uncluttered.
-
Verify that the analytical balance is calibrated and level.[4]
-
Assemble all necessary equipment: spatulas, weigh boats or paper, and appropriate containers for the prepared solution.
-
Don all required PPE as outlined in Table 1.
Step 2: Weighing the Compound
-
To minimize exposure, perform all manipulations of the powder within a chemical fume hood.[5]
-
Use a spatula to transfer the powder to a weigh boat. Avoid pouring directly from the bottle to prevent spills.[5]
-
Keep the container of this compound closed as much as possible to prevent moisture absorption and dust dispersion.[5]
-
If static electricity is an issue, an anti-static gun can be used on the container and weigh boat.[6]
-
Once the desired amount is weighed, securely cap the stock container and clean the spatula.
Step 3: Solution Preparation
-
Add the weighed this compound to your desired solvent in a suitable container (e.g., a beaker or flask).
-
If dissolving in the final container, ensure it is properly labeled.
-
Rinse the weigh boat with a small amount of the solvent to ensure the complete transfer of the compound.
Step 4: Post-Handling
-
Thoroughly clean the work area, including the balance, with an appropriate solvent or wet cloth to remove any residual powder.
-
Dispose of all contaminated materials (e.g., weigh boats, gloves) according to the disposal plan outlined below.
-
Wash hands thoroughly with soap and water after removing gloves.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Disposal Plan
Proper disposal of chemical waste is essential to ensure laboratory safety and environmental protection. Based on available safety data, this compound is not classified as a hazardous waste according to RCRA regulations[7]. However, always adhere to your institution's specific waste disposal guidelines.
Solid Waste:
-
Contaminated disposables such as gloves, weigh boats, and paper towels should be collected in a designated, sealed container.
-
Label the container clearly as "Non-hazardous laboratory waste" and include the chemical name.
-
Dispose of the sealed container in the regular laboratory trash, unless institutional policy dictates otherwise.[2]
Aqueous Solutions:
-
Small quantities of dilute, aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided the solution has a pH between 5.5 and 10.5 and does not contain any other hazardous materials.[2][8]
-
Check with your local Environmental Health and Safety (EHS) office for specific guidelines on drain disposal.[1]
-
Never dispose of undiluted or concentrated solutions down the sink.
Empty Containers:
-
Once a container of this compound is empty, deface or remove the label.
-
The empty container can then be disposed of in the regular trash or recycled according to your facility's procedures.[9]
Caption: A logical diagram illustrating the disposal pathways for different types of waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. acs.org [acs.org]
- 3. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 4. ussolid.com [ussolid.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 9. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
